Encaleret
Description
Structure
2D Structure
3D Structure
Propriétés
Numéro CAS |
787583-71-5 |
|---|---|
Formule moléculaire |
C29H33ClFNO4 |
Poids moléculaire |
514.0 g/mol |
Nom IUPAC |
4-[2-[(1R)-1-[(2R)-3-[[1-(4-chloro-3-fluorophenyl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]ethyl]phenyl]-2-methylbenzoic acid |
InChI |
InChI=1S/C29H33ClFNO4/c1-18-13-21(10-11-23(18)28(34)35)25-8-6-5-7-24(25)19(2)36-17-22(33)16-32-29(3,4)15-20-9-12-26(30)27(31)14-20/h5-14,19,22,32-33H,15-17H2,1-4H3,(H,34,35)/t19-,22-/m1/s1 |
Clé InChI |
UNFHDRVFEQPUEL-DENIHFKCSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)C2=CC=CC=C2[C@@H](C)OC[C@@H](CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O |
SMILES canonique |
CC1=C(C=CC(=C1)C2=CC=CC=C2C(C)OCC(CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
JIT-305; JIT305; JIT 305; Encaleret |
Origine du produit |
United States |
Foundational & Exploratory
Encaleret's Mechanism of Action in Autosomal Dominant Hypocalcemia Type 1 (ADH1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autosomal Dominant Hypocalcemia Type 1 (ADH1) is a rare genetic disorder characterized by hypocalcemia, hypercalciuria, and inappropriately low parathyroid hormone (PTH) levels.[1][2] The disease arises from gain-of-function mutations in the Calcium-Sensing Receptor (CaSR) gene, leading to a constitutively active receptor that misinterprets normal blood calcium levels as high.[3][4][5] Encaleret, an investigational small molecule, is a negative allosteric modulator of the CaSR, designed to counteract the effects of these activating mutations.[1][6][7] This technical guide provides an in-depth overview of the mechanism of action of this compound in ADH1, supported by quantitative data from clinical trials and detailed experimental protocols.
Pathophysiology of Autosomal Dominant Hypocalcemia Type 1 (ADH1)
The CaSR, a G-protein coupled receptor, is a critical regulator of calcium homeostasis, primarily expressed in the parathyroid glands and kidneys.[1][4] In healthy individuals, the CaSR senses extracellular calcium levels and modulates PTH secretion and renal calcium reabsorption to maintain calcium balance.[4]
In ADH1, gain-of-function mutations in the CASR gene result in a leftward shift of the calcium-PTH response curve.[4][5] This heightened sensitivity to calcium leads to the suppression of PTH secretion even at low to normal calcium concentrations.[4] Consequently, this leads to:
-
Hypocalcemia: Reduced PTH levels impair the mobilization of calcium from bone and decrease the renal production of active vitamin D (calcitriol), leading to lower intestinal calcium absorption and low blood calcium levels.[8]
-
Hypercalciuria: The combination of low PTH and the direct effect of the overactive CaSR in the renal tubules leads to decreased calcium reabsorption and excessive calcium excretion in the urine.[4][5] This can result in nephrocalcinosis, nephrolithiasis, and impaired kidney function.[8][9]
-
Inappropriately Low Parathyroid Hormone (PTH): Despite low blood calcium, the parathyroid glands fail to mount an adequate PTH response due to the over-sensitive CaSR.[3][4]
Conventional treatment with calcium and active vitamin D supplements can partially alleviate hypocalcemia but often exacerbates hypercalciuria, increasing the risk of renal complications.[7][10]
This compound: A Targeted Approach
This compound is an orally administered small molecule that acts as a negative allosteric modulator of the CaSR.[6][7] It selectively antagonizes the CaSR, thereby reducing its sensitivity to extracellular calcium.[3][11] This targeted approach aims to correct the underlying pathophysiology of ADH1.[11]
Mechanism of Action
This compound binds to the CaSR and induces a conformational change that reduces the receptor's affinity for calcium.[12] This effectively shifts the calcium-PTH response curve to the right, towards a more physiological state.[13] By antagonizing the gain-of-function CaSR, this compound is expected to:
-
Increase PTH Secretion: By "re-sensitizing" the parathyroid glands to ambient calcium levels in a more normal fashion, this compound allows for a more physiological secretion of PTH in response to low blood calcium.[14][15]
-
Normalize Serum Calcium: The increased PTH levels stimulate calcium release from bone, enhance renal calcium reabsorption, and promote the synthesis of active vitamin D, all of which contribute to raising blood calcium levels into the normal range.[8]
-
Reduce Urinary Calcium Excretion: this compound's antagonism of the CaSR in the kidneys directly promotes renal calcium reabsorption, while the restored PTH levels further contribute to reducing urinary calcium loss.[13][15]
The following diagram illustrates the signaling pathway of the Calcium-Sensing Receptor and the proposed mechanism of action for this compound.
Caption: CaSR signaling in ADH1 and this compound's mechanism of action.
Clinical Evidence: Summary of Quantitative Data
Clinical trials have demonstrated this compound's ability to normalize key biochemical parameters in patients with ADH1. The following tables summarize the quantitative data from the Phase 2b and the pivotal Phase 3 (CALIBRATE) studies.
Table 1: Phase 2b Study - Biochemical Parameters[16][17]
| Parameter | Baseline (Mean ± SD) | End of Period 2, Day 5 (Mean ± SD) | Period 3, Week 24 (Mean ± SD) |
| Corrected Serum Calcium (mg/dL) | 7.1 ± 0.4 | 8.6 ± 0.7 | 9.0 ± 0.6 |
| Intact PTH (pg/mL) | 6.3 ± 7.8 | 40.5 ± 37.5 | 31.3 ± 20.8 |
| 24-hour Urine Calcium (mg/day) | 395 ± 216 | 179 ± 108 | 189 ± 72 |
| Serum Phosphate (mg/dL) | 4.5 ± 1.1 | 3.2 ± 0.7 | 3.5 ± 0.6 |
Normal Ranges: Corrected Serum Calcium: 8.4-10.2 mg/dL; Intact PTH: 10-65 pg/mL; 24-hour Urine Calcium: <250-300 mg/day; Serum Phosphate: 2.3-4.7 mg/dL.
Table 2: Phase 3 CALIBRATE Study - Primary and Key Secondary Endpoints[3][18][19][20]
| Endpoint | This compound Treatment (Week 24) | Conventional Therapy (Week 4) | p-value |
| Proportion of participants achieving both target serum and urine calcium levels | 76% (34 of 45) | 4% (2 of 45) | <0.0001 |
| Proportion of participants with intact PTH above the lower limit of the reference range | 91% | 7% | <0.0001 |
Table 3: Phase 3 CALIBRATE Study - Changes in Biochemical Parameters[3]
| Parameter | Mean Change from Baseline (Week 4 to Week 24) | p-value |
| Corrected Serum Calcium | +0.82 mg/dL | <0.0001 |
| 24-hour Urine Calcium | -200 mg/day | <0.0001 |
Experimental Protocols
The clinical development of this compound has involved rigorous study designs to evaluate its safety and efficacy in the ADH1 population.
Phase 2b Study (NCT04581629)[12][16][21]
-
Study Design: An open-label, dose-ranging study consisting of three periods.
-
Participant Population: 13 adults with a confirmed diagnosis of ADH1 due to various CASR gene variants.[16][17]
-
Intervention: Oral this compound administered twice daily. Doses were individually titrated. Conventional therapy (calcium and active vitamin D) was discontinued (B1498344) prior to this compound initiation.[16][17]
-
Key Assessments: Serial 24-hour blood and urine sampling for biochemical parameters including serum calcium, PTH, urine calcium, and phosphate.[16]
The following diagram outlines the experimental workflow of the Phase 2b clinical trial.
Caption: Phase 2b clinical trial workflow for this compound in ADH1.
Phase 3 CALIBRATE Study (NCT05680818)[3][19][22][23]
-
Study Design: A randomized, open-label study comparing the efficacy and safety of this compound to standard of care.[2][18] The study included a titration phase of approximately 20 weeks, followed by a 4-week maintenance phase.[19]
-
Participant Population: Adults with a confirmed diagnosis of ADH1.[19][18]
-
Intervention:
-
Primary Endpoint: The proportion of participants achieving both serum calcium within the target range (8.3-10.7 mg/dL) and 24-hour urine calcium within the target range (<300 mg/day for males and <250 mg/day for females) at Week 24.[3][19]
-
Key Secondary Endpoints: Comparison of the proportion of participants meeting the primary endpoint between the this compound and standard of care groups, and the proportion of participants with intact PTH levels above the lower limit of the reference range.[3][19]
The logical relationship for the primary endpoint of the CALIBRATE trial is depicted in the diagram below.
Caption: Logical diagram for the CALIBRATE trial's primary endpoint.
Conclusion
This compound represents a promising, molecularly targeted therapeutic for Autosomal Dominant Hypocalcemia Type 1.[17] By acting as a negative allosteric modulator of the pathogenic, gain-of-function Calcium-Sensing Receptor, this compound has demonstrated in clinical trials the ability to restore mineral homeostasis by normalizing serum calcium, parathyroid hormone, and urinary calcium levels.[3][15][20] The data from the Phase 2b and Phase 3 CALIBRATE studies provide strong evidence for its efficacy and safety in this patient population.[2][3] Further long-term studies will continue to elucidate the full therapeutic potential of this compound in the management of ADH1.[19]
References
- 1. researchgate.net [researchgate.net]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. BridgeBio Reports Positive Phase 3 Topline Results for [globenewswire.com]
- 4. researchgate.net [researchgate.net]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. bridgebio.com [bridgebio.com]
- 8. BridgeBio to Report Phase 3 Results for this compound in ADH1 CALIBRATE Study on Wednesday, October 29th - BioSpace [biospace.com]
- 9. ASBMR 2024 Annual Meeting [asbmr.confex.com]
- 10. BridgeBio Pharma Announces Updated Phase 2B Data for this compound in Autosomal Dominant Hypocalcemia Type 1 (ADH1) Demonstrating Blood and Urine Calcium Normalization in Trial Participants [prnewswire.com]
- 11. Investigational drug restores parathyroid function in rare disease | National Institutes of Health (NIH) [nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. reachmd.com [reachmd.com]
- 14. researchgate.net [researchgate.net]
- 15. BridgeBio Pharma Announces New England Journal of Medicine Publication of Positive this compound Proof-of-Concept Phase 2b Results in Patients with Autosomal Dominant Hypocalcemia Type 1 (ADH1) - BioSpace [biospace.com]
- 16. OR21-2 this compound (CLTX-305) Restored Mineral Homeostasis in a Phase 2 Study in Autosomal Dominant Hypocalcemia Type 1 (ADH1) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy and Safety of this compound in Autosomal Dominant Hypocalcemia Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NIH Clinical Center: Search the Studies [clinicalstudies.info.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. bridgebio.com [bridgebio.com]
Pathophysiology of Autosomal Dominant Hypocalcemia Type 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Autosomal Dominant Hypocalcemia Type 1 (ADH1) is a rare genetic disorder of calcium homeostasis characterized by hypocalcemia, inappropriately low or normal parathyroid hormone (PTH) levels, and relative hypercalciuria.[1][2] This condition arises from heterozygous gain-of-function mutations in the CASR gene, which encodes the calcium-sensing receptor (CaSR). The enhanced sensitivity of the CaSR to extracellular calcium leads to a downward resetting of the calcium-PTH relationship, resulting in suppressed PTH secretion and increased urinary calcium excretion even in the presence of low serum calcium. This guide provides an in-depth overview of the molecular and cellular pathophysiology of ADH1, detailed experimental protocols for its study, and quantitative data on its biochemical hallmarks.
Genetic Basis and Molecular Pathophysiology
ADH1 is caused by heterozygous activating mutations in the CASR gene, located on chromosome 3q21.1.[2] The CaSR is a G-protein coupled receptor (GPCR) predominantly expressed in the parathyroid glands and kidneys, where it plays a pivotal role in regulating calcium homeostasis.[3] In ADH1, gain-of-function mutations in CASR lead to a leftward shift in the receptor's concentration-response curve, making it hypersensitive to extracellular calcium ions (Ca2+e).[1] Consequently, at any given Ca2+e concentration, the mutant CaSR is more active than the wild-type receptor. This increased activity in the parathyroid glands suppresses the synthesis and secretion of PTH, a key hormone for raising blood calcium levels. In the kidneys, the activated CaSR inhibits calcium reabsorption in the thick ascending limb of the loop of Henle, leading to hypercalciuria.
Signaling Pathways in ADH1
The CaSR couples to multiple intracellular signaling pathways, primarily through the G-proteins Gq/11 and Gi. In ADH1, the gain-of-function mutations in CaSR lead to constitutive or enhanced activation of these pathways at lower extracellular calcium concentrations.
Parathyroid Gland Signaling
In the parathyroid chief cells, activation of the CaSR by extracellular calcium normally inhibits PTH secretion. This is mediated by:
-
Gq/11 Pathway: Activation of Gq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium is a key signal for inhibiting PTH secretion.
-
Gi Pathway: The CaSR also couples to Gi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Lower cAMP levels further contribute to the suppression of PTH secretion.
In ADH1, the mutant CaSR is overly active, leading to exaggerated downstream signaling and profound suppression of PTH release even when serum calcium is low.
Renal Tubule Signaling
In the thick ascending limb of the loop of Henle, the CaSR on the basolateral membrane senses serum calcium levels. Its activation reduces paracellular calcium reabsorption by inhibiting the ROMK channel, which in turn decreases the lumen-positive potential that drives divalent cation reabsorption. In ADH1, the hyperactive CaSR in the kidney leads to excessive urinary calcium loss, or hypercalciuria, even in the setting of hypocalcemia.
Quantitative Data
The biochemical phenotype of ADH1 is variable, but typically includes the following features. Data presented below are from a systematic review by Roszko et al. (2022).
Table 1: Pre-treatment Biochemical Parameters in ADH1 Patients by Symptom Severity
| Parameter | Asymptomatic (n=24) | Moderate (n=29) | Severe (n=38) | p-value |
| Serum Calcium (mg/dL) | 7.6 ± 0.7 | 7.4 ± 0.5 | 6.8 ± 0.7 | <0.01 (Severe vs. Asymptomatic/Moderate) |
| Serum Phosphate (mg/dL) | Data not stratified | Data not stratified | Data not stratified | N/A |
| Serum PTH (pg/mL) | Data not stratified | Data not stratified | Data not stratified | N/A |
| Hypercalciuria (%) | Data not stratified | Data not stratified | Data not stratified | N/A |
Data are presented as mean ± SD. Statistical significance is noted where provided in the source.
Table 2: Overall Pre-treatment Biochemical Findings in ADH1 Patients (n=91)
| Biochemical Finding | Prevalence (%) |
| Hypocalcemia | 99% |
| Hyperphosphatemia | 59% |
| Low PTH | 57% |
| Hypercalciuria | 34% |
Experimental Protocols
Investigating the pathophysiology of ADH1 involves a combination of genetic analysis, in vitro functional assays, and potentially the use of animal models.
Genetic Analysis of the CASR Gene
Objective: To identify pathogenic mutations in the CASR gene from patient genomic DNA.
Methodology: Sanger Sequencing
-
DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes using a standard phenol-chloroform protocol or a commercial kit (e.g., QIAamp Blood Kit).
-
PCR Amplification: The coding exons and flanking intron-exon boundaries of the CASR gene are amplified by polymerase chain reaction (PCR) using specific primer pairs.
-
PCR Product Purification: The amplified PCR products are purified to remove unincorporated dNTPs and primers.
-
Cycle Sequencing: The purified PCR products are subjected to cycle sequencing using a fluorescent dye-terminator method (e.g., BigDye Terminator v3.1 Cycle Sequencing Kit).
-
Sequence Analysis: The sequencing products are analyzed on an automated capillary electrophoresis sequencer. The resulting sequences are compared to the reference CASR sequence to identify any variations.
In Vitro Functional Characterization of CaSR Mutations
Objective: To determine the functional consequences of an identified CASR mutation on receptor signaling.
Methodology: Heterologous Expression in HEK293 Cells
-
Site-Directed Mutagenesis: The identified mutation is introduced into a wild-type CASR expression vector using a site-directed mutagenesis kit.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. The cells are then transiently transfected with either the wild-type or mutant CASR expression vector using a lipid-based transfection reagent (e.g., Lipofectamine).
-
Western Blotting for Protein Expression: To confirm the expression of the CaSR protein, total cell lysates are subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with an anti-CaSR antibody.
-
Intracellular Calcium Mobilization Assay:
-
Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8).
-
The cells are then stimulated with increasing concentrations of extracellular calcium.
-
Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
The half-maximal effective concentration (EC50) is calculated to determine the sensitivity of the wild-type and mutant receptors to extracellular calcium. A leftward shift in the dose-response curve and a lower EC50 for the mutant receptor indicate a gain-of-function.
-
-
cAMP Accumulation Assay:
-
Transfected cells are treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
The cells are then stimulated with an agonist (e.g., extracellular calcium) in the presence of forskolin (B1673556) (to stimulate adenylyl cyclase for Gi-coupled receptor assays).
-
Intracellular cAMP levels are measured using a competitive immunoassay-based kit (e.g., HTRF or ELISA).
-
A greater inhibition of forskolin-stimulated cAMP accumulation by the mutant receptor compared to the wild-type indicates a gain-of-function in Gi signaling.
-
Genotype-Phenotype Correlations
While over 100 different activating mutations in the CASR gene have been reported in association with ADH1, a clear genotype-phenotype correlation has been difficult to establish. The clinical severity can vary significantly even among individuals with the same mutation. However, some studies suggest that the location and nature of the mutation may influence the degree of receptor activation and, consequently, the clinical presentation.
Conclusion and Future Directions
The pathophysiology of ADH1 is well-defined at the molecular level, stemming from gain-of-function mutations in the CASR gene that lead to a dysregulation of calcium homeostasis. The resulting hypocalcemia and hypercalciuria can lead to significant clinical morbidity. Current research is focused on developing novel therapeutic strategies that target the underlying molecular defect, such as calcilytics (negative allosteric modulators of the CaSR), which aim to restore normal receptor function. A deeper understanding of the genotype-phenotype correlations and the precise signaling consequences of different CASR mutations will be crucial for the development of personalized medicine approaches for patients with ADH1.
References
Encaleret's Modulation of Parathyroid Hormone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Encaleret is a novel, orally bioavailable, small molecule that acts as a negative allosteric modulator of the calcium-sensing receptor (CaSR). This document provides a comprehensive technical overview of this compound's mechanism of action, its profound effects on parathyroid hormone (PTH) regulation, and the key experimental findings from preclinical and clinical studies. By targeting the underlying pathophysiology of diseases characterized by inappropriate PTH secretion, such as Autosomal Dominant Hypocalcemia Type 1 (ADH1), this compound represents a promising therapeutic advancement. This guide synthesizes the available quantitative data, details the experimental protocols utilized in pivotal studies, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction: The Calcium-Sensing Receptor and Parathyroid Hormone Regulation
The calcium-sensing receptor (CaSR) is a class C G-protein coupled receptor (GPCR) that plays a central role in maintaining calcium homeostasis.[1] Primarily expressed on the surface of parathyroid chief cells and in the renal tubules, the CaSR detects fluctuations in extracellular calcium levels.[2][3] In the parathyroid gland, activation of the CaSR by high levels of extracellular calcium initiates a signaling cascade that inhibits the synthesis and secretion of parathyroid hormone (PTH).[4] Conversely, low calcium levels lead to CaSR inactivation and a subsequent increase in PTH secretion. PTH, an 84-amino acid peptide, acts on bone, kidneys, and the intestine to increase serum calcium levels, thus completing a negative feedback loop.[5]
In certain pathological conditions, such as Autosomal Dominant Hypocalcemia Type 1 (ADH1), gain-of-function mutations in the CASR gene lead to a hyperactive receptor. This results in the receptor being overly sensitive to extracellular calcium, leading to inappropriately low PTH secretion even in the presence of hypocalcemia. The consequences are chronic hypocalcemia, hypercalciuria (due to decreased renal calcium reabsorption), and associated symptoms.
This compound: A Negative Allosteric Modulator of the CaSR
This compound (formerly known as CLTX-305) is an investigational drug designed to address the root cause of conditions like ADH1. It functions as a negative allosteric modulator (NAM) of the CaSR. By binding to a site on the receptor distinct from the calcium-binding site, this compound decreases the CaSR's sensitivity to extracellular calcium. This effectively "resets" the receptor's activation threshold, allowing for a more physiological response to circulating calcium levels. In the context of a hyperactive CaSR, this compound's modulation leads to an increase in PTH secretion from the parathyroid glands, which in turn helps to normalize serum calcium and reduce urinary calcium excretion.
CaSR Signaling Pathway and this compound's Point of Intervention
Upon activation by extracellular calcium, the CaSR couples to multiple G proteins, primarily Gαq/11 and Gαi/o, to initiate downstream signaling cascades.
-
Gαq/11 Pathway: Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway ultimately contributes to the inhibition of PTH secretion.
-
Gαi/o Pathway: The Gαi/o pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Lower cAMP levels are also associated with reduced PTH secretion.
This compound, as a negative allosteric modulator, binds to the transmembrane domain of the CaSR and stabilizes the inactive state of the receptor. This reduces the efficacy of extracellular calcium in activating the Gq/11 and Gi/o signaling pathways, thereby disinhibiting PTH secretion.
References
- 1. bridgebio.com [bridgebio.com]
- 2. bridgebio.com [bridgebio.com]
- 3. researchgate.net [researchgate.net]
- 4. Calcium-sensing receptor signaling — How human disease informs biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of this compound in Autosomal Dominant Hypocalcemia Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Calcilytics in Treating Hypoparathyroidism: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hypoparathyroidism is an endocrine disorder characterized by deficient parathyroid hormone (PTH) secretion, leading to hypocalcemia and hyperphosphatemia.[1] The conventional standard of care, involving high doses of calcium and active vitamin D supplementation, manages symptoms but does not address the underlying hormonal deficiency and carries risks of long-term complications like renal insufficiency and ectopic calcification.[1][2] A promising therapeutic strategy involves the modulation of the calcium-sensing receptor (CaSR) with a class of drugs known as calcilytics. These small molecule CaSR antagonists are designed to stimulate the secretion of endogenous PTH from any remaining parathyroid tissue, offering a more physiological approach to treatment. This technical guide provides an in-depth overview of the mechanism of action, preclinical evidence, and clinical development of calcilytics for the treatment of hypoparathyroidism.
The Calcium-Sensing Receptor (CaSR): A Key Regulator of Calcium Homeostasis
The calcium-sensing receptor (CaSR) is a Class C G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining systemic calcium homeostasis.[3][4] It is predominantly expressed on the surface of parathyroid gland cells and in the renal tubules. The CaSR's primary function is to detect fluctuations in extracellular calcium concentration (Ca2+o) and modulate PTH secretion accordingly.
When extracellular calcium levels are high, Ca2+ binds to and activates the CaSR. This activation triggers intracellular signaling cascades that inhibit the synthesis and secretion of PTH. Conversely, when calcium levels are low, the CaSR becomes inactive, lifting the inhibition on the parathyroid gland and allowing for PTH secretion. PTH then acts on bone and kidneys to restore normal blood calcium levels.
CaSR Signaling Pathways
Activation of the CaSR by extracellular calcium initiates multiple intracellular signaling pathways, primarily through the G-protein families Gq/11 and Gi/o.
-
Gq/11 Pathway: This pathway stimulates phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) pathway. The cumulative effect of this pathway is the potent inhibition of PTH secretion.
-
Gi/o Pathway: This pathway inhibits adenylate cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, which also contributes to the suppression of PTH release.
Figure 1: Simplified CaSR signaling pathway leading to the inhibition of PTH secretion.
Calcilytics: A Novel Antagonistic Approach
Calcilytics are small molecule antagonists of the calcium-sensing receptor. They act as negative allosteric modulators, binding to the transmembrane domain of the CaSR and reducing its sensitivity to extracellular calcium. This blockade effectively tricks the parathyroid gland into sensing a lower-than-actual calcium level, thereby removing the CaSR-mediated inhibition and stimulating the secretion of stored PTH. This mechanism offers a potential treatment for hypoparathyroidism, particularly in patients who have residual, functional parathyroid tissue.
Figure 2: Logical relationship illustrating the mechanism of action of calcilytics.
Preclinical Development and Experimental Protocols
The therapeutic potential of calcilytics has been evaluated in various in vitro and in vivo models. These studies have been crucial for understanding the pharmacodynamics and efficacy of these compounds.
In Vitro Assays
-
Methodology: Cellular Calcium Mobilization Assay
-
Cell Line: Human embryonic kidney (HEK) 293 cells stably expressing the human CaSR are commonly used.
-
Protocol: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The calcilytic compound (e.g., NPS 2143) is added to the cells. Changes in intracellular calcium concentrations ([Ca2+]i) are measured using a fluorometer in response to the addition of an agonist (extracellular Ca2+ or a calcimimetic).
-
Endpoint: The ability of the calcilytic to block the agonist-induced increase in [Ca2+]i is quantified, and an IC50 value (the concentration of antagonist that inhibits 50% of the maximal response) is determined. For NPS 2143, the IC50 was 43 nM.
-
-
Methodology: PTH Secretion Assay
-
Model: Dispersed bovine parathyroid cells are cultured.
-
Protocol: Cells are incubated with varying concentrations of the calcilytic compound across a range of extracellular Ca2+ concentrations.
-
Endpoint: PTH levels in the culture supernatant are measured by immunoassay. The EC50 value (the concentration that elicits a half-maximal response) for PTH stimulation is calculated. For NPS 2143, the EC50 was 41 nM.
-
In Vivo Animal Models
Surgical and non-surgical rodent models are essential for evaluating the systemic effects of calcilytics.
-
Methodology: Post-Surgical Hypoparathyroidism Rat Model
-
Model: Female Wistar rats undergo either hemi-parathyroidectomy or total parathyroidectomy with autotransplantation of parathyroid tissue into the sternocleidomastoid muscle to mimic post-surgical hypoparathyroidism. An alternative approach uses fluorescence-based detection to ensure precise excision of the glands.
-
Protocol: Following surgery, rats are treated with a calcilytic (e.g., AXT914) or vehicle via oral gavage for a defined period (e.g., 2-3 weeks).
-
Endpoints: Serum is collected to measure PTH, calcium, and phosphorus levels. Urine is collected to measure calcium excretion. At the end of the study, autotransplanted parathyroid tissues can be collected for histological examination.
-
-
Methodology: Non-Surgical Hypoparathyroidism Rodent Model
-
Model: A transient state of hypoparathyroidism is induced in male Wistar rats by oral administration of a calcimimetic (e.g., 30 mg/kg cinacalcet-HCl). This suppresses endogenous PTH and calcium levels, creating a functional hypoparathyroid state.
-
Protocol: Following cinacalcet (B1662232) administration, animals are dosed with PTH analogues or other test compounds to assess their ability to reverse the induced hypocalcemia.
-
Endpoints: Serial blood samples are analyzed for ionized calcium, phosphate, and PTH levels to build a pharmacokinetic-pharmacodynamic (PK-PD) model.
-
Figure 3: Experimental workflow for testing a calcilytic in a post-surgical rat model.
Summary of Preclinical Data
Preclinical studies have consistently demonstrated the ability of calcilytics to stimulate PTH secretion and normalize calcium homeostasis in animal models of hypoparathyroidism.
| Compound | Model | Key Findings | Reference |
| NPS 2143 | Normal Rats (IV infusion) | Caused a rapid and large increase in plasma PTH levels. | |
| AXT914 | Hemi-parathyroidectomy Rat Model (5 & 10 mg/kg, oral) | Increased serum PTH and calcium levels; decreased serum phosphorus and urinary calcium excretion. | |
| AXT914 | Total parathyroidectomy with autotransplantation Rat Model (10 mg/kg, oral) | Increased serum PTH and calcium, which was maintained for 1 week after drug discontinuation. Improved functional recovery of transplanted tissue. | |
| AXT914 | Autotransplanted Parathyroid Tissue in Rats | Increased area of transplanted tissue (up to 201.6%). Increased PTH expression (up to 111.4%) and VEGFA expression (up to 646.5%). |
Clinical Development of Calcilytics
While initially explored for osteoporosis with limited success, calcilytics are now being repurposed for hypoparathyroidism, with several compounds entering clinical trials. The primary focus has been on Autosomal Dominant Hypocalcemia Type 1 (ADH1), a genetic form of hypoparathyroidism caused by a gain-of-function mutation in the CASR gene, and post-surgical hypoparathyroidism.
Key Investigational Calcilytic: Encaleret
This compound (CLTX-305) is an investigational, orally administered small molecule calcilytic being developed by Calcilytix Therapeutics, an affiliate of BridgeBio Pharma. It is designed to specifically inhibit the CaSR with the goal of normalizing serum and urine calcium.
-
Clinical Trial Protocols:
-
Phase 2 (ADH1): A study in adults with ADH1 evaluated the effects of this compound on calcium and PTH levels.
-
Phase 2 (Post-Surgical Hypoparathyroidism; NCT05735015): A study sponsored by the NIDCR is testing this compound in adults with hypoparathyroidism due to surgery. The primary goal is to evaluate its effect on calcium levels after approximately one week of treatment.
-
Phase 3 CALIBRATE (ADH1; NCT05680818): This trial is testing this compound against the standard of care (calcium and/or active vitamin D) in people with ADH1, with the main goal of evaluating its effects on calcium after about six months.
-
Summary of Clinical Data
Clinical data, though still emerging, are promising and suggest that calcilytics can correct the biochemical abnormalities of hypoparathyroidism.
| Compound | Patient Population | Trial Phase | Key Findings | Reference |
| This compound | Adults with ADH1 (n=13) | Phase 2 | Corrected hypocalcemia and reduced hypercalciuria, with increased PTH levels. | |
| This compound | Chronic Hypoparathyroidism (n=9) | Proof-of-Principle | After 5 days, 7 of 9 participants had normal calcium levels in their blood and urine. | |
| This compound | Post-Surgical Hypoparathyroidism (n=10) | Phase 2 | Rapid and sustained reduction in fractional excretion of calcium in 9 of 10 participants. |
Future Directions and Challenges
Calcilytics represent a significant shift from supplementation to a more physiological, hormone-based treatment strategy for hypoparathyroidism. The ability to stimulate endogenous PTH secretion could potentially mitigate the long-term complications associated with conventional therapy.
Challenges:
-
Patient Selection: The efficacy of calcilytics is contingent upon the presence of residual, functional parathyroid tissue. Patients with complete absence of parathyroid glands, such as after radical neck surgery, may not be suitable candidates.
-
Dosing and Titration: As with any hormonal therapy, achieving a stable, normocalcemic state without inducing hypercalcemia will require careful dose titration. Studies suggest that patients with ADH1 may require larger doses than euparathyroid individuals to achieve similar increases in calcium.
-
Long-Term Safety: While short-term data are encouraging, the long-term safety profile of chronic CaSR antagonism needs to be established.
Conclusion
Calcilytics are a novel class of drugs that target the underlying pathophysiology of hypoparathyroidism by antagonizing the calcium-sensing receptor to stimulate endogenous PTH secretion. Preclinical and emerging clinical data strongly support their potential to normalize calcium and phosphorus homeostasis, reduce urinary calcium excretion, and decrease reliance on high-dose supplementation. For drug development professionals and researchers, calcilytics represent a promising, targeted therapeutic modality that could fundamentally change the management of hypoparathyroidism for a significant portion of patients. Continued clinical investigation is crucial to fully delineate their efficacy, safety, and ultimate place in the therapeutic landscape.
References
- 1. Potential of Calcilytics as a Novel Treatment for Post-Surgical Hypoparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Therapeutic Approach Using a Calcilytic (AXT914) for Postsurgical Hypoparathyroidism in Female Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]
Encaleret: A Targeted Approach to Restoring Calcium Homeostasis in ADH1
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Autosomal Dominant Hypocalcemia Type 1 (ADH1) is a rare genetic disorder characterized by a dysfunctional calcium-sensing receptor (CaSR), leading to chronic hypocalcemia, inappropriately low parathyroid hormone (PTH) levels, and hypercalciuria. Conventional therapy with calcium and active vitamin D supplements often fails to address the underlying pathophysiology and can exacerbate renal complications. Encaleret, an investigational, orally administered small molecule, represents a novel therapeutic strategy. As a negative allosteric modulator, or "calcilytic," this compound directly targets the overactive CaSR, aiming to restore normal mineral physiology. This guide provides a comprehensive overview of this compound's mechanism of action, summarizes key clinical trial data, outlines experimental methodologies, and visualizes the core pathways and processes involved.
The Pathophysiology of ADH1 and the Role of the Calcium-Sensing Receptor (CaSR)
Calcium is a critical mineral for numerous physiological processes, and its extracellular concentration is tightly regulated by a feedback loop involving the parathyroid glands, kidneys, and bone.[1] The lynchpin of this system is the Calcium-Sensing Receptor (CaSR), a G-protein-coupled receptor that acts as a "calciostat".[1]
In healthy individuals, the CaSR on parathyroid cells detects changes in blood calcium. Low calcium levels reduce CaSR activation, leading to the secretion of PTH. PTH then acts on the kidneys to increase calcium reabsorption and on bone to mobilize calcium, thereby raising blood calcium levels back to normal.
ADH1 is caused by gain-of-function variants in the CASR gene.[2] These variants make the CaSR overly sensitive to extracellular calcium.[3][4] Consequently, the receptor incorrectly signals that calcium levels are high, even when they are normal or low. This leads to two primary pathological consequences:
-
Suppressed PTH Secretion: The parathyroid glands do not release enough PTH.[4]
-
Increased Renal Calcium Excretion: The kidneys are signaled to excrete excess calcium into the urine (hypercalciuria).[4][5]
The result is a state of chronic hypocalcemia (low blood calcium) and hypercalciuria (high urine calcium), which conventional treatments struggle to manage without increasing the risk of kidney stones and long-term renal damage.[4][5]
This compound: Mechanism of Action
This compound is a calcilytic, a class of drugs that act as negative allosteric modulators of the CaSR.[1] It binds to the CaSR and decreases its sensitivity to extracellular calcium.[5][6] By antagonizing the effects of the gain-of-function mutation, this compound effectively "resets" the calciostat, allowing for a more physiological response.[5] This targeted action is designed to restore normal calcium homeostasis by:
-
Increasing PTH Secretion: By inhibiting the aberrant CaSR signaling in the parathyroid gland, this compound permits the secretion of PTH in response to low calcium levels.[5][6]
-
Reducing Urinary Calcium Excretion: In the kidney, this compound's antagonism of the CaSR reverses the signal that promotes excessive calcium excretion.[5]
This dual action addresses both the hypocalcemia and hypercalciuria that characterize ADH1, representing a direct therapeutic approach to the root cause of the disease.[3]
Clinical Efficacy and Safety Data
This compound has been evaluated in Phase 2b and Phase 3 (CALIBRATE) clinical trials, demonstrating significant improvements in mineral homeostasis for patients with ADH1.
Phase 2b Study (NCT04581629) Results
An open-label, dose-ranging study involving 13 adults with ADH1 showed that twice-daily this compound administration rapidly restored mineral balance.[7][4] Within five days of treatment, mean blood calcium and 24-hour urinary calcium levels normalized.[2][8][9] These effects were sustained over the 24-week outpatient period.[7][10]
| Parameter | Baseline (Mean ± SD) | Day 5 of Treatment (Mean ± SD) | Week 24 of Treatment |
| Albumin-Corrected Serum Ca²⁺ | 7.6 ± 0.6 mg/dL[11] | 9.0 ± 0.5 mg/dL[11] | 92% of patients in normal range[12] |
| Intact PTH | 3.4 ± 4.5 pg/mL[11] | 64.8 ± 49.6 pg/mL[11] | Increased in all participants[8] |
| 24-Hour Urinary Calcium | 436 ± 255 mg/day[11] | 63 ± 127 mg/day[11] | 77% of patients in normal range[12][13] |
| Serum Phosphorus | 4.5 ± 0.7 mg/dL[11] | 2.9 ± 0.5 mg/dL[11] | Decreased into normal range[8] |
| Serum Magnesium | 1.6 ± 0.4 mg/dL[11] | 2.0 ± 0.5 mg/dL[11] | Increased into normal range[7] |
Table 1: Summary of key biochemical changes in the Phase 2b study of this compound in ADH1. Baseline values for urinary calcium were obtained at screening while subjects were on conventional therapy.[7][11]
Phase 3 CALIBRATE Study (NCT05680818) Results
The global, randomized CALIBRATE study compared this compound to standard of care in patients with ADH1. The trial met its primary and all key secondary endpoints, demonstrating superior efficacy.[5][14][15]
The primary endpoint was the proportion of participants achieving both normal serum calcium (8.3-10.7 mg/dL) and normal 24-hour urinary calcium (<300 mg/day for males, <250 mg/day for females) at Week 24.[14][16]
| Endpoint | This compound Treatment Arm | Conventional Therapy (at Week 4) | p-value |
| Primary Endpoint Met (Serum & Urine Ca²⁺) | 76% (34 of 45)[14][17] | 4% (2 of 45)[14] | <0.0001[14][15] |
| Serum Ca²⁺ in Target Range (at Week 20) | 98% (44 of 45)[5][14] | 33% (7 of 21)[14] | N/A |
| Intact PTH Above Lower Limit (at Week 24) | 91%[14][15] | 7%[14][15] | <0.0001[14][15] |
| Mean Change in Serum Ca²⁺ (from Wk 4 to 24) | +0.82 mg/dL[5][14] | N/A | <0.0001[14][17] |
| Mean Change in 24-hr Urine Ca²⁺ (from Wk 4 to 24) | -200 mg/day[5][14] | N/A | <0.0001[14][17] |
Table 2: Key efficacy outcomes from the Phase 3 CALIBRATE study.[5][14][15][17]
This compound was reported to be well-tolerated in both studies.[11][14] Treatment-related adverse events were generally mild and transient, including asymptomatic hypophosphatemia or hypercalcemia that resolved spontaneously or with dose adjustment.[7][10] No serious adverse events or treatment discontinuations due to adverse events were reported.[7][8]
Experimental Protocols and Methodologies
Phase 2b Study Design (NCT04581629)
This was an open-label, three-period, dose-ranging proof-of-concept study.[7][11]
-
Participants: 13 adults with a confirmed diagnosis of ADH1.[7][8]
-
Protocol: Conventional therapy (calcium and active vitamin D supplements) was discontinued (B1498344) before the first dose of this compound.[7][9] The study consisted of:
-
Inpatient Dose-Ranging: One or two 5-day inpatient periods where participants received sequential, increasing doses of this compound (e.g., 30 mg, 90 mg, 180 mg) followed by twice-daily dosing.[7][11]
-
Outpatient Period: A 24-week outpatient period where this compound was administered twice daily. Doses were individually titrated to achieve and maintain normal blood calcium levels, with a wide final dose range observed (5 to 190 mg twice daily).[7]
-
-
Key Assessments: Frequent blood and urine sampling was conducted to measure albumin-corrected serum calcium, intact PTH, serum phosphorus, and 24-hour urinary calcium excretion.[11]
Phase 3 CALIBRATE Study Design (NCT05680818)
This was a multicenter, randomized, open-label, two-arm study designed to compare the efficacy and safety of this compound to standard of care (SoC).[13][16]
-
Protocol: The study consisted of three periods:
-
Period 1 (SoC Maintenance): A 4-week period where participants' SoC (calcium and/or active vitamin D) was maintained.[16]
-
Period 2 (Titration): A 20-week period where participants, randomized 2:1, received either this compound or continued SoC.[5][16] Doses were titrated to achieve target serum calcium while minimizing urinary calcium.[16]
-
Period 3 (Maintenance): A 4-week period where doses were fixed.[5][16]
-
-
Primary Endpoint: A composite endpoint assessing the proportion of participants achieving both normal serum calcium and normal 24-hour urinary calcium at Week 24.[13][16]
-
Secondary Endpoints: Included assessments of PTH levels, quality of life, and kidney function.[5][13]
Laboratory Methods
While specific assay manufacturers are not detailed in the source literature, the measurement of key endpoints in clinical trials follows standardized laboratory procedures.
-
Serum Calcium: Total serum calcium is typically measured using automated colorimetric techniques.[19] To correct for variations in protein levels, values are often reported as albumin-corrected serum calcium. This is crucial as a significant portion of calcium is protein-bound, and changes in albumin can alter the total calcium level without affecting the physiologically active ionized fraction.[19]
-
Intact PTH: Parathyroid hormone is measured using automated sandwich-type immunoassays.[20][21] These assays are designed to detect the full-length, biologically active PTH (1-84) molecule. The use of standardized, validated assays is critical for accurate diagnosis and monitoring.[20][21]
-
24-Hour Urinary Calcium: This requires patients to collect all urine over a 24-hour period. The total volume is measured, and an aliquot is analyzed for calcium concentration to determine the total amount excreted per day. Standardized collection procedures are essential to ensure accuracy.[22]
Conclusion and Future Directions
This compound represents a significant advancement in the potential treatment of ADH1. By directly targeting the underlying molecular defect—the over-sensitized CaSR—it offers a mechanism-based approach that stands in contrast to the supportive care provided by conventional therapy.[7][5] Clinical data from Phase 2b and Phase 3 trials have consistently shown that this compound can rapidly and sustainably normalize blood calcium, urinary calcium, and PTH levels.[3][8]
The positive results from the CALIBRATE study are expected to support a New Drug Application (NDA) submission to the U.S. FDA.[5][14] Future research and planned registrational studies will explore the potential of this compound in other populations, including pediatric ADH1 patients and individuals with chronic hypoparathyroidism from other causes, such as post-surgical hypoparathyroidism.[5][14][22] These efforts will further elucidate the therapeutic utility of this targeted calcilytic therapy in restoring calcium homeostasis.
References
- 1. bridgebio.com [bridgebio.com]
- 2. BridgeBio Pharma Announces Updated Phase 2B Data for this compound in Autosomal Dominant Hypocalcemia Type 1 (ADH1) Demonstrating Blood and Urine Calcium Normalization in Trial Participants [prnewswire.com]
- 3. bridgebio.com [bridgebio.com]
- 4. Investigational drug restores parathyroid function in rare disease | National Institutes of Health (NIH) [nih.gov]
- 5. youtube.com [youtube.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Efficacy and Safety of this compound in Autosomal Dominant Hypocalcemia Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bridgebio.com [bridgebio.com]
- 9. BridgeBio Pharma Announces Proof-of-Concept Data of this compound in ADH1 at the Endocrine Society’s 2021 Annual Meeting - BioSpace [biospace.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. The Effects of this compound (CLTX-305) on Mineral Physiology in Autosomal Dominant Hypocalcemia Type 1 (ADH1) Demonstrate Proof-of-Concept: Early Results From an Ongoing Phase 2b, Open-Label, Dose-Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. bridgebio.com [bridgebio.com]
- 14. BridgeBio Reports Positive Phase 3 Topline Results for [globenewswire.com]
- 15. hypopara.org [hypopara.org]
- 16. endocrine-abstracts.org [endocrine-abstracts.org]
- 17. BridgeBio Reports Positive Phase 3 Topline Results for this compound in Patients with Autosomal Dominant Hypocalcemia Type 1 - BioSpace [biospace.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Serum Calcium - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. academic.oup.com [academic.oup.com]
- 22. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
An In-depth Technical Guide to Investigational Treatments for CASR Gene Mutations
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Calcium-Sensing Receptor (CASR), a Class C G protein-coupled receptor (GPCR), is the principal regulator of extracellular calcium (Ca2+o) homeostasis.[1][2][3] Gene mutations in CASR disrupt this delicate balance, leading to a spectrum of calcium disorders.[4][5] Activating (gain-of-function) mutations cause increased receptor sensitivity to Ca2+o, resulting in autosomal dominant hypocalcemia type 1 (ADH1), characterized by hypocalcemia and hypercalciuria.[5][6] Conversely, inactivating (loss-of-function) mutations lead to decreased receptor sensitivity, causing familial hypocalciuric hypercalcemia (FHH) and, in its severe homozygous form, neonatal severe hyperparathyroidism (NSHPT).[5][7][8][9] This guide provides a technical overview of the core signaling pathways, investigational therapeutic strategies, quantitative data on lead compounds, and detailed experimental protocols relevant to the development of novel treatments for these disorders.
The Calcium-Sensing Receptor (CASR) Signaling Axis
The CaSR is a pleiotropic receptor that couples to multiple G protein families to elicit diverse intracellular responses.[1][10] Its activation by extracellular calcium is central to regulating parathyroid hormone (PTH) secretion from the parathyroid glands and calcium reabsorption in the kidneys.[5][11] Understanding these pathways is critical for identifying therapeutic targets.
The primary signaling cascades initiated by CaSR activation include:
-
Gq/11 Pathway: Activation of Gαq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][4][10] IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[1][10]
-
Gi/o Pathway: Coupling to Gαi/o leads to the inhibition of adenylyl cyclase (AC), resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][4][10]
-
MAPK/ERK Pathway: The CaSR can activate the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2), through Gq/11, Gi/o, and β-arrestin-mediated mechanisms.[1][4][10]
-
Other G Proteins: In certain cell types, CaSR has also been shown to couple to Gα12/13 and Gαs.[1][10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Development of Calcimimetic and Calcilytic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery-and-development-of-calcimimetic-and-calcilytic-compounds - Ask this paper | Bohrium [bohrium.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CASR gene: MedlinePlus Genetics [medlineplus.gov]
- 6. Novel Calcium-Sensing Receptor (CASR) Mutation in a Family with Autosomal Dominant Hypocalcemia Type 1 (ADH1): Genetic Study over Three Generations and Clinical Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Mutation in the Calcium-Sensing Receptor Gene Associated With Familial Hypocalciuric Hypercalcemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel homozygous inactivating mutation of the calcium-sensing receptor gene in neonatal severe hyperparathyroidism responding to cinacalcet therapy: A case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rare diseases caused by abnormal calcium sensing and signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Opportunities of Targeting Allosteric Binding Sites on the Calcium-Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
Encaleret: A Deep Dive into its Molecular Target and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encaleret (also known as CLTX-305) is an investigational small molecule therapeutic being developed for the treatment of Autosomal Dominant Hypocalcemia Type 1 (ADH1). This technical guide provides an in-depth overview of this compound's core pharmacology, focusing on its molecular target, binding affinity, and the experimental methodologies used for its characterization.
Molecular Target: The Calcium-Sensing Receptor (CaSR)
The primary molecular target of this compound is the Calcium-Sensing Receptor (CaSR) .[1][2] The CaSR is a G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis.[1] It is highly expressed in the parathyroid glands and kidneys.
In normal physiology, the CaSR detects fluctuations in extracellular calcium levels. When calcium levels are high, the CaSR is activated, leading to a signaling cascade that inhibits the secretion of parathyroid hormone (PTH). Conversely, when calcium levels are low, the receptor is less active, resulting in increased PTH secretion. PTH then acts on various tissues to raise blood calcium levels.
In ADH1, gain-of-function mutations in the CASR gene lead to a hyperactive receptor.[1] This causes the parathyroid glands to inappropriately suppress PTH secretion even when blood calcium levels are low, resulting in hypocalcemia (low blood calcium) and hypercalciuria (high urine calcium).
This compound acts as a negative allosteric modulator of the CaSR.[2] This means it binds to a site on the receptor distinct from the calcium-binding site and reduces the receptor's sensitivity to calcium. By antagonizing the overactive CaSR, this compound effectively "resets" the calcium sensing mechanism, leading to increased PTH secretion and normalization of blood and urine calcium levels.
Binding Affinity
This compound is a potent and selective antagonist of the CaSR. Preclinical studies have demonstrated its high binding affinity for the receptor.
| Compound | Molecular Target | Assay Type | Measured Value |
| This compound | Calcium-Sensing Receptor (CaSR) | In vitro inhibitory concentration | IC50: 0.012 µM |
Experimental Protocols
The determination of this compound's binding affinity and functional activity involves specialized in vitro assays. While specific proprietary details of the exact protocols used for this compound's development are not publicly available, the following represents a standard methodology for characterizing CaSR antagonists.
In Vitro Functional Assay: Intracellular Calcium Mobilization in HEK 293 Cells
This assay is a common method to determine the potency of compounds that modulate the CaSR.
Objective: To measure the ability of this compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by an agonist (extracellular calcium) in cells expressing the human CaSR.
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably transfected with the human Calcium-Sensing Receptor (CaSR) gene.
Materials and Reagents:
-
HEK 293 cells expressing human CaSR
-
Cell culture medium (e.g., DMEM) with fetal bovine serum and antibiotics
-
Assay buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-8 AM)
-
Pluronic F-127
-
This compound (test compound)
-
Extracellular calcium chloride (CaCl2) solution (agonist)
-
Probenecid (to prevent dye extrusion)
-
Microplate reader with fluorescence detection capabilities
Protocol:
-
Cell Culture and Plating:
-
HEK 293-CaSR cells are cultured under standard conditions.
-
Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere and grow to a near-confluent monolayer.
-
-
Dye Loading:
-
The cell culture medium is removed, and the cells are washed with assay buffer.
-
A loading buffer containing the calcium-sensitive fluorescent dye (e.g., 2 µM Fura-2 AM) and Pluronic F-127 is added to each well.
-
The plate is incubated in the dark at room temperature for approximately 60 minutes to allow the dye to enter the cells.
-
-
Compound Incubation:
-
The loading buffer is removed, and the cells are washed again with assay buffer, which may contain probenecid.
-
Varying concentrations of this compound (or vehicle control) are added to the wells.
-
The plate is incubated for a predetermined period to allow the compound to interact with the CaSR.
-
-
Agonist Stimulation and Signal Detection:
-
The microplate is placed in a fluorescence plate reader.
-
Baseline fluorescence is measured.
-
An agonist solution containing a fixed concentration of extracellular CaCl2 is added to each well to activate the CaSR.
-
Fluorescence is measured immediately and continuously for a set period to capture the change in intracellular calcium concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation or emission wavelengths is calculated.
-
-
Data Analysis:
-
The increase in fluorescence (or fluorescence ratio) in response to the calcium agonist is determined for each concentration of this compound.
-
The data are normalized to the response in the absence of the antagonist (100% activity) and the baseline fluorescence (0% activity).
-
An IC50 value, the concentration of this compound that causes 50% inhibition of the agonist response, is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CaSR signaling pathway and a typical experimental workflow for characterizing a CaSR antagonist.
Caption: CaSR Signaling Pathway and the Inhibitory Action of this compound.
Caption: Experimental Workflow for IC50 Determination of a CaSR Antagonist.
References
Pharmacological profile of Encaleret
An In-Depth Technical Guide to the Pharmacological Profile of Encaleret
Executive Summary
This compound (formerly CLTX-305) is an investigational, orally administered, small molecule designed as a negative allosteric modulator of the calcium-sensing receptor (CaSR).[1][2] Termed a "calcilytic," it is being developed to treat conditions of calcium homeostasis imbalance, primarily Autosomal Dominant Hypocalcemia Type 1 (ADH1).[3] ADH1 is a rare genetic disorder caused by gain-of-function mutations in the CASR gene, leading to an overly sensitive CaSR.[1][3] This results in hypocalcemia (low blood calcium), hypercalciuria (excessive calcium in urine), and inappropriately low levels of parathyroid hormone (PTH).[4] this compound targets the underlying pathophysiology of ADH1 by antagonizing the CaSR, thereby normalizing PTH secretion and renal calcium reabsorption.[1][5] Clinical trials have demonstrated its potential to restore mineral homeostasis, offering a targeted therapeutic approach in contrast to the standard of care, which consists of calcium and active vitamin D supplements.[6][7]
Mechanism of Action
This compound functions as a selective negative allosteric modulator, or antagonist, of the calcium-sensing receptor (CaSR).[1][2] The CaSR, a G-protein-coupled receptor, is a critical regulator of extracellular calcium homeostasis, primarily expressed in the parathyroid glands and kidneys.[1][8]
In individuals with ADH1, gain-of-function variants in the CASR gene cause the CaSR to be overly sensitive to extracellular calcium.[4] This leads the receptor to misinterpret normal blood calcium levels as being high.[9] Consequently, two primary physiological defects occur:
-
Parathyroid Gland: The hypersensitive CaSR suppresses the synthesis and secretion of parathyroid hormone (PTH).[1][3]
-
Kidney: The activated CaSR in the renal tubules reduces calcium reabsorption, leading to excessive urinary calcium excretion (hypercalciuria).[1][10]
This compound binds to the CaSR and decreases its sensitivity to extracellular calcium.[3] By antagonizing the gain-of-function effect, it is expected to restore normal signaling, leading to increased PTH secretion from the parathyroid glands and increased calcium reabsorption in the kidneys.[1] This dual action at the primary sites of pathology aims to normalize both blood and urine calcium levels, addressing the root cause of the disease.[3][11]
Figure 1: this compound's Mechanism of Action in ADH1.
Pharmacological Profile
Pharmacodynamics
The pharmacodynamic effects of this compound have been primarily evaluated through its impact on mineral homeostasis in clinical trials. Treatment with this compound leads to rapid and sustained normalization of key biomarkers.[2][6] Within five days of treatment initiation in a Phase 2b study, mean blood calcium and 24-hour urine calcium levels were normalized.[7][12] Concurrently, levels of intact PTH increased, and blood phosphate (B84403) levels decreased into the normal range.[11][12]
| Parameter | Drug Class | Target | Primary Effect |
| This compound | Calcilytic; Negative Allosteric Modulator[2][5] | Calcium-Sensing Receptor (CaSR)[1] | Antagonizes CaSR to normalize PTH secretion and renal calcium reabsorption[1] |
Table 1: this compound Drug Profile Summary.
The dose required to maintain normal blood calcium (eucalcemia) has been shown to vary widely among individuals, ranging from 5 to 190 mg administered twice daily, though individual doses remained largely stable over time.[3][13]
| Biomarker | Baseline (Mean ± SD) | Week 24 (Mean ± SD) | Normal Range | Reference |
| Albumin-Corrected Blood Calcium (mg/dL) | 7.1 ± 0.4 | 8.9 ± 0.4 (p<0.01) | 8.4 - 10.2 | [14][15] |
| 24-Hour Urine Calcium (mg/24h) | 384 ± 221 | 182 ± 109 (p<0.01) | < 250 - 300 | [14][15] |
| Intact Parathyroid Hormone (pg/mL) | 6.3 ± 7.8 | 39.0 ± 22.8 (p<0.01) | 15 - 65 | [14][15] |
| Blood Phosphate (mg/dL) | 4.5 ± 1.1 | 3.5 ± 0.6 (p<0.01) | 2.3 - 4.7 | [14][15] |
| Blood Magnesium (mg/dL) | 1.7 ± 0.2 | N/A | 1.6 - 2.6 | [13][14] |
Table 2: Pharmacodynamic Effects of this compound in ADH1 (Phase 2b Study, N=13).
Pharmacokinetics
This compound is administered orally as a tablet, with dosing regimens in clinical trials typically being once or twice daily.[3][16] Detailed information regarding its absorption, distribution, metabolism, and elimination profile is not extensively available in the public domain.[17] The evaluation of pharmacokinetics was a stated objective of the Phase 2b trial, suggesting this data is being collected.[18][19]
Clinical Efficacy and Safety
Phase 2b Study in ADH1 (NCT04581629)
An open-label, dose-ranging Phase 2b study evaluated the efficacy and safety of this compound in 13 adults with ADH1.[11][13] The study consisted of inpatient dose-ranging and adjustment periods, followed by a 24-week outpatient period.[13] During the trial, standard of care (calcium and active vitamin D supplements) was discontinued.[11]
Efficacy:
-
This compound treatment corrected hypocalcemia and reduced hypercalciuria within days, with the effects sustained over the 24-week outpatient period.[6]
-
By day 5 of therapy, mean values for blood calcium, urinary calcium, and PTH were within the normal range.[7]
-
At 24 weeks, 92% (12 of 13) of participants had normal trough blood calcium levels, and 77% (10 of 13) had normal 24-hour urinary calcium excretion.[7]
Safety:
-
This compound was generally well-tolerated.[11]
-
No serious adverse events or treatment discontinuations due to adverse events were reported.[6][11]
-
Treatment-related adverse events were infrequent and included mild, transient, asymptomatic hypophosphatemia or hypercalcemia, which resolved spontaneously or with dose adjustment.[6][13]
Phase 3 CALIBRATE Study in ADH1 (NCT05680818)
The CALIBRATE study is a randomized, open-label, global Phase 3 trial that enrolled approximately 70 adult and adolescent participants with ADH1.[10][20] The study compares the efficacy and safety of this compound to the standard of care over a 24-week period.[21][22]
Efficacy (Topline Results):
-
The study met its primary endpoint, with a significantly higher proportion of participants on this compound achieving the target for both serum and urine calcium levels compared to when they were on conventional therapy.[10]
-
76% of participants treated with this compound achieved the primary endpoint, compared to just 4% for the same participants while on standard of care.[10]
-
By day 3, 71% of participants receiving this compound had normalized serum calcium levels.[10]
| Endpoint | This compound Group | Standard of Care Group (Baseline) | Reference |
| Proportion Achieving Dual Target (Serum & Urine Calcium) | 76% | 4% | [10] |
| Participants with Normal Serum Calcium at Week 20 | 98% (44 of 45) | 33% (7 of 21) | [23] |
| Mean Change in Corrected Calcium (Weeks 4-24) | +0.82 mg/dL (p<0.0001) | N/A | [23] |
| Mean Change in 24-hr Urine Calcium (Weeks 4-24) | -200 mg/day (p<0.0001) | N/A | [23] |
Table 3: Key Efficacy Endpoints from Phase 3 CALIBRATE Trial (Topline Results).
Phase 2 Study in Post-Surgical Hypoparathyroidism
A Phase 2 proof-of-concept study evaluated this compound in 10 patients with post-surgical hypoparathyroidism, a condition where PTH is deficient but the CaSR is not mutated.[24][25] The study aimed to assess the PTH-independent effects of this compound on renal calcium handling.[25]
Efficacy:
-
80% of participants achieved normal blood and urine calcium levels within 5 days of starting treatment, compared to 0% at baseline on conventional therapy.[24][25]
-
The results suggest this compound can normalize calcium levels by acting on the CaSR in the kidney, independent of stimulating PTH secretion.[24][25]
Experimental Protocols
Phase 2b Study Protocol (NCT04581629)
Study Design: An open-label, dose-ranging study in adults with a confirmed diagnosis of ADH1.[18][19] The study was structured into three periods.[18]
Figure 2: Phase 2b Study Workflow (NCT04581629).
-
Period 1 (Dose Escalation): Participants (N=6) received ascending once-daily doses of this compound for 3 days, followed by an individualized twice-daily dose for 2 days.[18][26]
-
Period 2 (Dose Adjustment): Participants (N=13) received this compound twice daily for 5 days at a dose determined from Period 1 responses.[18]
-
Period 3 (Outpatient Maintenance): Eligible participants continued to receive this compound for an additional 24 weeks.[18]
-
Key Inclusion Criteria: Adults with a documented activating mutation of the CASR gene.[18]
-
Key Exclusion Criteria: History of hypocalcemic seizure within 3 months, 25-OH Vitamin D level < 25 ng/mL, or significant renal impairment (eGFR < 25 mL/minute/1.73 m²).[18]
-
Endpoints: The study evaluated safety, tolerability, pharmacokinetics, and pharmacodynamics, including changes in blood calcium, urine calcium, and intact PTH concentrations.[14][18]
Phase 3 CALIBRATE Study Protocol (NCT05680818)
Study Design: A randomized, open-label, two-arm study comparing this compound to standard of care (SoC) in participants with ADH1 aged 16 years and older.[21][22]
Figure 3: Phase 3 CALIBRATE Study Design (NCT05680818).
-
Randomization: Participants were randomized in a 2:1 ratio to receive either this compound or continue on SoC (calcium and/or active vitamin D supplements).[20][22]
-
Treatment Period: The main treatment period lasts for 24 weeks.[4]
-
Key Inclusion Criteria: Age 16 years or older with a documented pathogenic or likely pathogenic activating variant of the CASR gene and a history of ADH1 symptoms.[21][22]
-
Key Exclusion Criteria: History of renal transplantation, eGFR <30 mL/minute/1.73 m², and recent treatment with PTH analogues.[21]
-
Primary Endpoint: The primary outcome measures the proportion of participants achieving both albumin-corrected serum calcium and 24-hour urine calcium levels within their respective target ranges at 24 weeks.[10][27]
References
- 1. bridgebio.com [bridgebio.com]
- 2. bridgebio.com [bridgebio.com]
- 3. hypoparathyroidismnews.com [hypoparathyroidismnews.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. BridgeBio Pharma Announces New England Journal of Medicine Publication of Positive this compound Proof-of-Concept Phase 2b Results in Patients with Autosomal Dominant Hypocalcemia Type 1 (ADH1) - BioSpace [biospace.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. Calcium-sensing receptor | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Investigational drug restores parathyroid function in rare disease | National Institutes of Health (NIH) [nih.gov]
- 10. youtube.com [youtube.com]
- 11. bridgebio.com [bridgebio.com]
- 12. BridgeBio Pharma Announces Updated Phase 2B Data for this compound in Autosomal Dominant Hypocalcemia Type 1 (ADH1) Demonstrating Blood and Urine Calcium Normalization in Trial Participants [prnewswire.com]
- 13. Efficacy and Safety of this compound in Autosomal Dominant Hypocalcemia Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bridgebio.com [bridgebio.com]
- 15. BridgeBio Pharma Shares Positive Phase 2b Data and Announces Pivotal Study Design for Phase 3 Trial of this compound in Autosomal Dominant Hypocalcemia Type 1 (ADH1) - BioSpace [biospace.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. | BioWorld [bioworld.com]
- 20. ese-hormones.org [ese-hormones.org]
- 21. UCSF Autosomal Dominant Hypocalcemia Trial → this compound Compared to Standard of Care in Participants With ADH1 [clinicaltrials.ucsf.edu]
- 22. NIH Clinical Center: Search the Studies [clinicalstudies.info.nih.gov]
- 23. BridgeBio Reports Positive Phase 3 Topline Results for this compound in Patients with Autosomal Dominant Hypocalcemia Type 1 - BioSpace [biospace.com]
- 24. trial.medpath.com [trial.medpath.com]
- 25. This compound Showed Parathyroid Hormone-Independent Normalization of Blood and Urine Calcium in Phase 2 Proof-of-Concept Study in Post-Surgical Hypoparathyroidism - BioSpace [biospace.com]
- 26. bridgebio.com [bridgebio.com]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Encaleret in Clinical Trials: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview of the dosage, administration, and experimental protocols for Encaleret as investigated in clinical trials. The information is compiled from publicly available data on Phase 2 and Phase 3 studies, primarily in patients with Autosomal Dominant Hypocalcemia Type 1 (ADH1) and post-surgical hypoparathyroidism.
This compound is an investigational, orally administered, negative allosteric modulator of the calcium-sensing receptor (CaSR)[1][2]. By inhibiting the CaSR, this compound is designed to address the underlying pathophysiology of conditions like ADH1, which is caused by gain-of-function mutations in the CASR gene[2][3][4]. These mutations lead to increased CaSR sensitivity to extracellular calcium, resulting in hypocalcemia, hypercalciuria, and inappropriately low parathyroid hormone (PTH) levels[1][3][5]. This compound aims to normalize these mineral homeostases[1][6].
Signaling Pathway of this compound
This compound acts as a calcilytic, a negative allosteric modulator of the CaSR. In ADH1, the CaSR is overly sensitive to calcium, suppressing PTH secretion from the parathyroid gland and increasing calcium excretion from the kidneys, even when blood calcium is low. This compound binds to the CaSR and reduces its signaling, thereby restoring a more normal response to extracellular calcium. This leads to increased PTH secretion and decreased urinary calcium excretion, which in turn helps to normalize blood calcium levels.
Dosage and Administration in Clinical Trials
This compound has been administered orally, typically as a film-coated tablet, in both inpatient and outpatient settings[3][7]. Dosing has been individualized based on patient response, with the goal of normalizing blood and urine calcium levels[3][7].
Phase 2b Study (NCT04581629) in ADH1
This open-label study involved dose-ranging and maintenance periods. Participants discontinued (B1498344) standard-of-care treatments like calcium and active vitamin D supplements before starting this compound[3][8][9].
Table 1: Dosing Regimens in the Phase 2b Study for ADH1
| Study Period | Duration | Dosing Strategy | Dosage Range/Mean Dose | Administration Frequency |
| Period 1 | 5 days (inpatient) | Ascending dose escalation[10] | Started at 30 mg, up to 180 mg BID. Day 5 Mean: 350.0±22.4 mg/day[9][11] | Once daily for first 3 days, then twice daily (BID)[10] |
| Period 2 | 5 days (inpatient) | Individualized dose based on Period 1 response[10] | Day 5 Mean: 178.3±123.7 mg/day[11] | Twice daily (BID)[3] |
| Period 3 | 24 weeks (outpatient) | Dose adjustments to maintain eucalcemia[3] | Wide range (5 to 190 mg). Week 24 Mean: 172.0±140 mg/day[3][11] | Twice daily (BID)[3] |
| Long-Term Extension | Up to 2 years | Continued individualized dosing[10] | Not specified | Twice daily (BID)[10] |
Phase 2 Proof-of-Concept Study in Post-Surgical Hypoparathyroidism
This study evaluated the PTH-independent effects of this compound.
Table 2: Dosing in Phase 2 Proof-of-Concept Study
| Patient Population | Number of Participants | Dosage | Duration | Key Administration Note |
| Post-Surgical Hypoparathyroidism | 10 | 162 mg twice daily (BID)[12][13] | Up to 5 days[12][13] | Calcitriol was discontinued one day prior to the first dose[12][13]. |
Phase 3 CALIBRATE Study (NCT05680818) in ADH1
This pivotal, randomized study compared this compound to standard of care[14].
Table 3: CALIBRATE Phase 3 Study Design
| Study Period | Duration | Treatment Arm | Dosing Strategy |
| Titration Period | 20 weeks | This compound | Dose adjusted to achieve normal blood and urine calcium[14] |
| Standard of Care (SoC) | Continued calcium and/or active Vitamin D[7][14] | ||
| Maintenance Period | 4 weeks | This compound | Maintained dose from titration period[14] |
| Standard of Care (SoC) | Maintained dose from titration period[14] |
Summary of Clinical Efficacy Data
Clinical trials have demonstrated this compound's ability to normalize key biochemical markers in patients with ADH1.
Table 4: Summary of Biochemical Responses to this compound in ADH1 Clinical Trials
| Parameter | Baseline (on Standard of Care) | Post-Encaleret Treatment | Source |
| Albumin-Corrected Blood Calcium | Low (Mean: 7.1 ± 0.4 mg/dL) | Normalized and maintained in the normal range (8.4–10.2 mg/dL)[3][15] | [3][15] |
| 24-Hour Urinary Calcium | High (Mean: 384 ± 221 mg/24h) | Reduced to within the normal range (<250-300 mg/24h)[3][15] | [3][15] |
| Intact Parathyroid Hormone (PTH) | Low (Mean: 6.3 ± 7.8 pg/mL) | Increased to within the normal range (15–65 pg/mL)[3][15] | [3][15] |
| Blood Phosphorus | High end of normal/elevated | Decreased[3] | [3] |
In the Phase 3 CALIBRATE study, 76% of participants on this compound achieved normal serum and urine calcium levels at 24 weeks, compared to 4% on standard therapy[16].
Experimental Protocols
Participant Enrollment and Baseline Assessment
-
Inclusion Criteria : Participants typically had a confirmed pathogenic or likely pathogenic activating variant of the CASR gene and biochemical evidence of ADH1 (hypocalcemia, hypercalciuria, low PTH)[7][10]. For the CALIBRATE study, participants were 16 years of age or older[14].
-
Exclusion Criteria : Common exclusions included recent hypocalcemic seizures, history of thyroid or parathyroid surgery, and use of certain medications like thiazide diuretics or strong CYP3A4 inhibitors[7][10].
-
Washout Period : Prior to this compound administration, participants underwent a washout period where standard-of-care treatments, such as calcium and active vitamin D (calcitriol) supplements, were discontinued[3][8][9].
Dosing and Monitoring Workflow
The administration of this compound followed a carefully monitored protocol, especially during the initial inpatient dose-finding phases.
Key Biomarker Assessments
-
Blood Samples :
-
Albumin-Corrected Serum Calcium : Measured frequently, especially during dose titration, to monitor for hypo- and hypercalcemia and to guide dose adjustments[3].
-
Intact Parathyroid Hormone (PTH) : Assessed to confirm the mechanism of action, with an expected increase from baseline[3].
-
Other Markers : Blood phosphorus, magnesium, 1,25-dihydroxy-vitamin D, and bone turnover markers (e.g., CTx, P1NP) were also monitored[3][10][15].
-
-
Urine Samples :
-
Safety Monitoring :
-
Adverse events were recorded throughout the trials. Treatment-related adverse events included transient and mild hypophosphatemia or hypercalcemia, which typically resolved with dose adjustment[3][11].
-
Renal function was monitored, and in the Phase 2b study, pre-existing renal calcifications did not worsen[3].
-
Methodologies for Biomarker Analysis
While specific assay manufacturers are not consistently reported in the available literature, the analysis of key biomarkers would follow standard clinical laboratory protocols.
-
Serum Calcium : Typically measured using colorimetric assays on automated clinical chemistry analyzers. Values are corrected for serum albumin concentration using a standard formula (e.g., Bazell's formula).
-
Intact PTH : Measured using two-site immunoassays (e.g., ELISA or chemiluminescent immunoassay) that detect the full, biologically active PTH (1-84) molecule.
-
24-Hour Urine Calcium : Requires a complete 24-hour urine collection. The total calcium content is measured, and the result is reported as mg/24 hours.
-
Bone Turnover Markers : Serum C-telopeptide (CTx) and procollagen (B1174764) type 1 N-propeptide (P1NP) are measured using specific immunoassays to assess bone resorption and formation, respectively[10].
These notes and protocols are intended to provide a comprehensive summary based on available clinical trial data. Researchers should always refer to the specific, detailed study protocols for conducting their own investigations.
References
- 1. bridgebio.com [bridgebio.com]
- 2. bridgebio.com [bridgebio.com]
- 3. Efficacy and Safety of this compound in Autosomal Dominant Hypocalcemia Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bridgebio.com [bridgebio.com]
- 5. m.youtube.com [m.youtube.com]
- 6. bridgebio.com [bridgebio.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. bridgebio.com [bridgebio.com]
- 9. BridgeBio Pharma Announces Proof-of-Concept Data of this compound in ADH1 at the Endocrine Society’s 2021 Annual Meeting - BioSpace [biospace.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. docs.publicnow.com [docs.publicnow.com]
- 12. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 13. This compound Showed Parathyroid Hormone-Independent Normalization of Blood and Urine Calcium in Phase 2 Proof-of-Concept Study in Post-Surgical Hypoparathyroidism - BioSpace [biospace.com]
- 14. bridgebio.com [bridgebio.com]
- 15. bridgebio.com [bridgebio.com]
- 16. BridgeBio Reports Positive Phase 3 Topline Results for [globenewswire.com]
Encaleret (CALIBRATE Study) for Autosomal Dominant Hypocalcemia Type 1: Application Notes and Protocols
These application notes provide a detailed overview of the Phase 3 clinical trial design for Encaleret (the CALIBRATE study), its mechanism of action, and protocols for key experimental procedures relevant to the study. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Autosomal Dominant Hypocalcemia Type 1 (ADH1) and this compound
Autosomal Dominant Hypocalcemia Type 1 (ADH1) is a rare genetic disorder caused by gain-of-function mutations in the calcium-sensing receptor (CASR) gene.[1][2] These mutations lead to an overly sensitive CaSR, which incorrectly perceives normal blood calcium levels as high.[3][4] This results in suppressed secretion of parathyroid hormone (PTH) and increased urinary calcium excretion, leading to hypocalcemia (low blood calcium) and hypercalciuria (high urine calcium).[5] Conventional treatment with calcium and active vitamin D supplements can alleviate symptoms of hypocalcemia but may worsen hypercalciuria, potentially leading to kidney complications.
This compound is an investigational, orally administered small molecule that acts as a negative allosteric modulator of the CaSR. By antagonizing the CaSR, this compound aims to normalize PTH secretion and renal calcium reabsorption, thereby restoring calcium balance in both the blood and urine.
Pathophysiology and Mechanism of Action
Signaling Pathway in ADH1
In individuals with ADH1, the mutated Calcium-Sensing Receptor (CaSR) on parathyroid cells and in the kidneys is overly sensitive to extracellular calcium. This leads to a signaling cascade that suppresses parathyroid hormone (PTH) release and increases calcium excretion in the urine, even when blood calcium levels are normal or low.
This compound's Mechanism of Action
This compound functions as a calcilytic, a negative allosteric modulator of the CaSR. It binds to the CaSR and reduces its sensitivity to extracellular calcium, effectively correcting the receptor's gain-of-function defect. This action is intended to restore normal PTH levels and reduce urinary calcium excretion.
CALIBRATE Phase 3 Clinical Trial Design
The CALIBRATE study is a pivotal Phase 3, multicenter, international, randomized, open-label clinical trial designed to assess the efficacy and safety of this compound compared to standard of care (SoC) in patients with ADH1.
| Parameter | Description |
| Official Title | CALIBRATE: A Phase 3, Randomized, Open-Label Study Evaluating the Efficacy and Safety of this compound Compared to Standard of Care in Participants With Autosomal Dominant Hypocalcemia Type 1 (ADH1) |
| ClinicalTrials.gov ID | NCT05680818 |
| Study Design | Randomized, open-label, two-arm, three-period clinical study. |
| Participant Population | Approximately 45-60 participants aged 16 years or older with a genetic confirmation of ADH1 and biochemical evidence of the condition (low PTH, low blood calcium, high urine calcium). |
| Treatment Arms | 2:1 randomization to either the this compound treatment arm or the standard of care (SoC) arm. SoC consists of calcium and/or active vitamin D analogs. |
| Duration | 24 weeks, with an optional long-term extension of up to 4 years where all eligible participants can receive this compound. |
Study Endpoints
| Endpoint Type | Description |
| Primary Composite Endpoint | Proportion of participants achieving both normal blood calcium (8.3-10.7 mg/dL) AND normal 24-hour urine calcium levels (men: <300 mg/day; women: <250 mg/day) at week 24. |
| Key Secondary Endpoints | - Proportion of participants with intact PTH above the lower limit of the reference range. - Other measures of mineral homeostasis. - Quality of life assessments. - Kidney function. |
Experimental Workflow
The study follows a multi-period design to evaluate the efficacy and safety of this compound.
Key Experimental Protocols
Participant Screening and Eligibility
Objective: To enroll a qualified population with a confirmed diagnosis of ADH1.
Inclusion Criteria (Summary):
-
Age ≥ 16 years.
-
Documented pathogenic or likely pathogenic activating variant of the CASR gene.
-
Biochemical findings consistent with hypoparathyroidism.
-
Documented history of signs or symptoms of ADH1.
-
For participants aged 16 to <18 years, closed growth plates must be confirmed by hand radiograph.
Exclusion Criteria (Summary):
-
History of thyroid or parathyroid surgery.
-
Pregnancy or lactation.
-
Treatment with thiazide diuretics within 14 days prior to SoC optimization.
-
Current participation in other investigational drug studies.
Genetic Confirmation of ADH1
Objective: To confirm the genetic basis of ADH1 in potential participants.
Methodology:
-
Sample Collection: Whole blood is collected from the participant via venipuncture into EDTA-containing tubes.
-
DNA Extraction: Genomic DNA is isolated from peripheral blood leukocytes using a commercially available DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit) following the manufacturer's protocol. DNA concentration and purity are assessed using spectrophotometry.
-
Sequencing: The coding regions and intron-exon boundaries of the CASR gene are amplified using polymerase chain reaction (PCR). The PCR products are then sequenced using Sanger sequencing or Next-Generation Sequencing (NGS) to identify variants.
-
Variant Analysis: Sequencing data is analyzed to identify any pathogenic or likely pathogenic gain-of-function variants in the CASR gene.
Biochemical Analysis of Mineral Homeostasis
Objective: To quantify key markers of calcium and phosphate (B84403) metabolism.
Methodology:
-
Sample Collection:
-
Blood: Serum samples are collected for the measurement of albumin-corrected calcium, phosphorus, magnesium, and intact PTH.
-
Urine: 24-hour urine collections are performed to measure total calcium, creatinine (B1669602), and other relevant analytes.
-
-
Analysis:
-
Serum Calcium: Total serum calcium is measured using a colorimetric assay. The value is corrected for serum albumin concentration using a standard formula (e.g., Corrected Calcium (mg/dL) = Measured Total Ca (mg/dL) + 0.8 * (4.0 - Serum Albumin [g/dL])).
-
Serum PTH: Intact PTH levels are measured using a two-site immunochemiluminometric assay (ICMA).
-
Urine Calcium: Total calcium in a 24-hour urine sample is measured using an automated analyzer, typically with an Arsenazo III colorimetric method.
-
Other Analytes: Serum phosphorus, magnesium, and creatinine are measured using standard automated laboratory methods.
-
Summary of Clinical Trial Results
Positive topline results from the CALIBRATE Phase 3 study were announced in October 2025. The study met its primary and key secondary endpoints.
| Endpoint | This compound Arm (at Week 24) | Standard of Care (at Week 4) | p-value |
| Primary Composite Endpoint (% of participants with normal blood and urine calcium) | 76% | 4% | <0.0001 |
| Key Secondary Endpoint (% of participants with PTH above lower limit of normal) | 91% | 7% | <0.0001 |
Additional Efficacy Data (Change from Baseline - Week 4 to Week 24):
| Parameter | Mean Change with this compound | p-value |
| Corrected Serum Calcium | +0.82 mg/dL | <0.0001 |
| 24-hour Urine Calcium | -200 mg/day | <0.0001 |
This compound was reported to be well-tolerated, with no discontinuations related to the study drug. These results suggest that this compound has the potential to be the first targeted therapy for ADH1.
References
- 1. adh1.com [adh1.com]
- 2. Autosomal Dominant Hypocalcemia Type 1: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigational drug restores parathyroid function in rare disease | National Institutes of Health (NIH) [nih.gov]
- 4. hypoparathyroidismnews.com [hypoparathyroidismnews.com]
- 5. Frontiers | Autosomal Dominant Hypocalcemia (Hypoparathyroidism) Types 1 and 2 [frontiersin.org]
Application Notes and Protocols for Encaleret Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the patient inclusion and exclusion criteria for clinical trials of Encaleret, an investigational oral calcilytic for the treatment of Autosomal Dominant Hypocalcemia Type 1 (ADH1). Additionally, detailed protocols for key experimental procedures and a summary of the underlying signaling pathway are presented to support further research and drug development efforts.
Patient Selection Criteria for this compound Studies
The selection of an appropriate patient population is critical for the successful evaluation of a new therapeutic agent. The following tables summarize the key inclusion and exclusion criteria for the Phase 3 CALIBRATE study and a Phase 2b study of this compound in patients with ADH1.[1][2][3][4][5]
Inclusion Criteria
| Criteria | Phase 3 (CALIBRATE) - NCT05680818 | Phase 2b - NCT04581629 |
| Age | ≥ 16 years | Information not consistently available |
| Diagnosis | Documented pathogenic or likely pathogenic activating variant, or variant of uncertain significance, of the CASR gene associated with biochemical findings of hypoparathyroidism. | Have an activating mutation of the Calcium-sensing receptor (CASR) gene. |
| Clinical History | Documented history of symptoms or signs of ADH1. | Information not consistently available |
| Growth Plates (for adolescents) | Participants 16 to <18 years old must have closed growth plates on hand radiograph. | Not specified |
| Medication Washout | - Thiazide diuretics: must be discontinued (B1498344) for at least 14 days prior to SoC Optimization Visit 1. - Phosphate binders (other than calcium salts): must be discontinued at least one day prior to SoC Optimization Visit 1. - Magnesium or potassium supplements: must be willing to discontinue prior to the first dose of this compound. - Potassium-sparing diuretics: must be willing to discontinue prior to the first dose of this compound. | - Thiazide diuretics: may be enrolled if willing and able to discontinue. - Strong Cytochrome P3A4 (CYP3A4) inhibitors: should ideally be discontinued during the screening period. - Magnesium or potassium citrate (B86180) supplements: should be discontinued starting on Day -1. |
| Informed Consent | Capable of giving signed informed consent or assent. | Be able to understand and sign a written informed consent or assent form. |
| Body Mass Index (BMI) | Not specified | ≥ 18.5 to < 39 kg/m ². |
Exclusion Criteria
| Criteria | Phase 3 (CALIBRATE) - NCT05680818 | Phase 2b - NCT04581629 |
| Recent Seizures | History of hypocalcemic seizure within the past 3 months preceding Screening. | History of hypocalcemic seizure within the past 3 months. |
| Prior Surgery | History of thyroid or parathyroid surgery. | History of thyroid or parathyroid surgery. |
| Renal Status | History of renal transplantation. Estimated glomerular filtration rate (eGFR) <30 mL/minute/1.73 m². | Estimated glomerular filtration rate (eGFR) < 25 mL/minute/1.73 m². |
| Pregnancy and Lactation | Pregnant or nursing (lactating) women. | Pregnant or nursing (lactating) women. |
| Prior PTH Treatment | History of treatment with parathyroid hormone (PTH) 1-84 or 1-34 within the 2 months preceding Screening under specific conditions. | History of treatment with parathyroid hormone (PTH) 1-84 or 1-34 within the previous 3 months. |
| Vitamin D Levels | Blood 25-OH Vitamin D level <25 ng/mL. | Blood 25-OH Vitamin D level < 25 ng/mL. |
| Hematology | Not specified | Hemoglobin (Hgb) < 13 g/dL for men and < 12 g/dL for women. |
| Infectious Diseases | Positive Hepatitis B surface antigen (HBsAg), Hepatitis A immunoglobulin M (IgM), or human immunodeficiency virus (HIV) viral serology test at the Screening Visit. | Positive hepatitis B surface antigen (HBsAg), hepatitis A immunoglobulin M (IgM), or human immunodeficiency virus (HIV) viral serology test results at the Screening Visit. |
| Drug/Alcohol Dependency | Not explicitly mentioned but may fall under conditions that affect compliance. | History of drug or alcohol dependency within 12 months preceding the Screening Visit. |
| Other Investigational Drugs | Current participation in other investigational drug studies. | Current participation in other investigational drug studies. |
| ECG Abnormalities | Not specified | 12-lead resting electrocardiogram (ECG) with clinically significant abnormalities. |
Experimental Protocols
The following sections outline the methodologies for key experiments and procedures cited in this compound clinical trials.
Patient Screening and Enrollment Workflow
The process of identifying and enrolling eligible participants is a multi-step process designed to ensure patient safety and the integrity of the study data.
Standard of Care (SoC) Optimization and Dose Titration Protocol
Objective: To stabilize participants on a standard of care regimen prior to randomization and to determine the optimal dose of this compound for each participant.
Protocol for SoC Optimization:
-
Initiation: Following the screening visit, eligible participants begin a period of SoC optimization.
-
Treatment: Participants receive oral calcium supplements and/or active vitamin D analogs (e.g., calcitriol).
-
Monitoring: Serum calcium levels are monitored regularly.
-
Titration: The doses of calcium and/or active vitamin D are adjusted to achieve and maintain a stable, safe serum calcium level as defined by the study protocol.
-
Duration: This period can last for a predefined duration (e.g., up to 5 months in the CALIBRATE study) to ensure stability before randomization.
Protocol for this compound Dose Titration:
-
Randomization: Participants are randomized to receive either this compound or continue with their optimized SoC.
-
Starting Dose: Participants in the this compound arm begin with a pre-specified starting dose.
-
Dose Escalation: The dose of this compound is gradually increased in a stepwise manner.
-
Monitoring: Serum and urine calcium levels, as well as parathyroid hormone (PTH) levels, are closely monitored at regular intervals.
-
Dose Adjustment: The dose is adjusted based on the individual's response, with the goal of normalizing serum and urine calcium levels while maintaining PTH in the appropriate range.
-
Maintenance Phase: Once the optimal dose is achieved, the participant enters a maintenance phase on that stable dose.
24-Hour Urine Calcium Measurement Protocol
Objective: To quantify the total amount of calcium excreted in the urine over a 24-hour period.
Materials:
-
A special large container for urine collection, often containing a preservative.
-
A container for refrigeration or a cool place for storage.
Procedure:
-
Start Time: The collection begins in the morning. The first urination of the day is discarded, but the time is noted as the start time.
-
Collection: All subsequent urine for the next 24 hours is collected in the special container.
-
Storage: The container is kept capped and stored in a refrigerator or a cool place during the collection period.
-
Final Collection: The next morning, at the same time the collection started, the bladder is emptied one last time, and this urine is added to the container. This marks the end of the 24-hour collection.
-
Labeling and Transport: The container is labeled with the patient's name, date, and time of completion and returned to the laboratory as instructed.
Serum Calcium Measurement Protocol
Objective: To determine the concentration of calcium in the blood.
Procedure:
-
Sample Collection: A blood sample is drawn from a vein, typically in the arm.
-
Sample Preparation: The blood is centrifuged to separate the serum (the liquid portion) from the blood cells.
-
Analysis: The serum is analyzed using an automated analyzer, often employing a colorimetric or ion-selective electrode method to measure the total calcium concentration.
-
Albumin Correction: Because a significant portion of calcium in the blood is bound to albumin, the total serum calcium value is often corrected for the patient's albumin level to provide a more accurate reflection of the biologically active ionized calcium.
This compound Mechanism of Action and Signaling Pathway
This compound is a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR). In ADH1, a gain-of-function mutation in the CASR gene makes the receptor overly sensitive to extracellular calcium. This leads to inappropriately low secretion of parathyroid hormone (PTH) and increased urinary calcium excretion, resulting in hypocalcemia and hypercalciuria. This compound works by binding to the CaSR and reducing its sensitivity to calcium, thereby normalizing PTH secretion and renal calcium handling.
References
Oral Administration Protocols for Encaleret in Research: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Encaleret (also known as CLTX-305) is an investigational, orally administered, small molecule antagonist of the calcium-sensing receptor (CaSR).[1] It functions as a negative allosteric modulator of the CaSR, effectively decreasing its sensitivity to extracellular calcium.[1] This mechanism of action makes it a promising therapeutic candidate for genetic disorders characterized by a gain-of-function of the CaSR, such as Autosomal Dominant Hypocalcemia Type 1 (ADH1). In ADH1, the overactive CaSR leads to hypocalcemia (low blood calcium) and hypercalciuria (high urine calcium).[1] By antagonizing the CaSR, this compound aims to restore normal parathyroid hormone (PTH) secretion and normalize blood and urine calcium levels.[1] These application notes provide a comprehensive overview of the oral administration protocols for this compound that have been utilized in recent clinical research, offering valuable guidance for scientists and drug development professionals.
Data Presentation
Table 1: this compound Oral Formulation Details
| Parameter | Description | Source(s) |
| Drug Substance | This compound Sulfate (also CLTX-305) | [2][3] |
| Molecular Formula | (C29H33ClFNO4)2·H2SO4·H2O | [2] |
| Molecular Weight | 1144.15 g/mol | [2] |
| Dosage Form | Film-coated tablets | [2][3] |
| Dosage Strengths | 5 mg, 10 mg, 30 mg, 60 mg | [2] |
| Appearance | White, round or modified oval tablets | [2] |
| Route of Administration | Oral | [4] |
Table 2: Summary of Dosing Regimens in Clinical Trials
| Clinical Trial Identifier | Patient Population | Dosing Regimen | Duration | Key Findings | Source(s) |
| NCT04581629 (Phase 2b) | Adults with ADH1 | Dose-ranging, 5 mg to 190 mg twice daily | 24 weeks | Sustained normalization of PTH, blood and urine calcium. | [5][6] |
| Proof-of-Concept Study | Post-surgical Hypoparathyroidism | 162 mg twice daily | Up to 5 days | 80% of participants achieved normal blood and urine calcium levels. | [7][8] |
| NCT05680818 (CALIBRATE, Phase 3) | Adults with ADH1 | Dose adjusted as needed based on calcium levels | Ongoing (estimated completion in 2029) | To evaluate efficacy and safety compared to standard of care. | [3][9] |
| NCT05735015 (Pediatric) | Children with ADH1 (birth to <18 years) | Individualized dose titration | Ongoing | To evaluate pharmacokinetics, efficacy, and safety. | [5] |
Table 3: Pharmacodynamic Effects of this compound in ADH1 Patients (Phase 2b)
| Parameter | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | p-value | Source(s) |
| PTH (pg/mL) | 6.3 ± 7.8 | 35.3 ± 10.2 (at 24 weeks) | <0.01 | [10] |
| Albumin-Corrected Calcium (mg/dL) | 7.1 ± 0.4 | 9.2 ± 0.5 (at 24 weeks) | <0.01 | [10] |
| 24-hour Urine Calcium (mg/day) | 395 ± 216 | 202 ± 83 (at 24 weeks) | <0.05 | [10] |
| Blood Phosphate (mg/dL) | 4.5 ± 1.1 | 3.4 ± 0.4 (at 24 weeks) | <0.05 | [10] |
| Blood Magnesium (mg/dL) | 1.7 ± 0.2 | 2.0 ± 0.2 (at 24 weeks) | <0.01 | [10] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Phase 2b Clinical Trial for ADH1 (NCT04581629)
Objective: To evaluate the safety, tolerability, pharmacodynamics, and efficacy of this compound in adults with Autosomal Dominant Hypocalcemia Type 1.
Methodology:
-
Patient Population: Adult participants with a confirmed diagnosis of ADH1.
-
Dosage and Administration:
-
This compound was administered orally as film-coated tablets twice daily.
-
The study employed a dose-ranging design, with individual doses adjusted to achieve and maintain normal albumin-corrected blood calcium levels. The dose range required to maintain eucalcemia was wide, from 5 to 190 mg twice daily.[6]
-
Conventional therapy with calcium and active vitamin D supplements was withheld during this compound treatment.[6]
-
-
Study Periods:
-
The study consisted of one or two 5-day inpatient dose-ranging periods.
-
This was followed by a 24-week outpatient period for continued treatment and monitoring.[6]
-
-
Sample Collection and Analysis:
-
Blood Samples: Blood was collected for the analysis of albumin-corrected calcium, intact parathyroid hormone (PTH), magnesium, and phosphorus.
-
Urine Samples: 24-hour urine collections were performed to measure urinary calcium excretion.
-
Biomarker Analysis:
-
PTH concentrations were analyzed via an electrochemiluminescence immunoassay.
-
Standard clinical chemistry methods were used for calcium, phosphate, and magnesium.
-
-
-
Pharmacokinetic Assessment:
-
Blood samples were collected to determine the pharmacokinetic profile of this compound. While the collection of pharmacokinetic data is noted in trial protocols, specific Cmax, Tmax, and AUC values are not publicly available in the reviewed literature.
-
Protocol 2: Bioanalytical Method for Quantification of this compound in Plasma (Representative)
Objective: To provide a representative protocol for the quantitative analysis of this compound in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), based on standard industry practices.
Methodology:
-
Sample Preparation:
-
Protein Precipitation: To a 100 µL aliquot of human plasma, add 300 µL of a precipitating agent (e.g., acetonitrile) containing an appropriate internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS System:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate this compound from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions (Hypothetical):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be optimized.
-
-
Method Validation:
-
The method should be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and stability.
-
Visualizations
Caption: this compound's mechanism of action on the CaSR signaling pathway.
Caption: A typical experimental workflow for an this compound clinical trial.
Caption: Logical relationship of this compound administration to effect.
References
- 1. bridgebio.com [bridgebio.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. Efficacy and Safety of this compound in Autosomal Dominant Hypocalcemia Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BridgeBio Pharma Presents Phase 2 Data on Post-Surgical Hypoparathyroidism and Skeletal Dysplasia at ASBMR Annual Meeting 2025 [quiverquant.com]
- 8. BridgeBio Pharma to Present Promising Phase 2 Data for this compound in Treating Post-Surgical Hypoparathyroidism at ASBMR Annual Meeting 2025 - Tiger Brokers [itiger.com]
- 9. UCSF Autosomal Dominant Hypocalcemia Trial → this compound Compared to Standard of Care in Participants With ADH1 [clinicaltrials.ucsf.edu]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
Measuring Encaleret Efficacy: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encaleret is an investigational small molecule designed to treat Autosomal Dominant Hypocalcemia Type 1 (ADH1), a rare genetic disorder characterized by low blood calcium, low parathyroid hormone (PTH), and high urine calcium levels.[1][2] ADH1 is caused by gain-of-function mutations in the calcium-sensing receptor (CASR) gene, which makes the receptor overly sensitive to extracellular calcium.[3][4] this compound acts as a calcilytic, a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR).[4][5][6] By antagonizing the CaSR, this compound aims to restore normal PTH secretion, thereby normalizing blood and urine calcium levels and addressing the underlying pathophysiology of the disease.[2][4][7]
These application notes provide a comprehensive overview of the primary and secondary endpoints used to evaluate the efficacy of this compound in clinical trials, along with detailed protocols for the key experimental assays.
Mechanism of Action: Restoring Mineral Homeostasis
In a healthy individual, the CaSR on parathyroid gland cells plays a crucial role in maintaining calcium homeostasis. When blood calcium levels are low, the CaSR is less active, leading to the secretion of PTH. PTH then acts on bones and kidneys to increase blood calcium. In ADH1, the mutated CaSR is constitutively active, tricking the parathyroid gland into sensing high calcium levels even when they are low. This leads to inappropriately low PTH secretion, resulting in hypocalcemia (low blood calcium) and hypercalciuria (high urine calcium), as the kidneys are signaled to excrete more calcium.[2][3][7]
This compound selectively blocks this overactive CaSR.[4][8] This inhibition "resets" the parathyroid gland's perception of calcium levels, leading to a rapid and sustained increase in endogenous PTH secretion.[5][7] The normalized PTH levels then act to increase blood calcium and decrease urinary calcium excretion, restoring physiological mineral balance.[3][5]
Measuring Efficacy: Primary and Secondary Endpoints
The efficacy of this compound has been evaluated in rigorous clinical trials, most notably the Phase 3 CALIBRATE study.[5][8] The study design focuses on biochemical markers that directly reflect the correction of the underlying pathophysiology of ADH1.
Primary Endpoint
The primary measure of efficacy is a composite endpoint designed to assess the overall restoration of calcium homeostasis.
-
Primary Endpoint Definition: The proportion of participants achieving both normal albumin-corrected serum calcium and normal 24-hour urine calcium excretion at a specified time point (e.g., Week 24), without the need for standard-of-care supplements like oral calcium and active vitamin D.[5][8]
Key Secondary Endpoints
Secondary endpoints provide further evidence of this compound's therapeutic effect on mineral metabolism and physiological function.
-
Normalization of Intact PTH: Achieving serum intact PTH levels above the lower limit of the normal reference range.[5][9]
-
Serum Phosphorus and Magnesium: Measurement of other key minerals regulated by PTH.
-
Bone Turnover Markers: Assessment of markers to monitor skeletal effects.[3]
-
Kidney Function and Safety: Monitoring renal function to ensure the treatment does not cause adverse effects.[3][8]
-
Quality of Life: Patient-reported outcomes to assess the impact of treatment on symptoms and daily living.[8]
Clinical Trial Efficacy Data
The following tables summarize the key quantitative outcomes from the this compound clinical development program.
Table 1: Phase 3 CALIBRATE Study - Primary and Key Secondary Endpoints [5][9]
| Endpoint | This compound Treatment (at Week 24) | Conventional Therapy (at Week 4) | P-value |
| Primary Composite Endpoint | |||
| % Participants with Normal Serum & Urine Calcium | 76% (34 of 45) | 4% (2 of 45) | <0.0001 |
| Key Secondary Endpoint | |||
| % Participants with Intact PTH > Lower Limit of Normal | 91% | 7% | <0.0001 |
Table 2: Phase 2b Study - Biochemical Measures of Mineral Homeostasis [10]
| Parameter (Units) | Baseline (Mean ± SD) | Week 24 with this compound (Mean ± SD) | Normal Range | P-value |
| Albumin-Corrected Serum Calcium (mg/dL) | 7.1 ± 0.4 | 9.0 ± 0.6 | 8.4-10.2 | <0.01 |
| 24-Hour Urine Calcium (mg/24h) | 395 ± 216 | 189 ± 72 | <250-300 | <0.01 |
| Intact Parathyroid Hormone (pg/mL) | 6.3 ± 7.8 | 31.3 ± 20.8 | 10-65 | <0.01 |
| Serum Phosphate (mg/dL) | 4.5 ± 1.1 | 3.5 ± 0.6 | 2.3-4.7 | <0.01 |
| Compared to baseline |
Experimental Protocols
Accurate and precise measurement of the primary and secondary endpoints is critical for evaluating this compound's efficacy. The following are detailed protocols for the key assays.
Protocol 1: Measurement of Albumin-Corrected Serum Calcium
1.1. Principle Total serum calcium is measured using a colorimetric method with o-cresolphthalein (B1221799) complexone (OCPC). In an alkaline solution, calcium forms a purple-colored complex with OCPC, and the absorbance of this complex is proportional to the calcium concentration.[5][8] Serum albumin is measured concurrently to correct the total calcium value for variations in protein binding.
1.2. Specimen Collection and Handling
-
Patient Preparation: The patient should be fasting and rested to avoid physiological fluctuations.
-
Collection: Collect whole blood via venipuncture into a serum separator tube (SST). Minimize venous stasis during collection.
-
Processing: Allow blood to clot at room temperature. Centrifuge at 1,000-2,000 x g for 10-15 minutes. Separate the serum promptly.
-
Storage: Serum can be stored at 2-8°C for up to 7 days or at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
1.3. Assay Procedure (OCPC Method - Manual Example)
-
Reagent Preparation: Prepare the OCPC color reagent and alkaline buffer according to the manufacturer's instructions.
-
Assay Setup: Label tubes for blank, standards, controls, and patient samples.
-
Reaction:
-
Pipette 1.0 mL of the combined color/buffer working reagent into each tube.
-
Add 10 µL of standard, control, or patient serum to the respective tubes.
-
For the blank, add 10 µL of deionized water.
-
-
Incubation: Mix well and incubate at room temperature (20-25°C) for 5 minutes.
-
Measurement: Read the absorbance at 570-580 nm using a spectrophotometer, zeroed against the reagent blank.
1.4. Albumin Measurement and Calcium Correction
-
Measure serum albumin concentration on the same sample using a standard method (e.g., bromocresol green - BCG).
-
Calculate the albumin-corrected calcium using the following standard formula:
-
Corrected Calcium (mg/dL) = Measured Total Calcium (mg/dL) + 0.8 * [4.0 - Serum Albumin (g/dL)] [11]
-
Protocol 2: Measurement of 24-Hour Urinary Calcium
2.1. Principle This test quantifies the total amount of calcium excreted in the urine over a 24-hour period, providing a measure of renal calcium handling. The calcium concentration in the collected urine is typically measured by spectrophotometry or atomic absorption spectroscopy.
2.2. Specimen Collection and Handling
-
Patient Instructions:
-
Begin the collection in the morning. On Day 1, void the first morning urine into the toilet and note the exact time.
-
Collect all subsequent urine for the next 24 hours in the provided collection container.
-
On Day 2, collect the first morning urine at the same time the collection started on Day 1. This is the final sample.
-
-
Container: Use a large, clean, plastic container, often containing an acid preservative (e.g., 6M HCl) to prevent precipitation of calcium salts.
-
Storage: The container must be kept refrigerated or in a cool place throughout the entire 24-hour collection period.
-
Processing: After collection is complete, mix the entire 24-hour sample thoroughly. Measure and record the total volume. Transfer a well-mixed aliquot to a smaller tube for laboratory analysis.
2.3. Assay Procedure (Spectrophotometry)
-
If not already acidified, the urine aliquot must be acidified with HCl to dissolve any calcium precipitates.
-
The analytical procedure is similar to the serum calcium OCPC method, though sample dilution with deionized water is often required to bring the concentration within the assay's linear range.
-
The final concentration is calculated by multiplying the measured concentration by the dilution factor and the total 24-hour urine volume.
-
Total Urine Calcium (mg/24h) = [Calcium Concentration (mg/dL) / 100 (dL/L)] * Total Volume (L/24h)
-
Protocol 3: Measurement of Serum Intact Parathyroid Hormone (PTH)
3.1. Principle A two-site sandwich immunoassay (ELISA or immunochemiluminometric assay - ICMA) is used to specifically measure the full-length, biologically active 84-amino acid PTH molecule ("intact PTH"). One antibody captures the C-terminal region of PTH, and a second, labeled antibody detects the N-terminal region.[12] This two-site recognition ensures that inactive PTH fragments are not measured.
3.2. Specimen Collection and Handling
-
Collection: Collect whole blood into a tube containing EDTA anticoagulant (lavender top) or a serum separator tube. EDTA plasma is often preferred for PTH stability.
-
Processing: Separate plasma or serum from cells promptly by centrifugation, preferably in a refrigerated centrifuge.
-
Storage: Samples should be immediately placed on ice and then frozen at -20°C or, ideally, -80°C if not assayed immediately. PTH is labile, and proper handling is critical.
3.3. Assay Procedure (Two-Site ELISA Example)
-
Preparation: Bring all reagents, controls, and samples to room temperature before use. Prepare wash buffer and reconstitute standards and controls as per the kit insert.
-
Binding Step 1 (Capture):
-
Pipette 25 µL of standards, controls, and patient samples into the appropriate wells of a microplate pre-coated with a capture antibody.
-
Add 50 µL of biotinylated detection antibody (e.g., anti-N-terminal PTH) to each well.
-
-
Incubation: Seal the plate and incubate, often with shaking, for a specified time (e.g., 2-3 hours) at room temperature.
-
Wash: Aspirate the contents of the wells and wash several times with the wash buffer to remove unbound components.
-
Binding Step 2 (Detection):
-
Add a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP) to each well.
-
-
Incubation: Incubate for a shorter period (e.g., 30 minutes).
-
Wash: Repeat the wash step.
-
Signal Development: Add a chromogenic substrate (e.g., TMB). Incubate in the dark until color develops.
-
Stop Reaction: Add a stop solution to halt the reaction.
-
Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Calculation: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the PTH concentration of patient samples from this curve.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A two-site immunochemiluminometric assay for intact parathyroid hormone and its clinical utility in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gspchem.com [gspchem.com]
- 4. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 5. reckondiagnostics.com [reckondiagnostics.com]
- 6. droracle.ai [droracle.ai]
- 7. scantibodies.com [scantibodies.com]
- 8. biolabo.fr [biolabo.fr]
- 9. sceti.co.jp [sceti.co.jp]
- 10. Immunochemiluminometric assay with two monoclonal antibodies against the N-terminal sequence of human parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Serum Calcium: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 12. ucsfhealth.org [ucsfhealth.org]
Application Notes and Protocols for Encaleret Dosage Titration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encaleret is an investigational, orally administered small molecule that functions as a negative allosteric modulator of the calcium-sensing receptor (CaSR).[1][2] It is classified as a calcilytic, designed to treat genetic diseases of calcium homeostasis, particularly Autosomal Dominant Hypocalcemia Type 1 (ADH1).[1][3] ADH1 is caused by gain-of-function mutations in the CASR gene, leading to a hyper-sensitive CaSR.[4] This results in the body perceiving normal blood calcium levels as high, which in turn leads to inappropriately low secretion of parathyroid hormone (PTH), hypocalcemia (low blood calcium), and hypercalciuria (high urine calcium).
Conventional treatment involves calcium and active vitamin D supplements, which can raise blood calcium but often worsen hypercalciuria, increasing the risk of kidney disease. This compound is designed to target the underlying pathophysiology of ADH1 by decreasing the CaSR's sensitivity to extracellular calcium, thereby restoring a more physiologic regulation of PTH secretion and calcium balance. Clinical studies have shown that this compound can normalize blood calcium and PTH levels while reducing urinary calcium excretion.
These notes provide a detailed protocol for the titration of this compound to achieve optimal therapeutic effect, based on methodologies from clinical trials.
Mechanism of Action: CaSR Signaling Pathway
This compound acts as a negative allosteric modulator, or antagonist, of the Calcium-Sensing Receptor (CaSR). The CaSR is a G-protein-coupled receptor crucial for maintaining calcium homeostasis. In ADH1, a gain-of-function mutation makes the CaSR overly sensitive to extracellular calcium (Ca²⁺). This leads to suppressed PTH release from the parathyroid gland and increased calcium excretion from the kidneys, even at normal or low blood calcium levels.
This compound binds to the CaSR and reduces its sensitivity, effectively resetting the "calciostat". This action leads to:
-
Increased PTH Secretion: The parathyroid gland, no longer inappropriately inhibited, releases more PTH.
-
Normalized Serum Calcium: Increased PTH levels promote calcium release from bone and reabsorption in the kidneys, raising blood calcium to a normal range.
-
Reduced Urinary Calcium: By modulating the CaSR in the kidneys and restoring PTH action, this compound promotes renal calcium reabsorption, decreasing the amount of calcium excreted in the urine.
References
Application Notes and Protocols for Encaleret in Post-Surgical Hypoparathyroidism Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of encaleret, a novel calcilytic agent, in the context of research on post-surgical hypoparathyroidism. The information is based on findings from a Phase 2 proof-of-concept clinical trial and preclinical research, offering insights into its mechanism of action, experimental protocols, and key findings.
Introduction
Post-surgical hypoparathyroidism is a condition characterized by deficient parathyroid hormone (PTH) secretion following neck surgery, leading to hypocalcemia and hyperphosphatemia.[1] Conventional treatment with calcium and active vitamin D supplementation can be challenging, often leading to hypercalciuria and an increased risk of renal complications.[1] this compound is an orally administered small molecule that acts as a negative allosteric modulator of the calcium-sensing receptor (CaSR).[2][3][4] In patients with post-surgical hypoparathyroidism, this compound has been shown to have a PTH-independent effect on the kidney, promoting calcium reabsorption and reducing urinary calcium excretion.[2][5]
Mechanism of Action
This compound functions as a calcilytic, antagonizing the CaSR. The CaSR is a G-protein coupled receptor expressed in the parathyroid glands and kidneys that plays a crucial role in regulating calcium homeostasis.[3][6] In the context of post-surgical hypoparathyroidism where PTH is absent or severely deficient, this compound's primary therapeutic effect is exerted directly on the CaSR in the renal tubules.[5] By inhibiting the CaSR in the kidney, this compound reduces the receptor's sensitivity to extracellular calcium, leading to increased calcium reabsorption from the tubular fluid and a subsequent decrease in urinary calcium excretion.[2][7] This action helps to normalize serum calcium levels while avoiding the hypercalciuria often associated with standard therapies.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from the Phase 2 proof-of-concept study of this compound in patients with post-surgical hypoparathyroidism.
Table 1: Study Participant Demographics and Baseline Characteristics
| Characteristic | Value |
| Number of Participants | 10 |
| Diagnosis | Post-Surgical Hypoparathyroidism |
| Age Range | Adults |
| Baseline Therapy | Conventional therapy (Calcium and active Vitamin D) |
Note: More detailed baseline characteristics from the specific NCT05735015 study are pending full publication.
Table 2: Efficacy of this compound in Post-Surgical Hypoparathyroidism (5-Day Treatment)
| Parameter | This compound Treatment Group (n=10) | Conventional Therapy (at baseline) |
| Primary Endpoint | ||
| Normalization of Serum and 24-hour Urine Calcium | 80% of participants | 0% of participants |
| Secondary Endpoints | ||
| Rapid and Sustained Reduction in Fractional Excretion of Calcium | Observed in 9 out of 10 participants | Not Applicable |
Table 3: Safety and Tolerability
| Adverse Events | Frequency |
| Serious Adverse Events | None reported during the study period |
| Treatment-Related Adverse Events | Mild hypercalcemia and mild headache in one participant[2] |
Experimental Protocols
The following are detailed protocols for key experiments in the research of this compound for post-surgical hypoparathyroidism, based on the Phase 2 clinical trial (NCT05735015).
Protocol 1: Phase 2 Clinical Trial of this compound in Post-Surgical Hypoparathyroidism
1. Study Design:
-
An open-label, single-arm, proof-of-concept study.
-
Duration: 6 months, including a 7-day inpatient treatment period.
2. Participant Population:
-
Inclusion Criteria:
-
Adults (≥18 years of age).
-
Confirmed diagnosis of post-surgical hypoparathyroidism.
-
Stable on conventional therapy with calcium and active vitamin D.
-
Serum 25-hydroxyvitamin D levels within the normal range.
-
-
Exclusion Criteria:
-
Use of thiazide diuretics within a specified washout period.
-
Significant renal impairment.
-
Pregnancy or lactation.
-
3. Investigational Product and Dosing:
-
Drug: this compound
-
Dosage: 162 mg administered orally twice daily for 5 days.[5]
4. Study Procedures:
-
Screening Period:
-
Informed consent obtained.
-
Medical history and physical examination.
-
Baseline blood and urine samples collected.
-
Renal ultrasound.
-
-
Inpatient Treatment Period (7 days):
-
Day -1: Discontinue calcitriol (B1668218).
-
Day 1-5: Administer this compound 162 mg twice daily.
-
Frequent blood sampling (4-9 times daily) for serum calcium, phosphorus, magnesium, creatinine (B1669602), and PTH.
-
24-hour urine collections for measurement of calcium, creatinine, and other electrolytes.
-
Titrate background calcium and calcitriol based on blood calcium levels.
-
-
Follow-up Period:
-
Post-treatment safety assessments.
-
Follow-up phone calls.
-
5. Laboratory Assessments:
-
Serum Biochemistry:
-
Urine Biochemistry (24-hour collection):
-
Calcium, creatinine, sodium, potassium, magnesium.
-
Fractional excretion of calcium (FECa) calculated as: (Urine Calcium x Serum Creatinine) / (Serum Calcium x Urine Creatinine).
-
Protocol 2: 24-Hour Urine Collection and Analysis
1. Patient Instructions:
-
Begin the collection in the morning. On day 1, empty the bladder completely upon waking and discard this urine. Note the exact time.[11]
-
Collect all subsequent urine for the next 24 hours in the provided container.[11]
-
The final collection should be the first urination on the morning of day 2, at the same time the collection started on day 1.[11]
-
Keep the collection container refrigerated or in a cool place during the entire collection period.[11]
-
Ensure the container is properly labeled with the patient's name, date, and start/end times.[11]
2. Laboratory Procedure:
-
Measure the total volume of the 24-hour urine collection.
-
Acidify the urine sample (e.g., with 6N HCl) to a pH below 3.0 to dissolve any calcium salts.[12][13]
-
Analyze an aliquot of the mixed, acidified urine for calcium and creatinine concentrations using a validated automated analyzer (e.g., spectrophotometry).[12]
Protocol 3: Serum Intact PTH Measurement by ELISA
1. Principle:
-
A solid-phase two-site sandwich ELISA. The assay utilizes two antibodies that bind to different epitopes on the PTH molecule.
2. Materials:
-
Microplate pre-coated with a capture antibody specific for the C-terminal or mid-region of PTH.
-
HRP-conjugated detection antibody specific for the N-terminal region of PTH.
-
PTH standards of known concentrations.
-
Wash buffer, substrate solution (e.g., TMB), and stop solution.
-
Patient serum samples.
3. Procedure (General Steps):
-
Pipette standards, controls, and patient samples into the appropriate wells of the microplate.
-
Incubate to allow PTH to bind to the capture antibody.
-
Wash the plate to remove unbound substances.
-
Add the HRP-conjugated detection antibody and incubate.
-
Wash the plate again.
-
Add the substrate solution and incubate for color development.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the PTH concentration in the samples by interpolating from the standard curve.[9]
Visualizations
Signaling Pathway
Caption: PTH-independent mechanism of this compound in the kidney.
Experimental Workflow
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. s205.q4cdn.com [s205.q4cdn.com]
- 3. bridgebio.com [bridgebio.com]
- 4. bridgebio.com [bridgebio.com]
- 5. This compound Showed Parathyroid Hormone-Independent [globenewswire.com]
- 6. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]
- 7. Roles of calcium-sensing receptor (CaSR) in renal mineral ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nrl.testcatalog.org [nrl.testcatalog.org]
- 9. ivset.ua [ivset.ua]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. uclahealth.org [uclahealth.org]
- 12. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 13. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
Application Notes and Protocols for Monitoring Encaleret Treatment Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encaleret is an investigational small molecule designed as a negative allosteric modulator of the calcium-sensing receptor (CaSR).[1][2] It is being developed for the treatment of Autosomal Dominant Hypocalcemia Type 1 (ADH1), a rare genetic disorder caused by gain-of-function mutations in the CASR gene.[3][4][5][6] In individuals with ADH1, the CaSR is overly sensitive to extracellular calcium, leading to inappropriately low parathyroid hormone (PTH) secretion, hypocalcemia (low blood calcium), and hypercalciuria (high urine calcium).[1][3][4][5][6] this compound aims to correct these imbalances by reducing the sensitivity of the mutated CaSR, thereby normalizing PTH secretion and calcium homeostasis.[1][2][3][7]
These application notes provide detailed protocols for the key laboratory assays used to monitor the therapeutic response to this compound, based on the monitoring strategies employed in clinical trials. The primary biomarkers for assessing this compound's efficacy are serum calcium, 24-hour urinary calcium, and plasma parathyroid hormone (PTH).
Key Biomarkers and Clinical Monitoring
Clinical trials for this compound, such as the Phase 2b (NCT04581629) and Phase 3 CALIBRATE (NCT05680818) studies, have established a clear set of biomarkers for monitoring treatment response.[6][8][9][10] The primary goal is the normalization of blood and urine calcium levels, alongside the restoration of appropriate PTH levels.
| Biomarker | Pre-treatment State in ADH1 | Therapeutic Goal with this compound |
| Serum Calcium (albumin-corrected) | Low (Hypocalcemia) | Normalization |
| 24-Hour Urinary Calcium | High (Hypercalciuria) | Normalization/Reduction |
| Parathyroid Hormone (PTH) | Inappropriately Low | Increase to Normal Range |
| Serum Phosphate | High (Hyperphosphatemia) | Normalization |
| Serum Magnesium | Low (Hypomagnesemia) | Normalization |
Signaling Pathway and Mechanism of Action
This compound acts on the CaSR, a G-protein-coupled receptor (GPCR) predominantly expressed in the parathyroid glands and kidneys.[4][7] In ADH1, a gain-of-function mutation makes the CaSR hyperactive. This compound, as a negative allosteric modulator (calcilytic), binds to the CaSR and reduces its sensitivity to extracellular calcium.[2][6] This restores a more physiological response, leading to increased PTH secretion from the parathyroid gland and reduced calcium excretion by the kidneys.
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. bridgebio.com [bridgebio.com]
- 3. NIH Clinical Center: Search the Studies [clinicalstudies.info.nih.gov]
- 4. sceti.co.jp [sceti.co.jp]
- 5. hypopara.org [hypopara.org]
- 6. Efficacy and Safety of this compound in Autosomal Dominant Hypocalcemia Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bridgebio.com [bridgebio.com]
- 8. bridgebio.com [bridgebio.com]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Encaleret Long-Term Extension Studies: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the long-term extension study protocols for Encaleret, an investigational therapy for Autosomal Dominant Hypocalcemia Type 1 (ADH1). The information is compiled from publicly available clinical trial data and publications to guide further research and development in the field of calcium-sensing receptor (CaSR) modulation.
Mechanism of Action
This compound is an orally administered, investigational small molecule that functions as a negative allosteric modulator of the calcium-sensing receptor (CaSR).[1][2] In ADH1, gain-of-function mutations in the CASR gene lead to a hypersensitive CaSR, resulting in hypocalcemia, hypercalciuria, and inappropriately low parathyroid hormone (PTH) levels.[2][3] By binding to the CaSR, this compound decreases its sensitivity to extracellular calcium. This targeted action is designed to restore a more normal physiological response, leading to increased PTH secretion, normalization of blood calcium levels, and reduced urinary calcium excretion.[2]
Signaling Pathway of this compound's Action
Caption: this compound's mechanism of action in ADH1.
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from the Phase 2b and Phase 3 (CALIBRATE) clinical trials of this compound.
Table 1: Efficacy Outcomes of this compound in ADH1 Patients
| Parameter | Phase 2b Study (N=13) | Phase 3 CALIBRATE Study (this compound Arm, N=45) |
| Primary Endpoint | Change from baseline in albumin-corrected blood calcium | 76% of participants achieved normal serum and urine calcium at Week 24 (compared to 4% on standard of care) |
| Serum Calcium | Mean levels normalized within 5 days of treatment | 71% of participants achieved normal serum calcium by Day 3; 98% by Week 20 |
| Mean increase of 0.82 mg/dL from Week 4 to Week 24 | ||
| Urine Calcium | Mean 24-hour urine calcium excretion normalized | Mean reduction of 200 mg/day from Week 4 to Week 24 |
| Parathyroid Hormone (PTH) | Levels increased in all participants | 91% of participants achieved PTH levels above the lower limit of normal at Week 24 (compared to 7% on standard of care) |
| Other Biomarkers | Mean blood phosphate (B84403) decreased into the normal range | - |
Table 2: Safety and Tolerability of this compound
| Adverse Events | Phase 2b Study (N=13) | Phase 3 CALIBRATE Study |
| Serious Adverse Events | None reported | Safety findings were generally consistent with known ADH1 biology or related to the mechanism of action of this compound |
| Treatment-Related Adverse Events | Infrequent, mild, transient, and asymptomatic hypophosphatemia or hypercalcemia that resolved spontaneously or with dose adjustment | Well-tolerated with no discontinuations related to the study drug |
| Study Discontinuation | No treatment discontinuations | No discontinuations from the active arm of the study |
Experimental Protocols
The long-term extension (LTE) studies for this compound are continuations of the preceding Phase 2b and Phase 3 trials, designed to gather further data on the long-term safety, tolerability, and efficacy of the treatment.
Phase 2b Long-Term Extension Protocol (Based on NCT04581629)
This protocol is a summary of the long-term extension of the open-label, dose-ranging Phase 2b study.
-
Study Objective: To evaluate the long-term safety, tolerability, and efficacy of this compound in participants with ADH1.
-
Patient Population: Participants who completed the initial 24-week treatment period of the Phase 2b study were eligible to enroll in the LTE.
-
Study Design: An open-label, long-term extension where all participants received this compound.
-
Treatment Regimen:
-
This compound administered orally, twice daily.
-
Doses were individualized and adjusted to maintain normal albumin-corrected blood calcium levels.
-
Standard of care (calcium and active vitamin D supplements) was discontinued.
-
-
Duration: Participants could receive this compound for up to an additional 2 years.
-
Key Assessments:
-
Efficacy: Monitoring of serum calcium, 24-hour urinary calcium, and PTH levels. Additional biomarkers included blood levels of 1,25-dihydroxy-vitamin D, magnesium, and phosphate, as well as various urine biomarkers and bone turnover markers.
-
Safety: Continuous monitoring of adverse events, clinical laboratory tests, and vital signs.
-
Phase 3 (CALIBRATE) Long-Term Extension Protocol (Based on NCT05680818)
This protocol outlines the long-term extension of the randomized, open-label, Phase 3 CALIBRATE study.
-
Study Objective: To assess the long-term safety and efficacy of this compound in participants with ADH1.
-
Patient Population: Eligible participants who completed the 24-week main study period of the CALIBRATE trial. This included participants from both the this compound and standard of care arms.
-
Study Design: An open-label extension where all participants received this compound. 97% (65 out of 67) of randomized participants elected to continue into the LTE.
-
Treatment Regimen:
-
All participants in the LTE receive this compound.
-
For participants previously on standard of care, more frequent visits were scheduled initially.
-
-
Duration: Up to 4 years.
-
Key Assessments:
-
Efficacy: The primary efficacy endpoint of the main study was the proportion of participants achieving both normal albumin-corrected serum calcium and 24-hour urine calcium levels. These and other measures of mineral homeostasis, quality of life, and kidney function were expected to be monitored long-term.
-
Safety: Ongoing monitoring of adverse events and other safety parameters.
-
Experimental Workflow: Phase 2b Study and LTE
Caption: Workflow of the Phase 2b study and its long-term extension.
Experimental Workflow: Phase 3 (CALIBRATE) Study and LTE
Caption: Workflow of the Phase 3 CALIBRATE study and its long-term extension.
Inclusion and Exclusion Criteria
A summary of key criteria for patient enrollment in the pivotal CALIBRATE study is provided below.
Key Inclusion Criteria:
-
Confirmed diagnosis of ADH1 with a documented pathogenic or likely pathogenic activating variant of the CASR gene.
-
Documented history of symptoms or signs of ADH1.
-
Age 16 years or older. For participants aged 16 to <18 years, closed growth plates must be confirmed by hand radiograph.
Key Exclusion Criteria:
-
History of hypocalcemic seizure within 3 months prior to screening.
-
History of thyroid or parathyroid surgery.
-
Estimated glomerular filtration rate (eGFR) <30 mL/minute/1.73 m².
-
Positive serology for Hepatitis B surface antigen, Hepatitis A IgM, or HIV at screening.
-
Use of thiazide diuretics within 14 days prior to the start of the study period through Week 24.
These notes are intended for informational purposes for research and development professionals and are based on publicly available information. For complete and detailed study protocols, direct reference to the clinical trial registries and associated publications is recommended.
References
Application Notes and Protocols for the Experimental Use of Encaleret
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the formulation, stability assessment, and in vitro activity testing of encaleret for experimental and preclinical research purposes.
Introduction to this compound
This compound is an orally active, potent, and selective antagonist of the Calcium-Sensing Receptor (CaSR).[1] As a negative allosteric modulator of the CaSR, it decreases the receptor's sensitivity to extracellular calcium.[1][2][3] This mechanism of action makes this compound a valuable tool for studying the physiological roles of the CaSR and for investigating its potential as a therapeutic agent for disorders of calcium homeostasis, such as autosomal dominant hypocalcemia type 1 (ADH1).[2] In preclinical studies, oral administration of this compound has been shown to produce a rapid and transient increase in parathyroid hormone (PTH) secretion.
This compound Formulation for Preclinical Oral Dosing
Due to its low aqueous solubility, a suspension is a common and effective formulation for oral administration of this compound in preclinical rodent studies. The following table provides a representative formulation for a 10 mg/mL oral suspension.
Table 1: Representative Oral Suspension Formulation for this compound (10 mg/mL)
| Component | Concentration (% w/v) | Purpose |
| This compound | 1.0 | Active Pharmaceutical Ingredient (API) |
| Hydroxypropyl Methylcellulose (HPMC) | 0.5 | Suspending Agent |
| Sodium Lauryl Sulfate (B86663) | 0.1 | Wetting Agent |
| Glycerol (B35011) | 10.0 | Co-solvent/Sweetening Agent |
| Sodium Benzoate (B1203000) | 0.1 | Preservative |
| Purified Water | q.s. to 100% | Vehicle |
Note: This is a representative formulation. The optimal formulation may vary depending on the specific experimental requirements and should be determined through appropriate development studies.
Protocol for Preparation of this compound Oral Suspension (10 mL)
-
Wetting the API: In a clean glass mortar, accurately weigh 100 mg of this compound powder. Add 0.1 mL of a 10% w/v sodium lauryl sulfate solution and triturate with a pestle to form a smooth, uniform paste.
-
Preparation of the Vehicle: In a separate beaker, dissolve 50 mg of HPMC and 10 mg of sodium benzoate in approximately 8 mL of purified water with gentle heating and stirring until a clear solution is formed. Allow the solution to cool to room temperature. Add 1 g (approx. 0.8 mL) of glycerol and mix well.
-
Compounding the Suspension: Gradually add the vehicle from step 2 to the paste in the mortar while continuously triturating to form a homogenous suspension.
-
Final Volume Adjustment: Transfer the suspension to a 10 mL graduated cylinder. Use a small amount of purified water to rinse the mortar and pestle and add the rinsing to the graduated cylinder. Adjust the final volume to 10 mL with purified water.
-
Homogenization: Transfer the suspension to a suitable container and shake vigorously for 2-3 minutes to ensure uniform distribution of the drug.
Stability and Storage
Proper storage and handling of this compound are crucial to maintain its integrity for experimental use. The following tables summarize the recommended storage conditions and representative stability data from a forced degradation study.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Powder | -20°C | 3 years | Store in a dry, dark environment. |
| 4°C | 2 years | Store in a dry, dark environment. | |
| Solution in DMSO | -80°C | 6 months | Use newly opened, anhydrous DMSO for solubility. |
| -20°C | 1 month | Use within one month. |
Table 3: Representative Forced Degradation Data for this compound
| Stress Condition | % Degradation (Hypothetical) | Observations |
| Acid Hydrolysis (0.1 N HCl, 60°C, 24h) | 8.5 | One major and two minor degradation products observed. |
| Base Hydrolysis (0.1 N NaOH, 60°C, 24h) | 12.2 | Two major degradation products observed. |
| Oxidative (3% H₂O₂, RT, 24h) | 5.8 | One major degradation product observed. |
| Thermal (80°C, 72h) | 3.1 | Minor degradation observed. |
| Photolytic (ICH Q1B, 1.2 million lux hours) | 1.5 | Minimal degradation observed. |
Note: The data in this table are illustrative and represent a typical outcome for a stability-indicating assay development. Actual degradation will depend on the specific experimental conditions.
Experimental Workflow for Stability Testing
References
- 1. Monitoring Calcium-Sensing Receptor (CaSR)-Induced Intracellular Calcium Flux Using an Indo-1 Flow Cytometry Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Ex Vivo Method for Visualizing Live-Cell Calcium Response Behavior in Intact Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Encaleret Technical Support Center: Managing Hypercalcemia in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on managing hypercalcemia observed during investigational use of encaleret. The information is collated from publicly available clinical trial data and pharmacological profiles of the compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an investigational, orally administered small molecule that functions as a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2][3] In conditions like Autosomal Dominant Hypocalcemia Type 1 (ADH1), the CaSR is overly sensitive to calcium, leading to suppressed parathyroid hormone (PTH) secretion and consequently, low blood calcium (hypocalcemia) and high urine calcium (hypercalciuria).[2][3] this compound is designed to normalize the CaSR's sensitivity to calcium, thereby restoring PTH secretion and normalizing blood and urine calcium levels.[1][2]
Q2: What is the primary safety concern related to this compound's mechanism of action?
A2: Given its mechanism of increasing serum calcium, a primary potential adverse event associated with this compound is hypercalcemia (elevated blood calcium levels).[4][5] In clinical studies, these events have been reported as generally mild, transient, and manageable through dose adjustment.[4][5][6]
Q3: What are the target ranges for serum and urine calcium during this compound administration?
A3: Based on the protocol for the Phase 3 CALIBRATE study, the target ranges for maintaining calcium homeostasis are:
-
24-hour urinary calcium:
Q4: How is this compound-induced hypercalcemia typically managed?
A4: this compound-induced hypercalcemia is primarily managed by dose adjustment.[4][5][6] This may involve reducing the dose or temporarily interrupting treatment until serum calcium levels return to the target range. The dose titration period in clinical trials is designed to find the optimal individual dose that maintains normal calcium levels.[1][10]
Troubleshooting Guide: this compound-Induced Hypercalcemia
This guide provides a structured approach to identifying and managing hypercalcemia during your experiments with this compound.
Identification and Confirmation of Hypercalcemia
-
Symptom Monitoring: While often asymptomatic, be aware of potential clinical signs of hypercalcemia, which can include lethargy, confusion, nausea, and dehydration.
-
Biochemical Monitoring: Regularly monitor serum calcium levels. It is crucial to measure albumin and correct the total serum calcium concentration, as this provides a more accurate physiological value.
Dose Adjustment Strategy
While specific dose reduction schedules are proprietary to the clinical trial protocols, a general workflow for dose adjustment can be implemented. The core principle is individualized dose titration based on frequent monitoring.
Table 1: General Dose Adjustment Framework for Hypercalcemia
| Serum Calcium Level (Albumin-Corrected) | Recommended Action | Follow-Up Monitoring |
| Within Target Range (8.3-10.7 mg/dL) | Continue with the current dose. | Continue routine monitoring as per experimental protocol. |
| Mildly Elevated (e.g., >10.7 - 11.5 mg/dL) | Consider a dose reduction. The magnitude of reduction should be conservative. | Increase frequency of serum calcium monitoring (e.g., every 2-3 days). |
| Moderately to Severely Elevated (e.g., >11.5 mg/dL) | Interrupt this compound administration. | Monitor serum calcium daily until it returns to the target range. |
| Return to Target Range after Interruption | Restart this compound at a reduced dose. | Resume frequent monitoring to ensure stability within the target range. |
Note: The specific calcium level thresholds and dose reduction increments should be defined in your experimental protocol.
Experimental Protocols Cited in Clinical Trials
The management of this compound dosing and hypercalcemia in clinical trials involves several key periods of monitoring and adjustment.
Protocol Summary from Phase 2b and Phase 3 (CALIBRATE) Studies:
-
Screening and Optimization: Before initiating this compound, participants on standard of care (calcium and active vitamin D supplements) undergo an optimization period to stabilize their baseline calcium levels.[1] Standard of care is discontinued (B1498344) prior to the first dose of this compound.[6]
-
Dose Titration Period: This is an intensive phase where the this compound dose is individualized.[1][11] Dosing is typically initiated and adjusted to achieve and maintain albumin-corrected serum calcium within the normal range while minimizing hypercalciuria.[10] This period can last for several weeks (e.g., 20 weeks in the CALIBRATE study).[1]
-
Maintenance Period: Following successful titration, a maintenance dose is established. During this phase, dose adjustments are made only to address safety concerns, such as hypercalcemia or hypocalcemia.[7]
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in ADH1.
Experimental Workflow for Dose Adjustment
Caption: Logical workflow for this compound dose titration.
Logical Relationship for Managing Hypercalcemia
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. bridgebio.com [bridgebio.com]
- 3. bridgebio.com [bridgebio.com]
- 4. Efficacy and Safety of this compound in Autosomal Dominant Hypocalcemia Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bridgebio.com [bridgebio.com]
- 6. s205.q4cdn.com [s205.q4cdn.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. s205.q4cdn.com [s205.q4cdn.com]
- 9. BridgeBio Reports Positive Phase 3 Topline Results for [globenewswire.com]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Encaleret Drug-Drug Interaction Profile
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding potential drug-drug interactions with Encaleret. The following sections are designed in a question-and-answer format to directly address specific issues that may be encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound and which cytochrome P450 (CYP) enzymes are likely involved?
While specific data on the comprehensive metabolic profile of this compound is not publicly available, clinical trial protocols strongly suggest the involvement of Cytochrome P450 3A4 (CYP3A4). In a Phase 2b clinical study (NCT04581629), it was recommended that participants being treated with strong CYP3A4 inhibitors should discontinue these medications if clinically appropriate before starting this compound. This indicates a high potential for CYP3A4-mediated metabolism.
As a point of reference, Cinacalcet (B1662232), a calcimimetic that also targets the calcium-sensing receptor, is metabolized by multiple CYP enzymes, primarily CYP3A4, CYP2D6, and CYP1A2.[1][2] Given the precaution in the this compound clinical trial, it is reasonable to hypothesize that CYP3A4 plays a significant role in its metabolism.
Q2: What are the potential consequences of co-administering this compound with a strong CYP3A4 inhibitor?
Co-administration of this compound with a strong inhibitor of CYP3A4 could lead to a significant increase in the plasma concentration of this compound. This is because the inhibitor would slow down the metabolic breakdown of this compound, leading to its accumulation in the body. Increased plasma levels of this compound could potentially lead to an exaggerated pharmacodynamic effect, including a higher risk of adverse events. Therefore, caution is advised when designing experiments involving the co-administration of this compound and known CYP3A4 inhibitors.
Q3: Are there any known interactions between this compound and CYP3A4 inducers?
Specific studies on the interaction between this compound and CYP3A4 inducers have not been published. However, based on the likely involvement of CYP3A4 in its metabolism, co-administration with a strong CYP3A4 inducer could potentially decrease the plasma concentration of this compound. This could lead to reduced efficacy. Researchers should consider this possibility when designing preclinical and clinical studies.
Q4: Is there any information on this compound's potential to inhibit or induce CYP enzymes?
Currently, there is no publicly available data from in vitro or in vivo studies to confirm whether this compound acts as an inhibitor or inducer of any CYP450 enzymes. For comparison, the calcimimetic drug Cinacalcet is a known inhibitor of CYP2D6.[1][3] Without specific data for this compound, it is crucial to conduct appropriate in vitro studies to assess its potential to cause drug-drug interactions by affecting the metabolism of other drugs.
Q5: A clinical trial protocol mentions a potential interaction with digoxin (B3395198). What is the basis for this?
The mention of a potential interaction with digoxin in a clinical trial protocol for this compound is likely a precautionary measure.[4] Digoxin is a substrate for the P-glycoprotein (P-gp) transporter, and many drug-drug interactions involving digoxin are due to the inhibition of this transporter. While there is no direct evidence to suggest that this compound is a P-gp inhibitor, it is a common practice to include such warnings for investigational drugs, especially when their full pharmacokinetic profile is not yet established. Further in vitro transporter studies are required to clarify this potential interaction.
Troubleshooting Guide
| Observed Issue | Potential Cause (Drug Interaction Related) | Recommended Action for Investigation |
| Higher than expected plasma concentrations of this compound in in vivo studies. | Co-administration of a known or suspected CYP3A4 inhibitor. | Review all co-administered compounds for their potential to inhibit CYP3A4. Conduct in vitro CYP450 inhibition assays to confirm the inhibitory potential of the co-administered compound. |
| Lower than expected efficacy of this compound in in vivo models. | Co-administration of a CYP3A4 inducer. | Review all co-administered compounds for their potential to induce CYP3A4. Consider conducting in vitro CYP450 induction assays. |
| Unexpected adverse events in animal studies, potentially related to high this compound exposure. | Inhibition of this compound's metabolism by a co-administered agent. | Analyze plasma samples for concentrations of this compound and the co-administered drug. Perform in vitro metabolism studies to identify the interacting pathway. |
| Altered pharmacokinetics of a co-administered drug in the presence of this compound. | This compound may be acting as an inhibitor or inducer of a CYP enzyme or a drug transporter responsible for the clearance of the co-administered drug. | Conduct in vitro CYP450 inhibition and induction assays with this compound. Perform in vitro transporter interaction studies (e.g., P-gp, BCRP) to assess this compound's potential as an inhibitor or substrate. |
Experimental Protocols
To investigate the potential for drug-drug interactions with this compound, a series of in vitro and in vivo studies are recommended, based on FDA guidance.[5][6]
In Vitro Metabolism and Interaction Studies
1. CYP450 Reaction Phenotyping:
-
Objective: To identify the specific CYP450 enzymes responsible for the metabolism of this compound.
-
Methodology:
-
Incubate this compound with a panel of human liver microsomes or recombinant human CYP450 enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).
-
Use specific chemical inhibitors for each CYP isoform to confirm their contribution to this compound's metabolism.
-
Analyze the depletion of the parent drug (this compound) and the formation of metabolites using a validated analytical method (e.g., LC-MS/MS).
-
2. CYP450 Inhibition Assay:
-
Objective: To determine if this compound can inhibit the activity of major CYP450 enzymes.
-
Methodology:
-
Incubate a range of concentrations of this compound with human liver microsomes and a probe substrate specific for each CYP isoform.
-
Measure the formation of the metabolite of the probe substrate.
-
Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of the enzyme activity).[7]
-
3. CYP450 Induction Assay:
-
Objective: To assess the potential of this compound to induce the expression of CYP1A2, CYP2B6, and CYP3A4.
-
Methodology:
-
Treat cultured human hepatocytes with various concentrations of this compound for 48-72 hours.
-
Measure the mRNA levels of the target CYP genes (e.g., using qRT-PCR) and/or the enzyme activity using specific probe substrates.
-
4. Drug Transporter Interaction Studies:
-
Objective: To evaluate if this compound is a substrate or inhibitor of key drug transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).
-
Methodology:
-
Substrate Assessment: Use polarized cell monolayers (e.g., Caco-2 or MDCK-II cells) overexpressing the transporter of interest. Measure the bidirectional transport of this compound across the cell monolayer. A significantly higher basal-to-apical transport compared to apical-to-basal transport suggests that this compound is a substrate.
-
Inhibition Assessment: Use the same cell-based system and measure the transport of a known probe substrate for the transporter in the presence and absence of this compound. A reduction in the transport of the probe substrate indicates that this compound is an inhibitor.
-
Visualizations
Caption: Predicted metabolic pathway of this compound.
Caption: Recommended workflow for assessing drug-drug interactions.
Caption: Mechanism of interaction with a strong CYP3A4 inhibitor.
References
- 1. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetic and pharmacodynamic profile of cinacalcet hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Cinacalcet | C22H22F3N | CID 156419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies | RAPS [raps.org]
- 7. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Encaleret Treatment: A Technical Support Center for Long-Term Safety Considerations
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the long-term safety considerations associated with Encaleret treatment. The content is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to long-term safety?
A1: this compound is an investigational small molecule that acts as a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR). In conditions like Autosomal Dominant Hypocalcemia Type 1 (ADH1), gain-of-function mutations in the CASR gene lead to an overly sensitive CaSR. This results in hypocalcemia (low blood calcium), hypercalciuria (high urine calcium), and inappropriately low levels of parathyroid hormone (PTH). This compound antagonizes the CaSR, which in turn increases PTH secretion, helping to normalize blood and urine calcium levels.
Long-term safety considerations are primarily linked to the pharmacological effects of chronically elevated PTH levels, which can influence bone metabolism and mineral homeostasis.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound on the CaSR signaling pathway.
Troubleshooting Guide for Adverse Events
Q2: What are the most common treatment-related adverse events observed with this compound and how should they be managed?
A2: Based on clinical trial data, this compound is generally well-tolerated. The most frequently reported treatment-related adverse events are mild and transient. These include hypophosphatemia (low blood phosphate) and hypercalcemia (high blood calcium). These events often resolve spontaneously or with dose adjustment. No serious adverse events have been consistently reported in clinical trials.
| Adverse Event | Management Strategy |
| Asymptomatic Hypophosphatemia | Monitor serum phosphate levels regularly. Dose reduction of this compound may be considered if levels are persistently low. |
| Asymptomatic Hypercalcemia | Confirm with repeat measurement. A temporary reduction in the this compound dose is typically sufficient to normalize calcium levels. |
Logical Troubleshooting Workflow for Adverse Events
Caption: Troubleshooting decision tree for managing common adverse events.
Long-Term Safety Monitoring
Q3: What are the key long-term safety parameters to monitor during this compound treatment?
A3: Long-term monitoring should focus on mineral homeostasis, renal function, and skeletal health.
-
Mineral Homeostasis: Regular monitoring of serum and urine calcium, serum phosphate, and intact PTH is crucial.
-
Renal Function: While studies have not shown worsening of renal function or pre-existing renal calcifications, ongoing monitoring is recommended. This includes standard assessments of renal function.
-
Skeletal Health: Due to the mechanism of action involving increased PTH, which is a key regulator of bone turnover, long-term assessment of skeletal health is a key consideration. Clinical studies have shown an increase in bone turnover markers, though for many participants, these levels remained within the normal range. Short-term studies have not indicated significant effects on bone mineral density, but longer-term assessment is ongoing.
Experimental Protocols for Safety Monitoring
Q4: What are the detailed methodologies for monitoring the key safety parameters?
A4: The following are detailed protocols for the key safety monitoring experiments.
Table 1: Summary of Safety Monitoring Parameters and Methodologies
| Parameter | Sample Type | Methodology | Key Considerations |
| Albumin-Corrected Serum Calcium | Serum | Spectrophotometry (o-cresolphthalein complexone method) | Fasting sample recommended. Avoid hemolysis. |
| 24-Hour Urinary Calcium | 24-hour Urine | Spectrophotometry | Proper collection and acidification of the sample are critical. |
| Serum Intact PTH | Serum | Immunoassay (e.g., Electrochemiluminescence) | Collect sample in a pre-chilled tube and process quickly. |
| Serum Phosphate | Serum | Spectrophotometry (phosphomolybdate method) | Fasting sample is preferred. |
| Bone Turnover Markers (CTX, P1NP) | Serum | Immunoassay (ELISA or automated immunoassay) | Fasting, morning samples are recommended due to diurnal variation. |
| Bone Mineral Density (BMD) | - | Dual-energy X-ray absorptiometry (DXA) | Consistent use of the same machine and operator is important for longitudinal monitoring. |
| Renal Function | Serum | Enzymatic or colorimetric assay for creatinine (B1669602) to calculate eGFR (e.g., using the CKD-EPI equation). | - |
Experimental Workflow for Long-Term Safety Monitoring
Caption: Experimental workflow for long-term safety monitoring of this compound treatment.
Quantitative Data Summary
Table 2: Summary of Treatment-Related Adverse Events (Phase 2b Study)
| Adverse Event | Frequency | Severity | Outcome |
| Hypophosphatemia | Infrequent | Mild, Asymptomatic | Resolved spontaneously or with dose adjustment |
| Hypercalcemia | Infrequent | Mild, Asymptomatic | Resolved spontaneously or with dose adjustment |
Source: Data synthesized from publicly available clinical trial information.
Table 3: Changes in Key Safety Biomarkers with this compound Treatment (Phase 2b Study)
| Biomarker | Baseline (Mean ± SD) | Change after 24 Weeks (Mean) |
| Albumin-Corrected Blood Calcium (mg/dL) | Low | Increased to within normal range |
| 24-Hour Urinary Calcium Excretion (mg/day) | High | Decreased |
| Intact Parathyroid Hormone (PTH) (pg/mL) | Low | Increased to within normal range |
| Blood Phosphorus (mg/dL) | Normal to High | Decreased |
| Bone Turnover Markers | - | Increased, with most participants remaining within the normal range |
Source: Data synthesized from publicly available clinical trial information.
Disclaimer: this compound is an investigational drug and its safety and efficacy have not been fully established. This information is intended for research and informational purposes only and should not be considered as medical advice. Always refer to the latest clinical trial protocols and regulatory guidance.
Addressing patient variability in response to Encaleret
Welcome to the technical support center for Encaleret. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing patient variability and to offer detailed protocols for relevant experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an investigational, orally administered small molecule that functions as a negative allosteric modulator of the calcium-sensing receptor (CaSR).[1][2] In healthy individuals, the CaSR is a key regulator of calcium homeostasis, primarily expressed in the parathyroid glands and kidneys.[1] It senses extracellular calcium levels to control the secretion of parathyroid hormone (PTH).[3] this compound is being developed for Autosomal Dominant Hypocalcemia Type 1 (ADH1), a condition caused by gain-of-function variants in the CASR gene.[1] These variants make the CaSR overly sensitive, causing it to perceive normal blood calcium levels as high.[4] This leads to inappropriately low PTH secretion and excessive calcium excretion in the urine (hypercalciuria), resulting in low blood calcium (hypocalcemia).[5][6] this compound antagonizes, or blocks, the mutated CaSR, thereby decreasing its sensitivity to extracellular calcium.[6] This action is intended to restore more normal PTH secretion and renal calcium reabsorption, addressing the underlying cause of ADH1.[7]
Q2: What is the primary cause of response variability to this compound?
A2: The main source of patient variability is the specific gain-of-function variant in the CASR gene.[5][8] Patients with ADH1 can have one of many different CASR variants, which can cause varying degrees of receptor hypersensitivity.[5][6] Consequently, the dose of this compound required to normalize the CaSR's sensitivity and achieve normal blood and urine calcium levels can vary widely among individuals.[5] In a Phase 2b study, the dose required to maintain eucalcemia ranged from 5 mg to 190 mg twice daily.[5] Despite this dose variability, clinical studies have shown a consistent and robust response across the different genotypes investigated.[8][9]
Q3: What are the expected therapeutic outcomes of this compound treatment?
A3: Treatment with this compound is designed to restore normal mineral homeostasis.[2][5] Key outcomes observed in clinical trials include the normalization of blood calcium, a significant reduction in urinary calcium excretion, and an increase in PTH levels into the normal range.[4][5][10] In the Phase 3 CALIBRATE trial, 76% of participants treated with this compound achieved the primary endpoint of normal serum and urine calcium levels, compared to just 4% of the same participants on conventional therapy.[10] Furthermore, 91% of participants on this compound had PTH levels above the lower limit of the normal range, compared to 7% on conventional therapy.[10] These effects are typically rapid, with changes in PTH and calcium levels observed within minutes to days of starting treatment.[4][8]
Quantitative Data Summary
The following tables summarize key quantitative data from this compound clinical trials.
Table 1: Summary of this compound Efficacy from Clinical Trials
| Endpoint | Phase 3 (CALIBRATE)[7][10] | Phase 2b (N=13)[5][11] |
|---|---|---|
| Primary Composite Endpoint | 76% on this compound vs. 4% on SoC¹ achieved normal serum and urine calcium. | 69% achieved concurrent normal blood and urine calcium at 24 weeks. |
| PTH Response | 91% on this compound vs. 7% on SoC¹ achieved PTH above lower limit of normal. | PTH levels increased in all participants into the normal range. |
| Blood Calcium Normalization | Maintained in the normal range. | 92% achieved normal blood calcium at 24 weeks. |
| Urine Calcium Normalization | Maintained in the normal range. | 77% achieved normal 24-hr urine calcium at 24 weeks. |
SoC: Standard of Care (Conventional Therapy)
Table 2: Key Biomarker Changes with this compound Treatment (Phase 2b Data)
| Biomarker (Unit) | Baseline (Mean ± SD) | Day 5 on this compound (Mean ± SD) | Normal Range |
|---|---|---|---|
| Intact PTH (pg/mL)[8] | 3.4 ± 4.5 | 64.8 ± 49.6 | 10–65 |
| Corrected Blood Calcium (mg/dL)[8] | 7.6 ± 0.6 | 9.0 ± 0.5 | 8.4–10.2 |
| Blood Phosphorus (mg/dL)[8][12] | 4.5 ± 0.7 | 2.9 ± 0.5 | 2.3–4.7 |
| 24-hr Urine Calcium (mg/day)[12] | 436 ± 255 | 63 ± 127 | <250–300 |
Troubleshooting Guide
Issue: High variability in the effective dose is observed between subjects. Is this expected?
Yes, this is an expected finding. The wide dose range is primarily attributable to the genetic heterogeneity of ADH1.[5] Different CASR mutations result in different levels of CaSR activation, requiring individualized dose titration to achieve the desired therapeutic effect. The clinical development program for this compound incorporates a dose-adjustment period to find the optimal dose for each patient.[5]
Issue: A subject's serum calcium levels are not normalizing as expected during dose titration. What are the next steps?
A suboptimal response during the initial phase may require further dose adjustments. The clinical trial protocol involves a careful dose titration phase to establish the dose that maintains eucalcemia for each individual.[5] It is crucial to ensure adherence to the protocol, including the discontinuation of standard therapies like calcium and active vitamin D supplements, which can interfere with the assessment.[5][13] If a response is still not seen, re-verification of the ADH1 diagnosis and the specific CASR variant may be warranted.
References
- 1. bridgebio.com [bridgebio.com]
- 2. bridgebio.com [bridgebio.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Investigational drug restores parathyroid function in rare disease | National Institutes of Health (NIH) [nih.gov]
- 5. Efficacy and Safety of this compound in Autosomal Dominant Hypocalcemia Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hypopara.org [hypopara.org]
- 7. m.youtube.com [m.youtube.com]
- 8. academic.oup.com [academic.oup.com]
- 9. seekingalpha.com [seekingalpha.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. bridgebio.com [bridgebio.com]
- 12. The Effects of this compound (CLTX-305) on Mineral Physiology in Autosomal Dominant Hypocalcemia Type 1 (ADH1) Demonstrate Proof-of-Concept: Early Results From an Ongoing Phase 2b, Open-Label, Dose-Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BridgeBio Pharma Announces Proof-of-Concept Data of this compound in ADH1 at the Endocrine Society’s 2021 Annual Meeting - BioSpace [biospace.com]
Technical Support Center: Optimizing Encaleret Efficacy in Patients with Specific CASR Variants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving encaleret and Calcium-Sensing Receptor (CASR) variants.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an investigational small molecule that functions as a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2] It is classified as a "calcilytic," designed to antagonize the effects of gain-of-function (activating) variants in the CASR gene.[3] These activating mutations are the underlying cause of Autosomal Dominant Hypocalcemia Type 1 (ADH1), a rare genetic disorder characterized by low blood calcium (hypocalcemia), low or inappropriately normal parathyroid hormone (PTH) levels, and high levels of calcium in the urine (hypercalciuria).[1][3][4][5] this compound works by binding to the CaSR and reducing its sensitivity to extracellular calcium, thereby helping to normalize PTH secretion and calcium levels in the blood and urine.[1][6]
Q2: In which patient population is this compound being primarily studied?
A2: this compound is primarily being developed for the treatment of Autosomal Dominant Hypocalcemia Type 1 (ADH1).[1][6] Clinical trials have focused on patients with a documented activating mutation in the CASR gene who exhibit symptoms of ADH1.[7]
Q3: How is the appropriate dosage of this compound determined for experimental or clinical use?
A3: The effective dose of this compound can vary significantly among individuals and is adjusted to achieve normal blood calcium levels.[3] In clinical studies, this compound has been administered twice daily, with doses ranging from 5 to 190 mg.[3] The dosing regimen typically involves a dose-escalation period to determine an individualized dose that maintains eucalcemia.[3][7] Researchers should consider a similar dose-finding approach in preclinical models.
Q4: What are the expected physiological effects of this compound in a responsive subject?
A4: In individuals with activating CASR variants, this compound is expected to:
-
Increase serum parathyroid hormone (PTH) levels.[3]
-
Decrease serum phosphorus levels.[3]
-
Increase serum magnesium levels.[3]
Q5: Have any adverse events been associated with this compound in clinical studies?
A5: this compound has been generally well-tolerated in clinical trials.[1][2] Reported treatment-related adverse events were typically mild and transient, including asymptomatic hypophosphatemia and hypercalcemia, which could be resolved with dose adjustments.[4] No serious adverse events or treatment discontinuations due to adverse events have been frequently reported.[2][4]
Troubleshooting Guide for In Vitro Experiments
This guide addresses common issues that may arise during the functional characterization of CASR variants and the evaluation of this compound's efficacy in cell-based assays.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a single-cell suspension before plating and mix gently between pipetting.- Use calibrated pipettes and consider reverse pipetting for viscous solutions.- Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. |
| Low or no response to extracellular calcium ([Ca²⁺]o) in cells expressing wild-type CaSR | - Poor transfection efficiency- Suboptimal assay conditions- Cell health issues | - Optimize transfection protocol and verify CaSR expression via Western blot or immunofluorescence.- Perform a time-course and dose-response experiment to determine optimal incubation times and [Ca²⁺]o concentrations.- Check cell viability using a method like Trypan Blue exclusion before the assay. |
| High background signal in negative controls | - Nonspecific antibody binding- Cellular autofluorescence- Reagent contamination | - Add a blocking agent (e.g., BSA) to your assay buffer and increase the stringency of wash steps.- Measure the fluorescence of unstained cells to determine the level of autofluorescence.- Use fresh, high-quality reagents and sterile technique. |
| CASR gain-of-function mutant shows a weaker than expected response | - Biased signaling of the specific mutant- Incorrect assay endpoint for the mutant's signaling preference | - Some CASR mutants may preferentially signal through one pathway (e.g., Gq/11-mediated intracellular calcium release) over another (e.g., Gi/o-mediated MAPK activation).- Measure multiple downstream signaling events, such as inositol (B14025) phosphate (B84403) accumulation and ERK phosphorylation, to fully characterize the mutant's signaling profile. |
| This compound fails to antagonize the gain-of-function mutant | - The specific mutation may alter the binding site of this compound.- Insufficient concentration of this compound. | - While this compound has shown efficacy across multiple variants, it is theoretically possible that a mutation could impact its binding. Sequence the variant to confirm its identity.- Perform a dose-response curve with this compound to ensure an adequate concentration range is tested. |
Data Presentation
Summary of this compound Phase 2b Clinical Trial Results
| Parameter | Baseline (Standard of Care) | After 5 Days of this compound Treatment | After 24 Weeks of this compound Treatment |
| Mean Blood Calcium | Hypocalcemic | Normalized | Maintained in normal range |
| Mean Urine Calcium | Hypercalciuric | Normalized | Maintained in normal range |
| Mean PTH Level | Inappropriately low | Increased to normal range | Maintained in normal range |
| Mean Blood Phosphate | Normal to high | Decreased to normal range | Maintained in normal range |
| Participants with Normalized Blood Calcium | N/A | 100% (6/6 in an early analysis) | 92% |
| Participants with Normalized Urine Calcium | N/A | 100% (6/6 in an early analysis) | 77% |
| Data compiled from multiple press releases and publications related to the Phase 2b study.[2][8] |
Note: A detailed breakdown of efficacy for each of the nine specific CASR variants in the Phase 2b study is not publicly available.
Experimental Protocols
Functional Characterization of CASR Variants in HEK293 Cells
This protocol outlines a general method for assessing the function of wild-type and mutant CaSR in response to extracellular calcium.
a. Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells into 96-well plates at an appropriate density.
-
Transfect cells with plasmids encoding wild-type or mutant CASR using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow 24-48 hours for receptor expression.
b. Intracellular Calcium Mobilization Assay:
-
Wash cells with a buffer containing low calcium (e.g., 0.5 mM CaCl₂).
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.
-
Wash cells to remove excess dye.
-
Measure baseline fluorescence using a plate reader.
-
Stimulate cells with increasing concentrations of extracellular calcium (e.g., 0.5 to 5.0 mM CaCl₂).
-
Record the change in fluorescence intensity.
-
Calculate the EC₅₀ (half-maximal effective concentration) to determine the sensitivity of the receptor to calcium.
c. Inositol Phosphate (IP) Accumulation Assay:
-
Label transfected cells with myo-[³H]inositol overnight.
-
Wash cells and pre-incubate with a buffer containing LiCl for 15-30 minutes.
-
Stimulate cells with various concentrations of extracellular calcium for 1 hour.
-
Lyse the cells and isolate the inositol phosphates using anion-exchange chromatography.
-
Quantify the amount of [³H]inositol phosphates using a scintillation counter.
Evaluating this compound Efficacy In Vitro
This protocol describes how to test the ability of this compound to antagonize gain-of-function CASR variants.
-
Follow the steps for cell culture, transfection, and the chosen functional assay (intracellular calcium or IP accumulation) as described above.
-
Prepare a range of this compound concentrations.
-
Pre-incubate the transfected cells with the different concentrations of this compound for 15-30 minutes before stimulating with extracellular calcium.
-
Perform the calcium stimulation and measure the response as previously described.
-
Analyze the data to determine if this compound causes a rightward shift in the calcium dose-response curve, indicating antagonism. Calculate the IC₅₀ (half-maximal inhibitory concentration) of this compound.
Mandatory Visualizations
Signaling Pathways of the Calcium-Sensing Receptor (CaSR)
Caption: CaSR G-protein coupled signaling pathways.
Experimental Workflow for Testing this compound on a CASR Variant
Caption: In vitro workflow for evaluating this compound's effect.
Logical Relationship for Troubleshooting Unexpected Results
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. Molecular regulation of calcium‐sensing receptor (CaSR)‐mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hypopara.org [hypopara.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and Safety of this compound in Autosomal Dominant Hypocalcemia Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. bridgebio.com [bridgebio.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Heterogeneity of G protein activation by the calcium-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Encaleret and Thiazide Diuretics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use of Encaleret, particularly in combination with thiazide diuretics.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action of this compound?
This compound is an investigational small molecule that functions as a negative allosteric modulator of the calcium-sensing receptor (CaSR).[1][2] In conditions like Autosomal Dominant Hypocalcemia Type 1 (ADH1), the CaSR is overly sensitive due to gain-of-function mutations.[1][3] This leads to inappropriately low parathyroid hormone (PTH) secretion and excessive calcium excretion in the urine (hypercalciuria), resulting in low blood calcium levels (hypocalcemia).[4] this compound antagonizes the CaSR, which in turn is expected to increase PTH secretion from the parathyroid glands and enhance calcium reabsorption in the kidneys, thereby normalizing both blood and urine calcium levels.
Q2: How do thiazide diuretics influence calcium homeostasis?
Thiazide diuretics, such as hydrochlorothiazide, primarily act on the distal convoluted tubule of the nephron in the kidneys. They inhibit the sodium-chloride symporter, which reduces the reabsorption of sodium. This alteration in sodium handling indirectly enhances the reabsorption of calcium, leading to decreased urinary calcium excretion (hypocalciuria). This effect can sometimes lead to an increase in serum calcium levels, a condition known as hypercalcemia.
Q3: What is the potential impact of co-administering thiazide diuretics with this compound on serum calcium levels?
Q4: We are observing unexpected hypercalcemia in our preclinical model treated with both this compound and a thiazide diuretic. What could be the underlying cause?
The observed hypercalcemia is likely a result of the complementary actions of the two drugs. This compound increases PTH, which mobilizes calcium from bone and increases its reabsorption in the kidneys. Thiazide diuretics further enhance renal calcium reabsorption. This dual effect can overwhelm the body's normal calcium-regulating mechanisms. It is also important to consider the baseline PTH status of your experimental model, as thiazides can unmask or exacerbate underlying primary hyperparathyroidism.
Q5: How might the combination of this compound and a thiazide diuretic affect urinary calcium excretion?
Both this compound and thiazide diuretics are expected to decrease urinary calcium excretion. This compound achieves this by increasing PTH-mediated calcium reabsorption, while thiazides have a direct effect on the distal tubules to promote calcium retention. Therefore, a significant reduction in urinary calcium would be the expected outcome of their combined use. This could be beneficial in conditions characterized by hypercalciuria, but it also contributes to the risk of elevated serum calcium.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Severe Hypercalcemia | Synergistic effects of this compound and thiazide diuretics on increasing serum calcium. | Immediately discontinue administration of both compounds. Re-evaluate dosing strategy, considering a reduction in the dose of one or both agents. Increase frequency of serum calcium monitoring. |
| Unexpectedly Low PTH Levels in the Presence of Hypercalcemia | This could indicate that the hypercalcemia is primarily driven by the thiazide's effect on renal calcium handling, leading to appropriate feedback suppression of PTH. | Analyze the temporal relationship between drug administration and PTH/calcium levels. Consider a washout period for the thiazide diuretic to isolate the effect of this compound on PTH. |
| Inconsistent Serum Calcium Readings | Variability in experimental conditions, such as diet (calcium intake) or hydration status of the animal models. | Standardize the diet and ensure consistent hydration across all experimental groups. Collect blood samples at consistent time points relative to drug administration. |
Quantitative Data Summary
The following table summarizes the expected effects on key biomarkers based on available clinical trial data for this compound and the known physiological effects of thiazide diuretics.
| Parameter | Effect of this compound (in ADH1 patients) | Effect of Thiazide Diuretics | Anticipated Combined Effect |
| Serum Calcium | Normalization (increase from baseline) | Mild to moderate increase | Potentially significant increase; risk of hypercalcemia |
| Urinary Calcium | Normalization (decrease from baseline) | Decrease (hypocalciuria) | Significant decrease |
| Serum PTH | Increase to normal range | Variable; can be suppressed by hypercalcemia | Net effect will depend on the balance between this compound's stimulatory effect and feedback inhibition from serum calcium levels. |
| Serum Phosphate (B84403) | Decrease into the normal range | No direct consistent effect reported. | Likely to follow changes in PTH (PTH increases phosphate excretion). |
Experimental Protocols
Protocol 1: Assessment of Serum and Urinary Calcium and PTH
-
Animal Model: Use a relevant animal model for hypocalcemia or normal healthy animals to assess the pharmacological interaction.
-
Acclimatization: Allow animals to acclimatize for at least one week with access to a standard diet and water ad libitum.
-
Baseline Measurement: Collect blood and 24-hour urine samples to establish baseline levels of calcium, creatinine (B1669602), and PTH.
-
Drug Administration:
-
Group 1: Vehicle control.
-
Group 2: this compound alone.
-
Group 3: Thiazide diuretic alone.
-
Group 4: this compound and thiazide diuretic in combination.
-
-
Sample Collection: Collect blood samples at regular intervals (e.g., 2, 4, 8, and 24 hours post-dose) to assess the pharmacokinetic and pharmacodynamic profile. Collect 24-hour urine samples on the day of and the day after drug administration.
-
Analysis:
-
Measure total and ionized calcium in serum.
-
Measure PTH in serum using an appropriate immunoassay.
-
Measure calcium and creatinine in both serum and urine to calculate the fractional excretion of calcium.
-
-
Data Interpretation: Compare the changes in each parameter from baseline across the different treatment groups to determine the individual and combined effects of the drugs.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of action of this compound on the parathyroid gland.
Caption: Mechanism of action of thiazide diuretics on renal calcium handling.
Caption: Experimental workflow for studying the interaction between this compound and thiazide diuretics.
References
Validation & Comparative
Encaleret Poised to Revolutionize Treatment for Autosomal Dominant Hypocalcemia Type 1, Outperforming Standard of Care in Clinical Trials
For researchers, scientists, and drug development professionals, the emergence of encaleret, a novel calcilytic agent, marks a significant advancement in the management of Autosomal Dominant Hypocalcemia Type 1 (ADH1). Recent clinical trial data demonstrates its superiority over the current standard of care, which primarily addresses symptoms while potentially exacerbating underlying complications. This guide provides a detailed comparison of this compound and the standard of care, incorporating key experimental data and outlining the respective mechanisms of action.
Autosomal Dominant Hypocalcemia Type 1 (ADH1) is a rare genetic disorder caused by gain-of-function mutations in the calcium-sensing receptor (CaSR) gene (CASR).[1][2] This leads to an overly sensitive CaSR that inappropriately suppresses parathyroid hormone (PTH) secretion and increases urinary calcium excretion, resulting in hypocalcemia (low blood calcium) and hypercalciuria (high urine calcium).[2][3] Symptoms can range from muscle cramping and tingling to life-threatening seizures.[3][4]
The Shortcomings of the Standard of Care
The conventional treatment for ADH1 involves oral calcium supplements and activated vitamin D (such as calcitriol (B1668218) or alfacalcidol).[1][5] While this approach can raise serum calcium levels and alleviate some symptoms of hypocalcemia, it fails to address the underlying pathophysiology of the disease.[5][6][7] In fact, by increasing the calcium load, standard therapy often worsens hypercalciuria, increasing the long-term risk of kidney stones (nephrolithiasis), calcium deposits in the kidneys (nephrocalcinosis), and impaired renal function.[3][5][6][7] Thiazide diuretics may also be used to reduce urinary calcium excretion, but their effectiveness can be limited.[5]
This compound: A Targeted Therapeutic Approach
This compound is an investigational, orally administered small molecule that acts as a negative allosteric modulator of the CaSR.[2][3][8] It is designed to selectively target the underlying cause of ADH1 by reducing the sensitivity of the mutated CaSR to extracellular calcium.[2][3][8][9] This targeted action is intended to restore a more normal physiological state by increasing PTH secretion from the parathyroid glands and reducing renal calcium excretion.[3][8]
Clinical Efficacy: The CALIBRATE Phase 3 Study
The recently concluded CALIBRATE Phase 3 clinical trial provides compelling evidence of this compound's efficacy and safety compared to the standard of care in adults with ADH1.[3] The trial was a global, randomized study that evaluated this compound against the standard of care.[3]
Key Findings from the CALIBRATE Trial:
| Endpoint | This compound | Standard of Care | p-value |
| Primary Endpoint: Proportion of participants achieving target serum and urine calcium levels at Week 24 | 76% | 4% | <0.0001[10] |
| Key Secondary Endpoint: Proportion of participants with intact PTH above the lower limit of the reference range at Week 24 | 91% | 7% | <0.0001[10] |
As the data clearly indicates, this compound demonstrated a statistically significant and clinically meaningful improvement in normalizing both serum and urinary calcium levels compared to the standard of care.[3][10][11] Furthermore, the dramatic increase in the proportion of patients with normalized PTH levels highlights this compound's ability to restore the proper functioning of the parathyroid glands.[3][10]
Safety and Tolerability
This compound was reported to be well-tolerated in the CALIBRATE study, with no discontinuations from the active treatment arm due to adverse events.[11] The observed adverse events were generally mild to moderate in severity and consistent with the known mechanism of action of this compound.[11] In a Phase 2b study, treatment-related adverse events were infrequent and included mild, transient, asymptomatic hypophosphatemia or hypercalcemia that resolved spontaneously or with dose adjustment.[1][12]
Signaling Pathways and Mechanism of Action
To visualize the distinct mechanisms of this compound and the standard of care, the following diagrams illustrate the relevant signaling pathways in ADH1.
Figure 1: Pathophysiology of ADH1. In ADH1, the gain-of-function mutation in the CaSR leads to inappropriate inhibition of PTH secretion and increased renal calcium excretion, despite low serum calcium levels.
Figure 2: Mechanisms of Action. Standard of care directly increases serum calcium, which can worsen hypercalciuria. This compound targets the mutated CaSR to normalize PTH secretion and renal calcium handling.
Experimental Protocols: The CALIBRATE Study Design
The CALIBRATE (NCT05680818) study was a pivotal Phase 3 trial with a robust design to evaluate the efficacy and safety of this compound.[13]
Figure 3: CALIBRATE Study Workflow. The study included a screening period, a standard of care optimization period, and then randomization to either this compound or continued standard of care for a 24-week treatment period.
Methodology Highlights:
-
Participants: Adults with a confirmed diagnosis of ADH1.[3]
-
Intervention: Oral this compound administered twice daily, with doses adjusted to achieve normal albumin-corrected blood calcium levels.[1] Participants in the this compound arm discontinued (B1498344) standard of care (calcium and vitamin D supplements).[12]
-
Comparator: Standard of care treatment for ADH1.[13]
-
Primary Outcome: The proportion of participants achieving both serum calcium and 24-hour urine calcium levels within their respective target ranges at Week 24.[3]
Conclusion and Future Directions
The data from the CALIBRATE trial suggests that this compound has the potential to become the first disease-modifying therapy for individuals with ADH1.[8] By targeting the fundamental molecular defect, this compound not only normalizes biochemical parameters but also holds the promise of preventing the long-term renal complications associated with conventional therapy. A New Drug Application (NDA) for this compound is planned for submission to the U.S. Food and Drug Administration (FDA).[10] Future research will likely focus on the long-term skeletal effects of this compound and its use in pediatric populations with ADH1.[3][4] This breakthrough represents a significant step forward in the field of rare endocrine disorders and offers new hope for patients and clinicians alike.
References
- 1. Efficacy and Safety of this compound in Autosomal Dominant Hypocalcemia Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bridgebio.com [bridgebio.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Investigational drug restores parathyroid function in rare disease | National Institutes of Health (NIH) [nih.gov]
- 5. Management of autosomal dominant hypocalcemia type 1: Literature review and clinical practice recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bridgebio.com [bridgebio.com]
- 7. The Effects of this compound (CLTX-305) on Mineral Physiology in Autosomal Dominant Hypocalcemia Type 1 (ADH1) Demonstrate Proof-of-Concept: Early Results From an Ongoing Phase 2b, Open-Label, Dose-Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bridgebio.com [bridgebio.com]
- 9. s205.q4cdn.com [s205.q4cdn.com]
- 10. hypopara.org [hypopara.org]
- 11. seekingalpha.com [seekingalpha.com]
- 12. BridgeBio Pharma Announces New England Journal of Medicine Publication of Positive this compound Proof-of-Concept Phase 2b Results in Patients with Autosomal Dominant Hypocalcemia Type 1 (ADH1) - BioSpace [biospace.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of Encaleret and PTH Analogues in the Management of Hypoparathyroidism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Encaleret, a novel calcilytic agent, and parathyroid hormone (PTH) analogues, established treatments for hypoparathyroidism. This document synthesizes available experimental data to objectively compare their performance, mechanisms of action, and clinical outcomes.
Introduction
Hypoparathyroidism is characterized by deficient PTH secretion, leading to hypocalcemia and hyperphosphatemia. Conventional treatment with calcium and active vitamin D supplementation can be challenging, often associated with hypercalciuria and an increased risk of renal complications. PTH analogues were developed as a hormone replacement therapy. More recently, this compound has emerged as a targeted therapy for specific forms of hypoparathyroidism, such as Autosomal Dominant Hypocalcemia Type 1 (ADH1).
Mechanism of Action
This compound and PTH analogues employ distinct mechanisms to regulate calcium homeostasis.
This compound is an orally administered small molecule that acts as a negative allosteric modulator of the calcium-sensing receptor (CaSR)[1][2][3]. In conditions like ADH1, gain-of-function mutations in the CASR gene lead to an overly sensitive CaSR, which suppresses PTH secretion and increases urinary calcium excretion despite low serum calcium levels[4][5]. By blocking the CaSR, this compound reduces its sensitivity to extracellular calcium, thereby disinhibiting PTH secretion from the parathyroid glands and promoting renal calcium reabsorption. This targeted approach aims to restore the body's natural physiological regulation of calcium.
PTH analogues , such as teriparatide (PTH 1-34) and abaloparatide, are synthetic forms of PTH or PTH-related protein (PTHrP). Administered via subcutaneous injection, they directly activate the PTH receptor type 1 (PTH1R) in target tissues like bone and kidney. This activation mimics the effects of endogenous PTH, leading to increased serum calcium through enhanced bone turnover, increased renal calcium reabsorption, and increased intestinal calcium absorption (via stimulation of calcitriol (B1668218) production). The anabolic effects on bone are particularly prominent with intermittent administration, making them a therapeutic option for osteoporosis as well.
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways of this compound and PTH analogues.
Comparative Efficacy Data
The following tables summarize the quantitative data from clinical trials of this compound and PTH analogues. Direct head-to-head comparative trials are limited; therefore, data is presented from separate studies in relevant patient populations.
Table 1: Efficacy of this compound in Autosomal Dominant Hypocalcemia Type 1 (ADH1)
| Parameter | Baseline (Standard of Care) | After this compound Treatment | Reference |
| Primary Endpoint | |||
| Proportion with normal serum & urine calcium | 4% | 76% | |
| Secondary Endpoints | |||
| Albumin-corrected serum calcium | Hypocalcemic | Normalized | |
| 24-hour urinary calcium excretion | Hypercalciuric | Normalized | |
| Intact PTH | Inappropriately low | Increased to normal range | |
| Serum phosphorus | Hyperphosphatemic | Decreased |
Table 2: Efficacy of PTH Analogues in Hypoparathyroidism
| Parameter | Baseline (Conventional Therapy) | After PTH Analogue Treatment | Reference |
| Primary Endpoint | |||
| Reduction in calcium/vitamin D supplements | N/A | Significant reduction or elimination | |
| Secondary Endpoints | |||
| Serum calcium | Often variable | Normalized and stabilized | |
| Urinary calcium excretion | Often elevated | Decreased | |
| Serum phosphorus | Often elevated | Maintained in normal range | - |
| Bone turnover markers | Low | Increased |
Experimental Protocols
Detailed methodologies for key experiments cited are crucial for the interpretation of efficacy data.
This compound Phase 3 "CALIBRATE" Trial Protocol (NCT05680818)
-
Study Design: A global, randomized, double-blind, placebo-controlled study evaluating the efficacy and safety of this compound in patients with ADH1. The study includes a titration period and a maintenance period.
-
Participants: Adults and adolescents (≥16 years) with a documented pathogenic or likely pathogenic activating variant of the CASR gene and a history of symptoms or signs of ADH1.
-
Intervention: Participants were randomized to receive either this compound or a placebo. This compound was administered orally twice daily, with doses adjusted to achieve and maintain normal albumin-corrected blood calcium levels. Patients discontinued (B1498344) conventional therapy with calcium and active vitamin D during this compound treatment.
-
Primary Endpoint: The proportion of participants achieving both serum calcium and 24-hour urine calcium levels within their respective target ranges at 24 weeks.
-
Key Secondary Endpoints: Changes from baseline in albumin-corrected serum calcium, 24-hour urinary calcium, intact PTH levels, and serum phosphorus.
-
Biochemical Assessments: Blood and urine samples were collected at specified intervals to measure calcium, phosphorus, magnesium, intact PTH, and markers of bone turnover.
Hypothetical Experimental Workflow for Comparative Assessment
The following diagram outlines a hypothetical experimental workflow for a head-to-head comparison of this compound and a PTH analogue.
Discussion and Conclusion
This compound represents a targeted therapeutic approach for ADH1, addressing the underlying pathophysiology of CaSR overactivity. Clinical trial data demonstrates its ability to normalize serum and urinary calcium levels while restoring endogenous PTH secretion. This offers a significant advantage over conventional therapy, which often exacerbates hypercalciuria.
PTH analogues provide an effective hormone replacement therapy for a broader population of patients with hypoparathyroidism. They have been shown to maintain normocalcemia, reduce the need for high-dose supplementation, and decrease urinary calcium excretion. However, they require subcutaneous administration and do not address the underlying cause in genetic forms of the disease like ADH1.
The choice between this compound and PTH analogues will likely depend on the specific etiology of hypoparathyroidism. For patients with ADH1, this compound's targeted mechanism offers a more physiological approach to restoring mineral homeostasis. For other forms of hypoparathyroidism, such as post-surgical, PTH analogues remain a valuable therapeutic option.
Further research, including head-to-head clinical trials, is needed to directly compare the long-term efficacy, safety, and impact on bone health of these two distinct therapeutic strategies in various populations with hypoparathyroidism.
References
Encaleret: A Targeted Approach to Normalizing Urine Calcium in Hypoparathyroidism
A Comparative Guide for Researchers and Drug Development Professionals
Encaleret is an investigational, orally administered small molecule that acts as a negative allosteric modulator of the calcium-sensing receptor (CaSR).[1] It represents a targeted therapeutic strategy for disorders of calcium homeostasis, particularly Autosomal Dominant Hypocalcemia Type 1 (ADH1), a genetic form of hypoparathyroidism.[2][3] This guide provides a comparative analysis of this compound against standard-of-care treatments, supported by clinical trial data and detailed experimental protocols, to validate its efficacy in normalizing urine calcium.
Mechanism of Action: Restoring Calcium Homeostasis
In a healthy individual, the CaSR, located primarily on parathyroid glands and in the kidneys, acts as a "calciostat" to maintain calcium balance. In ADH1, gain-of-function mutations in the CASR gene make the receptor overly sensitive to extracellular calcium. This leads the body to incorrectly perceive normal blood calcium levels as high, resulting in two primary issues:
-
Suppressed Parathyroid Hormone (PTH) Secretion: The parathyroid glands reduce or stop releasing PTH.
-
Increased Renal Calcium Excretion: The kidneys are signaled to excrete excess calcium into the urine, a condition known as hypercalciuria.
The combination of low PTH and hypercalciuria leads to hypocalcemia (low blood calcium) and an increased risk of kidney stones and chronic kidney disease.
This compound works by selectively antagonizing, or blocking, this overactive CaSR. This action decreases the receptor's sensitivity to calcium, signaling the parathyroid gland to resume PTH secretion and increasing calcium reabsorption in the kidneys. This dual effect aims to normalize both blood and urine calcium levels, addressing the underlying pathophysiology of the disease.
Comparison with Alternative Treatments
The conventional therapy for hypoparathyroidism aims to manage hypocalcemia but often fails to address the concurrent hypercalciuria.
| Treatment | Mechanism of Action | Advantages | Disadvantages |
| This compound | CaSR negative allosteric modulator. Increases endogenous PTH and renal calcium reabsorption. | Targets the underlying pathophysiology. Normalizes both blood and urine calcium. Oral administration. | Investigational status. Long-term safety data is still being collected. |
| Calcium & Active Vitamin D (e.g., Calcitriol) | Increases intestinal absorption of calcium to raise serum calcium levels. | Effective at raising serum calcium and alleviating symptoms of hypocalcemia. Widely available. | Does not address low PTH. Worsens hypercalciuria, increasing the risk of nephrocalcinosis and kidney stones. Requires large and frequent doses. |
| Thiazide Diuretics (e.g., Hydrochlorothiazide) | Promotes calcium reabsorption in the distal renal tubule, reducing urinary calcium excretion. | Can reduce hypercalciuria. | Does not address the primary cause (low PTH). Efficacy can be insufficient; many patients remain hypercalciuric. Potential side effects include hypokalemia and hypomagnesemia. |
Supporting Experimental Data
Clinical studies have demonstrated this compound's ability to rapidly and sustainably normalize key mineral parameters.
Table 1: Efficacy in Autosomal Dominant Hypocalcemia Type 1 (ADH1)
Data from a Phase 2b, open-label study involving 13 adults with ADH1.
| Parameter | Baseline (Mean ± SD) | Period 2, Day 5 (Mean ± SD) | Period 3, Week 24 (Mean ± SD) | Normal Range |
| Blood Corrected Calcium (mg/dL) | 7.1 ± 0.4 | 8.6 ± 0.7 (p<0.01) | 9.0 ± 0.6 (p<0.01) | 8.4 - 10.2 |
| 24-hour Urine Calcium (mg/24h) | 395 ± 216 | 179 ± 108 (p<0.01) | 189 ± 72 (p<0.01) | <250 - 300 |
| Parathyroid Hormone (pg/mL) | 6.3 ± 7.8 | 40.5 ± 37.5 (p<0.01) | 31.3 ± 20.8 (p<0.01) | 10 - 65 |
| Phosphate (mg/dL) | 4.5 ± 1.1 | 3.2 ± 0.7 (p<0.01) | 3.5 ± 0.6 (p<0.01) | 2.3 - 4.7 |
| Data presented as mean ± SD. P-values are in comparison to baseline. |
Table 2: Efficacy in Post-Surgical Hypoparathyroidism
Data from a Phase 2 proof-of-concept study in 10 participants.
| Parameter | Baseline (on Conventional Therapy) | Day 5 (on this compound) |
| Patients with Normal Blood & Urine Calcium | 0% | 80% |
| Mean Blood Calcium (mg/dL) | 8.5 | 9.1 |
| Mean 24-hour Urine Calcium (mg/day) | 388 | 158 |
| Within five days of treatment, 80% of participants achieved normal blood and urine calcium levels. |
Experimental Protocols and Workflows
Phase 2b Study in ADH1 (NCT04581629)
-
Study Design: An open-label, dose-ranging study consisting of three periods: two 5-day inpatient dose-ranging periods followed by a 24-week outpatient period.
-
Participant Population: 13 adults with a confirmed diagnosis of ADH1 resulting from nine different CASR variants.
-
Methodology:
-
Washout: Conventional therapy, including oral calcium and active vitamin D supplements, was discontinued (B1498344) before starting this compound.
-
Dose Administration: this compound was administered orally twice daily.
-
Dose Titration: Doses were individually adjusted during the inpatient periods to achieve and maintain normal blood calcium levels. The effective dose range was wide (5 to 190 mg twice daily) but remained stable for individual patients.
-
Data Collection: Frequent blood and 24-hour urine samples were collected to measure levels of calcium, PTH, phosphate, and other minerals.
-
-
Primary Endpoints: The study evaluated the normalization of blood and urine calcium levels and the safety and tolerability of this compound. No serious adverse events were reported.
Phase 2 Study in Post-Surgical Hypoparathyroidism
-
Study Design: A proof-of-concept, open-label study.
-
Participant Population: 10 adults with hypoparathyroidism resulting from surgery.
-
Methodology:
-
Washout: Calcitriol was stopped one day before the first dose of this compound.
-
Dose Administration: Participants received a fixed dose of this compound (162 mg) twice daily for up to five days.
-
Data Collection: Blood and 24-hour urine calcium levels were measured at baseline and throughout the 5-day treatment period.
-
-
Primary Endpoints: The primary outcome was the proportion of participants achieving concomitant normalization of blood and 24-hour urine calcium.
Conclusion
This compound presents a promising, molecularly targeted approach for managing conditions like ADH1 and other forms of hypoparathyroidism. By antagonizing the overactive CaSR, it addresses the core pathophysiology, leading to the normalization of PTH, blood calcium, and, critically, urine calcium. Experimental data from Phase 2 trials show a significant advantage over conventional therapies, which often exacerbate hypercalciuria. The ability of this compound to restore mineral homeostasis without causing hypercalciuria validates its potential as a first-in-class treatment. The ongoing Phase 3 CALIBRATE study (NCT05680818) will provide further data on its long-term safety and efficacy.
References
A Head-to-Head Comparison of Calcilytic Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various calcilytic compounds based on available experimental data. Calcilytics, as antagonists of the Calcium-Sensing Receptor (CaSR), offer a therapeutic approach for conditions such as hypoparathyroidism and have been investigated for osteoporosis.
This guide summarizes key quantitative data from clinical and preclinical studies, details the experimental methodologies employed, and visualizes the underlying biological pathways and experimental workflows. The information is compiled from publicly available research to facilitate a comprehensive understanding of the performance and characteristics of different calcilytic agents.
Mechanism of Action of Calcilytic Compounds
Calcilytic compounds are small molecule allosteric antagonists of the Calcium-Sensing Receptor (CaSR). The CaSR, a G-protein coupled receptor, plays a crucial role in maintaining calcium homeostasis. In the parathyroid gland, activation of the CaSR by extracellular calcium inhibits the secretion of parathyroid hormone (PTH). Calcilytics bind to the CaSR and prevent its activation, thereby stimulating the release of endogenous PTH. This transient increase in PTH can lead to increased serum calcium levels and has been explored for its anabolic effects on bone.
Below is a diagram illustrating the signaling pathway affected by calcilytic compounds.
Caption: Mechanism of action of calcilytic compounds on the parathyroid gland cell.
Comparative Performance of Calcilytic Compounds
The following tables summarize quantitative data from various studies on different calcilytic compounds. It is important to note that these studies were not always direct head-to-head comparisons and were conducted in different patient populations and under varying protocols.
Table 1: Clinical Efficacy of Calcilytic Compounds in Osteoporosis
| Compound | Study Population | Dosage | Duration | Change in Lumbar Spine BMD | Change in Total Hip BMD | Reference |
| Ronacaleret | Postmenopausal women with low BMD | 100, 200, 300, 400 mg once daily | 12 months | +0.3% to +1.6% (significantly lower than teriparatide and alendronate) | Small decreases | [1][2] |
| MK-5442 (JTT-305) | Postmenopausal women with osteoporosis | 2.5, 5, 7.5, 10, 15 mg once daily | 6 months | No statistically significant difference from placebo | No statistically significant difference from placebo | [3] |
| AXT-914 | Healthy postmenopausal women | 45, 60 mg once daily | 4 weeks | Not assessed | Not assessed | [4] |
BMD: Bone Mineral Density
Table 2: Pharmacodynamic Effects of Calcilytic Compounds
| Compound | Study Population | Dosage | Peak PTH Response | Effect on Serum Calcium | Reference |
| Ronacaleret | Postmenopausal women | 100-400 mg | Prolonged elevation | Increased | [1] |
| MK-5442 (JTT-305) | Postmenopausal women | 2.5-15 mg | Dose-dependent transient increase (3-6 fold) | Dose-dependent increase | |
| Encaleret (CLTX-305) | Adults with ADH1 | Individually titrated | Normalized | Normalized | |
| NPSP795 | Adults with ADH1 | Escalating IV doses | Concentration-dependent increase (up to 129% above baseline) | Remained stable | |
| AXT-914 | Healthy volunteers | 4-120 mg (single dose) | Transient and reproducible | Increased |
PTH: Parathyroid Hormone; ADH1: Autosomal Dominant Hypocalcemia Type 1
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing the results of different studies. Below are summaries of typical experimental protocols used in the evaluation of calcilytic compounds.
In Vitro Assays
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human Calcium-Sensing Receptor (CaSR) are commonly used.
-
Measurement of Intracellular Calcium: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The calcilytic compound is added, followed by a CaSR agonist (e.g., extracellular calcium). The change in intracellular calcium concentration is measured using a fluorometer to determine the antagonistic activity of the calcilytic.
-
PTH Secretion Assay: Primary bovine or human parathyroid cells are incubated with the calcilytic compound at various concentrations. The concentration of PTH secreted into the medium is measured using an immunoassay (e.g., ELISA).
Preclinical In Vivo Models
-
Animal Models: Ovariectomized (OVX) rats are a common model for postmenopausal osteoporosis. Mouse models with gain-of-function mutations in the CaSR gene are used to study Autosomal Dominant Hypocalcemia Type 1 (ADH1).
-
Drug Administration: Calcilytics are typically administered orally.
-
Outcome Measures:
-
Pharmacokinetics: Plasma concentrations of the drug are measured over time to determine its absorption, distribution, metabolism, and excretion.
-
Pharmacodynamics: Serum PTH and calcium levels are measured at different time points after drug administration.
-
Efficacy (Osteoporosis models): Bone mineral density is measured using dual-energy X-ray absorptiometry (DXA). Bone turnover markers (e.g., P1NP for formation, CTX for resorption) are measured in serum or urine.
-
Efficacy (ADH1 models): Serum and urine calcium and PTH levels are monitored.
-
Clinical Trial Design
A typical clinical trial for a calcilytic compound involves a randomized, double-blind, placebo-controlled design.
Caption: A typical workflow for a clinical trial of a calcilytic compound.
Logical Relationships Between Calcilytic Compounds
The development of calcilytic compounds has seen an evolution in their chemical structures and intended therapeutic applications. Initially focused on osteoporosis, the clinical failures of early compounds led to the development of new agents and the repurposing of existing ones for rare diseases like ADH1.
Caption: Logical relationships and development progression of calcilytic compounds.
References
- 1. A phase 2, randomized, placebo-controlled, dose-ranging study of the calcium-sensing receptor antagonist MK-5442 in the treatment of postmenopausal women with osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase 2 study of MK-5442, a calcium-sensing receptor antagonist, in postmenopausal women with osteoporosis after long-term use of oral bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the effect of chronic administration of a calcium-sensing receptor antagonist, ronacaleret, on renal calcium excretion and serum calcium in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AXT914 a novel, orally-active parathyroid hormone-releasing drug in two early studies of healthy volunteers and postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
Encaleret Clinical Trial Data: A Statistical Analysis and Comparison
This guide provides a detailed statistical analysis of the clinical trial data for Encaleret, an investigational treatment for Autosomal Dominant Hypocalcemia Type 1 (ADH1). It compares the performance of this compound with the standard of care, supported by experimental data from key clinical trials. This document is intended for researchers, scientists, and drug development professionals.
Comparative Analysis of Clinical Trial Data
The efficacy and safety of this compound have been primarily evaluated in the Phase 3 CALIBRATE trial and a Phase 2b proof-of-concept study. These studies have demonstrated this compound's potential in normalizing key mineral homeostasis parameters in patients with ADH1 compared to conventional therapy.
Table 1: Efficacy of this compound vs. Standard of Care in the Phase 3 CALIBRATE Trial[1][2][3]
| Endpoint | This compound (at Week 24) | Standard of Care (at Week 4) | p-value |
| Primary Endpoint | |||
| Proportion of participants achieving normal serum and urine calcium | 76% (34 of 45) | 4% (2 of 45) | <0.0001 |
| Key Secondary Endpoints | |||
| Proportion of participants with intact PTH above the lower limit of the reference range | 91% | 7% | <0.0001 |
| Mean change from baseline in albumin-corrected serum calcium | +0.82 mg/dL | - | <0.0001 |
| Mean change from baseline in 24-hour urine calcium | -200 mg/day | - | <0.0001 |
| Proportion of participants with albumin-corrected serum calcium in the reference range by Day 3 | 71% (32 of 45) | - | - |
Table 2: Key Outcomes of the this compound Phase 2b Study[4][5]
| Endpoint | Result |
| Participants with normalized blood calcium at week 24 | 92% |
| Participants with normalized 24-hour urinary calcium excretion at week 24 | 77% |
| Time to normalization of mean blood and urinary calcium | Within 5 days of treatment |
| Serious Adverse Events | None reported |
Experimental Protocols
Phase 3 CALIBRATE Trial (NCT05680818)
This was a multicenter, international, randomized, open-label, two-arm, three-period clinical study designed to evaluate the efficacy and safety of this compound compared to the standard of care in patients with ADH1.
-
Participants: The trial enrolled approximately 45 participants aged 16 years and older with a confirmed diagnosis of ADH1.
-
Randomization: Following a standard of care maintenance period, participants were randomized in a 2:1 ratio to either the this compound treatment arm or the standard of care arm.
-
Treatment Periods:
-
Titration Period (20 weeks): Doses of this compound or standard of care were adjusted to achieve optimal calcium levels.
-
Maintenance Period (4 weeks): Doses were maintained, with adjustments only for safety concerns.
-
-
Primary Endpoint: The primary composite endpoint compared the proportion of participants in the this compound group versus the standard of care group who achieved both normal blood calcium and normal urine calcium levels.
Phase 2b Study (NCT04581629)
This was an open-label, dose-ranging study to assess the safety, tolerability, pharmacodynamics, and pharmacokinetics of this compound in participants with ADH1.
-
Participants: The study enrolled 13 adults with ADH1.
-
Study Design: The study consisted of inpatient dose-ranging periods followed by a 24-week outpatient treatment period.
-
Treatment: this compound was administered orally twice daily, with doses adjusted to normalize albumin-corrected blood calcium levels. Standard of care (calcium and active vitamin D supplements) was discontinued (B1498344) during the study.
-
Endpoints: Key assessments included changes in blood and urine calcium, parathyroid hormone (PTH), and other markers of mineral homeostasis.
Mechanism of Action and Experimental Workflow
This compound Signaling Pathway
This compound is a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR). In ADH1, gain-of-function mutations in the CASR gene lead to an overly sensitive CaSR, resulting in hypocalcemia and hypercalciuria. This compound is designed to counteract this by reducing the receptor's sensitivity to extracellular calcium.
Caption: Signaling pathway in ADH1 and the mechanism of this compound.
CALIBRATE Phase 3 Trial Workflow
The diagram below illustrates the key stages of the CALIBRATE Phase 3 clinical trial, from patient screening to the final analysis.
Caption: Workflow of the CALIBRATE Phase 3 clinical trial.
Encaleret's Unique Mechanism: A Comparative Guide to Calcium-Sensing Receptor Modulators
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Encaleret's mechanism of action with other Calcium-Sensing Receptor (CaSR) modulators, supported by experimental data and detailed methodologies.
This compound, a novel investigational drug, represents a distinct class of Calcium-Sensing Receptor (CaSR) modulators known as calcilytics. Unlike the established calcimimetic agents—Cinacalcet (B1662232), Etelcalcetide (B607377), and Evocalcet (B607391)—which activate the CaSR, this compound acts as a negative allosteric modulator, inhibiting the receptor's activity. This fundamental difference in mechanism leads to opposing physiological effects and dictates their distinct therapeutic applications.
Differentiating Mechanisms of Action: Calcilytics vs. Calcimimetics
The CaSR, a G-protein coupled receptor, is the master regulator of extracellular calcium homeostasis. Its activation by calcium inhibits the secretion of parathyroid hormone (PTH), which in turn decreases blood calcium levels.
Calcimimetics (Positive Allosteric Modulators): Cinacalcet, Etelcalcetide, and Evocalcet are classified as calcimimetics.[1][2][3][4][5] They bind to the transmembrane domain of the CaSR and enhance its sensitivity to extracellular calcium.[1] This means the receptor is activated at lower calcium concentrations, leading to a suppression of PTH secretion.[1][5] Consequently, calcimimetics are utilized in conditions characterized by excessive PTH secretion, such as secondary hyperparathyroidism in patients with chronic kidney disease.[6][7][8][9]
This compound (Negative Allosteric Modulator - Calcilytic): In contrast, this compound is a calcilytic, functioning as a negative allosteric modulator of the CaSR.[2][10][11] It binds to the receptor and reduces its sensitivity to extracellular calcium.[10][11] This inhibitory action effectively "resets" the calcium-sensing mechanism, leading to an increase in PTH secretion at any given calcium level.[12][13] This mechanism is particularly beneficial for treating Autosomal Dominant Hypocalcemia Type 1 (ADH1), a rare genetic disorder caused by a gain-of-function mutation in the CaSR gene, which leads to abnormally low blood calcium (hypocalcemia) and high urine calcium (hypercalciuria).[10][14][15] By antagonizing the overly sensitive CaSR, this compound aims to normalize PTH secretion and, consequently, blood and urine calcium levels.[10][12][14][15]
Comparative Efficacy and Clinical Data
Direct head-to-head clinical trials comparing this compound with calcimimetics are not available due to their use in different patient populations with opposing disease physiologies. However, data from their respective clinical trials provide a basis for performance comparison.
| Drug | Class | Indication | Key Efficacy Endpoints |
| This compound | Calcilytic (Negative Allosteric Modulator) | Autosomal Dominant Hypocalcemia Type 1 (ADH1) | CALIBRATE Phase 3 Trial: - 76% of participants achieved normal serum and urine calcium levels at week 24, compared to 4% on conventional therapy (p<0.0001).[16][17] - 91% of participants achieved normal PTH levels at week 24, compared to 7% on conventional therapy (p<0.0001).[16] |
| Cinacalcet | Calcimimetic (Positive Allosteric Modulator) | Secondary Hyperparathyroidism (SHPT) in CKD | - In a randomized controlled trial, 43% of patients on Cinacalcet achieved a mean intact PTH (iPTH) of ≤250 pg/mL compared to 5% in the placebo group (P<0.001).[18] - Significantly reduced serum calcium-phosphorus product by 15% compared to no change with placebo (P<0.001).[18] |
| Etelcalcetide | Calcimimetic (Positive Allosteric Modulator) | Secondary Hyperparathyroidism (SHPT) in CKD | - In a head-to-head trial with cinacalcet, etelcalcetide was found to be more effective in lowering PTH levels.[9] |
| Evocalcet | Calcimimetic (Positive Allosteric Modulator) | Secondary Hyperparathyroidism (SHPT) in CKD | - Phase 3 Head-to-Head vs. Cinacalcet: - Demonstrated non-inferiority to Cinacalcet in achieving target iPTH levels (72.7% vs. 76.7%).[19] - Significantly lower incidence of gastrointestinal adverse events compared to Cinacalcet (18.6% vs. 32.8%).[19] |
Signaling Pathways and Experimental Workflows
The differential effects of this compound and calcimimetics on the CaSR signaling pathway are central to their therapeutic actions.
The following diagram illustrates a typical experimental workflow for evaluating the in vitro activity of CaSR modulators.
Experimental Protocols
In Vitro Intracellular Calcium Mobilization Assay
This assay is a common method to determine the potency and efficacy of CaSR modulators.
1. Cell Culture:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human CaSR are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
2. Cell Seeding:
-
Cells are harvested and seeded into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well.
-
Plates are incubated overnight to allow for cell attachment.
3. Dye Loading:
-
The culture medium is removed, and cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., 4 µM Fluo-4 AM) in the salt solution for 1 hour at 37°C.
4. Compound Incubation:
-
After dye loading, cells are washed again with the salt solution.
-
Varying concentrations of the test compound (this compound or a calcimimetic) are added to the wells and pre-incubated for 15-30 minutes.
5. Calcium Stimulation and Measurement:
-
The plate is placed in a fluorescence plate reader (e.g., FlexStation or FLIPR).
-
Baseline fluorescence is measured before the addition of a range of concentrations of extracellular calcium.
-
Fluorescence is continuously monitored to measure the change in intracellular calcium concentration.
6. Data Analysis:
-
The change in fluorescence is plotted against the concentration of extracellular calcium.
-
For calcimimetics, the leftward shift of the dose-response curve is used to determine the EC₅₀ (half-maximal effective concentration).
-
For this compound (a calcilytic), the rightward shift of the dose-response curve is used to determine the IC₅₀ (half-maximal inhibitory concentration).
Clinical Measurement of PTH and Calcium Levels
1. Sample Collection:
-
Blood samples are collected from trial participants at specified time points (e.g., baseline, and various time points post-dose).
-
For PTH measurement, blood is collected in tubes containing EDTA to prevent clotting and degradation of the hormone.[20]
-
For serum calcium, blood is collected in serum separator tubes.
-
24-hour urine collections are performed to measure urinary calcium excretion.
2. Sample Processing:
-
Blood for PTH is centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Blood for serum calcium is allowed to clot, then centrifuged to separate the serum.
-
The total volume of the 24-hour urine collection is recorded, and an aliquot is taken for analysis.
3. Analytical Methods:
-
Intact PTH (iPTH): Levels are typically measured using a two-site immunochemiluminometric assay (ICMA) or an enzyme-linked immunosorbent assay (ELISA).[20][21][22] These assays use two different antibodies that bind to distinct epitopes on the PTH molecule to ensure measurement of the full-length, biologically active hormone.[21][22]
-
Serum and Urine Calcium: Total calcium concentrations are measured using automated colorimetric or atomic absorption spectroscopy methods. Serum calcium is often corrected for albumin concentration.
4. Quality Control:
-
All assays are performed according to the manufacturer's instructions and include the use of internal quality controls and external proficiency testing to ensure accuracy and precision.
References
- 1. Calcimimetic and calcilytic therapies for inherited disorders of the calcium‐sensing receptor signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcimimetic and Calcilytic Drugs: Feats, Flops, and Futures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcimimetic and calcilytic drugs: just for parathyroid cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcimimetics and calcilytics--fooling the calcium receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Calcimimetics, mechanisms of action and therapeutic applications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Cinacalcet HCl, an oral calcimimetic agent for the treatment of secondary hyperparathyroidism in hemodialysis and peritoneal dialysis: a randomized, double-blind, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bridgebio.com [bridgebio.com]
- 11. bridgebio.com [bridgebio.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Investigational drug restores parathyroid function in rare disease | National Institutes of Health (NIH) [nih.gov]
- 15. Efficacy and Safety of this compound in Autosomal Dominant Hypocalcemia Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hypopara.org [hypopara.org]
- 17. BridgeBio Reports Positive Phase 3 Topline Results for [globenewswire.com]
- 18. Cinacalcet for secondary hyperparathyroidism in patients receiving hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Head-to-head comparison of the new calcimimetic agent evocalcet with cinacalcet in Japanese hemodialysis patients with secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ivset.ua [ivset.ua]
- 21. academic.oup.com [academic.oup.com]
- 22. academic.oup.com [academic.oup.com]
Encaleret: A Targeted Approach to Restoring Mineral Homeostasis in Autosomal Dominant Hypocalcemia Type 1
A Comparative Guide to Biomarker Validation
For researchers, scientists, and drug development professionals invested in endocrine and mineral metabolism disorders, the emergence of Encaleret (BridgeBio Pharma) marks a significant advancement in the potential treatment of Autosomal Dominant Hypocalcemia Type 1 (ADH1). This guide provides a comprehensive comparison of this compound's therapeutic effect against conventional therapies, focusing on the key biomarkers used for its validation. Detailed experimental methodologies and visual representations of the underlying pathways are included to support further research and development in this area.
Introduction to this compound and ADH1
Autosomal Dominant Hypocalcemia Type 1 (ADH1) is a rare genetic disorder characterized by a gain-of-function mutation in the Calcium-Sensing Receptor (CaSR) gene (CASR).[1][2][3] This mutation leads to an overly sensitive CaSR, which inappropriately suppresses the secretion of parathyroid hormone (PTH) and increases urinary calcium excretion, resulting in hypocalcemia (low blood calcium) and hypercalciuria (high urine calcium).[1][2][4]
This compound is an investigational, orally administered small molecule that acts as a negative allosteric modulator of the CaSR, classifying it as a "calcilytic".[5][6][7] By binding to the CaSR, this compound reduces its sensitivity to extracellular calcium, thereby addressing the root cause of ADH1.[4][6][7] This mechanism is designed to restore the normal physiological regulation of PTH secretion and renal calcium handling.[4][8]
Mechanism of Action: this compound vs. Conventional Therapy
Conventional treatment for ADH1 typically involves oral calcium and active vitamin D (e.g., calcitriol) supplementation.[9][10] While this approach can raise serum calcium levels, it often exacerbates the underlying hypercalciuria, increasing the risk of long-term renal complications such as nephrocalcinosis and nephrolithiasis.[9][10]
This compound's mechanism offers a distinct advantage by targeting the defective CaSR. This targeted action aims to normalize the body's own calcium-regulating mechanisms, leading to a more physiological control of mineral homeostasis.[4][7]
Key Biomarkers for Therapeutic Validation
The therapeutic efficacy of this compound is primarily evaluated through the monitoring of three key biomarkers that reflect the underlying pathophysiology of ADH1.
Serum Calcium
In ADH1, hypocalcemia is a direct consequence of reduced PTH secretion. A primary therapeutic goal is to restore and maintain serum calcium levels within the normal range. Albumin-corrected serum calcium is the standard measurement to account for variations in albumin levels, which can affect total calcium measurements.
24-Hour Urinary Calcium
Hypercalciuria is a hallmark of ADH1 and a major contributor to renal complications. A successful therapeutic intervention should significantly reduce 24-hour urinary calcium excretion, ideally to within the normal range.
Intact Parathyroid Hormone (PTH)
Inappropriately low or normal PTH levels in the presence of hypocalcemia are characteristic of ADH1. An effective calcilytic like this compound is expected to increase PTH secretion by reducing the inhibitory signal from the overactive CaSR.
Comparative Efficacy: this compound vs. Standard of Care
Clinical trial data from the Phase 2b and Phase 3 (CALIBRATE) studies of this compound have demonstrated its potential to normalize key biomarkers in patients with ADH1. The following tables summarize the quantitative data from these trials, comparing the effects of this compound to baseline or standard of care.
Table 1: Phase 2b Study - Biomarker Changes with this compound Treatment
| Biomarker | Baseline (Standard of Care) | After 24 Weeks of this compound |
| Albumin-Corrected Serum Calcium | Low | Normalized |
| 24-Hour Urinary Calcium | High | Reduced |
| Intact PTH | Inappropriately Low/Normal | Increased |
Source: Data synthesized from Phase 2b clinical trial results.[11]
Table 2: CALIBRATE Phase 3 Study - Topline Results
| Endpoint | This compound Treatment Group | Standard of Care Group |
| Proportion of patients achieving normal serum and urine calcium | 76% | 4% |
| Mean change from baseline in albumin-corrected serum calcium | +0.82 mg/dL | - |
| Mean change from baseline in 24-hour urine calcium | -200 mg/day | - |
Source: Topline results from the CALIBRATE Phase 3 study.[12]
Experimental Protocols for Biomarker Measurement
Accurate and consistent measurement of the key biomarkers is crucial for validating the therapeutic effect of this compound. The following are summaries of standard laboratory protocols for the key assays.
Measurement of Albumin-Corrected Serum Calcium
Principle: Total serum calcium is measured, and the value is adjusted based on the serum albumin concentration to estimate the physiologically active calcium levels. Approximately half of the calcium in the blood is bound to proteins, primarily albumin.[13]
Methodology:
-
Sample Collection: A blood sample is collected via venipuncture into a serum separator tube.
-
Sample Processing: The blood is allowed to clot, and then centrifuged to separate the serum.
-
Analysis:
-
Total calcium concentration is determined using a colorimetric assay on an automated chemistry analyzer.
-
Serum albumin concentration is measured concurrently, typically using a bromocresol green or bromocresol purple dye-binding method.
-
-
Calculation: The corrected calcium is calculated using a standard formula, such as the Payne formula: Corrected Calcium (mg/dL) = Measured Total Calcium (mg/dL) + 0.8 * (4.0 - Serum Albumin [g/dL]).[14][15]
24-Hour Urinary Calcium Measurement
Principle: This test quantifies the total amount of calcium excreted in the urine over a 24-hour period, providing a measure of renal calcium handling.
Methodology:
-
Patient Instruction: The patient is instructed to discard the first morning void on day one and then collect all subsequent urine for the next 24 hours in a provided container.[16][17][18] The final collection is the first morning void on day two.[16][17][18]
-
Sample Handling: The collected urine is kept refrigerated or on ice during the collection period to prevent degradation of analytes.[16][19]
-
Laboratory Analysis:
-
The total volume of the 24-hour urine collection is measured and recorded.
-
An aliquot of the mixed urine is taken for analysis.
-
The calcium concentration in the aliquot is measured, typically by atomic absorption spectrometry or a colorimetric assay.
-
-
Calculation: The total 24-hour calcium excretion is calculated by multiplying the calcium concentration by the total urine volume.
Intact PTH Immunoassay
Principle: This assay measures the concentration of the biologically active, full-length (1-84 amino acid) parathyroid hormone in the serum or plasma. Common methods include enzyme-linked immunosorbent assay (ELISA) and chemiluminescent immunoassay (CLIA).
Methodology (Two-Site Sandwich ELISA/CLIA):
-
Sample Collection: A blood sample is collected in a serum separator tube or an EDTA plasma tube.
-
Sample Processing: The sample is centrifuged to separate the serum or plasma, which should be promptly frozen if not analyzed immediately, as PTH is labile.
-
Assay Procedure:
-
The patient's sample is incubated in a microplate well coated with a capture antibody specific for one region of the intact PTH molecule (e.g., the C-terminal or mid-region).[20][21]
-
After washing to remove unbound substances, a detection antibody, specific for a different region of the intact PTH molecule (e.g., the N-terminal) and conjugated to an enzyme (for ELISA) or a chemiluminescent label (for CLIA), is added.[20][21]
-
A substrate is then added. The enzyme-substrate reaction (ELISA) produces a color change, while the chemiluminescent label (CLIA) emits light.
-
The intensity of the color or light is measured and is directly proportional to the concentration of intact PTH in the sample.[21]
-
-
Quantification: The PTH concentration is determined by comparing the signal from the patient sample to a standard curve generated from known concentrations of PTH.
Conclusion
The validation of this compound's therapeutic effect in ADH1 relies on a robust assessment of key biomarkers that directly reflect the pathophysiology of the disease. The clinical data to date strongly suggest that this compound, by targeting the underlying molecular defect in the CaSR, can lead to a more comprehensive and physiological correction of mineral homeostasis compared to conventional therapies. For researchers and drug developers, the methodologies and comparative data presented here provide a framework for evaluating novel therapies in ADH1 and other disorders of calcium metabolism. The continued investigation and potential approval of this compound could represent a paradigm shift in the management of this rare and debilitating genetic condition.
References
- 1. Frontiers | Autosomal Dominant Hypocalcemia (Hypoparathyroidism) Types 1 and 2 [frontiersin.org]
- 2. Autosomal Dominant Hypocalcemia (Hypoparathyroidism) Types 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adh1.com [adh1.com]
- 4. youtube.com [youtube.com]
- 5. bridgebio.com [bridgebio.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. hypoparathyroidismnews.com [hypoparathyroidismnews.com]
- 8. bridgebio.com [bridgebio.com]
- 9. Management of autosomal dominant hypocalcemia type 1: Literature review and clinical practice recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. adh1.com [adh1.com]
- 11. BridgeBio Pharma Announces New England Journal of Medicine Publication of Positive this compound Proof-of-Concept Phase 2b Results in Patients with Autosomal Dominant Hypocalcemia Type 1 (ADH1) - BioSpace [biospace.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. Test Guide Mobile [testguide.adhb.govt.nz]
- 14. emedicine.medscape.com [emedicine.medscape.com]
- 15. Correcting the Myth of Calcium Correction | This Changed My Practice (TCMP) by UBC CPD [thischangedmypractice.com]
- 16. 24 hour urine calcium output measurement | Allina Health [account.allinahealth.org]
- 17. ucsfhealth.org [ucsfhealth.org]
- 18. uclahealth.org [uclahealth.org]
- 19. Calcium in Urine Test: MedlinePlus Medical Test [medlineplus.gov]
- 20. sceti.co.jp [sceti.co.jp]
- 21. ivset.ua [ivset.ua]
Independent verification of Encaleret's effect on mineral homeostasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Encaleret's performance in regulating mineral homeostasis against the standard of care for Autosomal Dominant Hypocalcemia Type 1 (ADH1). The information presented is based on data from clinical trials, offering a comprehensive overview for research and drug development professionals.
Executive Summary
This compound, an investigational oral calcilytic, has demonstrated significant efficacy in normalizing key markers of mineral homeostasis in patients with ADH1. Clinical trial data suggests that this compound, by targeting the underlying pathophysiology of the disease, offers notable advantages over the current standard of care, which primarily manages symptoms. This guide will delve into the quantitative data, experimental methodologies, and the mechanism of action of this compound in comparison to conventional therapy.
Comparative Data on Mineral Homeostasis
The following tables summarize the quantitative outcomes from clinical studies of this compound compared to the standard of care (oral calcium and active vitamin D supplements).
Table 1: Efficacy of this compound vs. Standard of Care in the Phase 3 CALIBRATE Study [1][2][3][4]
| Endpoint | This compound | Standard of Care | p-value |
| Primary Endpoint | |||
| Proportion of patients achieving normal serum AND urine calcium at Week 24 | 76% (34 of 45) | 4% (2 of 45) | <0.0001 |
| Key Secondary Endpoints | |||
| Proportion of patients with intact PTH above the lower limit of the reference range at Week 24 | 91% | 7% | <0.0001 |
| Mean change from baseline in albumin-corrected serum calcium from Week 4 to Week 24 | +0.82 mg/dL | - | <0.0001 |
| Mean change from baseline in 24-hour urine calcium from Week 4 to Week 24 | -200 mg/day | - | <0.0001 |
| Proportion of patients with normal albumin-corrected serum calcium by Day 3 | 71% (32 of 45) | - | - |
Table 2: Changes in Key Mineral Homeostasis Parameters (Phase 2b Study)
| Parameter | Baseline (on Standard of Care) | This compound Treatment (24-week outpatient period) |
| Albumin-Corrected Blood Calcium | Hypocalcemic | Normalized |
| 24-Hour Urinary Calcium Excretion | Hypercalciuric | Reduced to normal or near-normal levels |
| Intact Parathyroid Hormone (PTH) | Inappropriately low | Increased to normal levels |
| Blood Phosphorus | Elevated | Decreased to normal levels |
| Blood Magnesium | Low-normal | Increased to mid-normal levels |
Mechanism of Action: this compound vs. Standard of Care
The standard of care for ADH1 involves administering oral calcium and active vitamin D to raise serum calcium levels. However, this approach does not address the underlying cause of the disease—a gain-of-function mutation in the calcium-sensing receptor (CaSR). Consequently, it often worsens hypercalciuria, increasing the risk of kidney stones and renal damage.
This compound, in contrast, is a negative allosteric modulator of the CaSR. It targets the root cause of ADH1 by reducing the hypersensitivity of the mutated CaSR to extracellular calcium. This targeted action leads to a more physiological regulation of mineral homeostasis. By antagonizing the CaSR, this compound is expected to increase PTH secretion from the parathyroid glands and enhance calcium reabsorption in the kidneys, thereby normalizing serum calcium levels.
Figure 1. Mechanism of Action of this compound in ADH1.
Experimental Protocols
The clinical evaluation of this compound's effect on mineral homeostasis involved rigorous experimental protocols to ensure the accuracy and reliability of the data.
Study Design
The Phase 3 CALIBRATE study was a randomized, open-label study comparing the efficacy and safety of this compound to the standard of care in patients with ADH1. The study included a screening period, a standard of care optimization period, and a treatment period where patients were randomized to either continue standard of care or switch to this compound. The Phase 2b study was an open-label, dose-ranging study with inpatient and outpatient periods to evaluate the safety, tolerability, and efficacy of this compound.
Figure 2. Simplified workflow of the CALIBRATE Phase 3 clinical trial.
Key Laboratory Assessments
The following methodologies are standard for the key assessments performed in the clinical trials:
-
Serum and Urine Calcium: Total calcium concentrations in serum and 24-hour urine collections are typically measured using automated colorimetric assays. Serum calcium levels are corrected for albumin concentration to provide a more accurate reflection of physiologically active calcium.
-
Intact Parathyroid Hormone (PTH): Serum PTH levels are measured using two-site sandwich immunoassays (second or third generation) that specifically detect the full-length, biologically active PTH (1-84) molecule.
-
Serum Phosphate and Magnesium: These electrolytes are measured using standard automated photometric or colorimetric assays.
For all laboratory measurements, adherence to strict pre-analytical procedures, such as fasting blood draws and proper specimen handling and storage, is crucial to ensure the accuracy of the results.
Conclusion
The available clinical trial data provides strong evidence for the potential of this compound to restore mineral homeostasis in patients with ADH1. By targeting the underlying genetic defect in the CaSR, this compound has been shown to normalize serum and urine calcium levels, as well as PTH, more effectively than the current standard of care. These findings suggest that this compound could represent a significant advancement in the treatment of ADH1, moving beyond symptom management to a more targeted and physiologically sound therapeutic approach. Further long-term studies will be important to continue to evaluate the sustained effects and safety profile of this compound.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Encaleret for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible management and disposal of investigational compounds like Encaleret are critical for maintaining laboratory safety, environmental integrity, and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, aligning with standard best practices for pharmaceutical and chemical waste management in a laboratory setting.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Although specific hazard data for this compound is not extensively published, it should be treated as a potentially hazardous compound.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) |
| Skin and Body Protection | Laboratory coat |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a certified hazardous waste management service, which will ultimately lead to incineration at a permitted facility.[1][2][3] Do not dispose of this compound down the drain or in regular trash.[4]
Step 1: Consult Local and Institutional Regulations Always begin by consulting your institution's specific guidelines and local, state, and federal regulations for chemical and pharmaceutical waste disposal.[5] Your Environmental Health and Safety (EHS) department is the primary resource for this information.
Step 2: Segregate this compound Waste Isolate all waste materials containing this compound, including:
-
Unused or expired solid this compound
-
Solutions containing this compound
-
Contaminated labware (e.g., vials, pipette tips, gloves)
Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.
Step 3: Use Appropriate Waste Containers
-
Select a waste container that is chemically compatible with this compound and any solvents used. Plastic containers are often preferred for solid and liquid chemical waste.
-
The container must be leak-proof and have a secure, screw-top cap.
-
For sharps contaminated with this compound, use a designated, puncture-proof sharps container.
Step 4: Proper Labeling of Waste Containers Properly label the waste container with a "Hazardous Waste" label, which can typically be obtained from your EHS department. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations)
-
An accurate description of the contents, including any solvents and their approximate concentrations.
-
The name of the Principal Investigator (PI) and the laboratory location (building and room number).
-
The date when waste was first added to the container (accumulation start date).
Step 5: Store Waste in a Designated Area
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be at or near the point of waste generation and under the control of laboratory personnel.
-
Ensure the SAA is a secure, well-ventilated area, away from general laboratory traffic.
-
Weekly inspections of the SAA are required to check for leaks or container degradation.
Step 6: Arrange for Waste Pickup and Disposal
-
Once the waste container is full or has been in storage for the maximum allowed time (per institutional policy, often not to exceed one year), contact your institution's EHS or hazardous waste management office to schedule a pickup.
-
Complete any required waste disposal request forms, providing accurate information about the container's contents.
-
Trained EHS personnel will collect the waste and transport it for final disposal, which for pharmaceutical compounds is typically high-temperature incineration.
Spill Management Procedures
In the event of an this compound spill, follow these immediate safety and cleanup steps:
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure it is well-ventilated.
-
Don Appropriate PPE: Before attempting cleanup, wear the recommended PPE, including safety goggles, a lab coat, and double-gloving if necessary.
-
Contain the Spill: Prevent the spill from spreading by using absorbent pads or other appropriate containment materials.
-
Clean and Decontaminate:
-
For solid spills, carefully sweep or wipe up the material and place it in the designated hazardous waste container.
-
For liquid spills, use an inert absorbent material to soak up the spill.
-
Decontaminate the spill area and any affected equipment with an appropriate solvent (e.g., 70% ethanol), and dispose of all cleanup materials as hazardous waste.
-
Visual Workflow and Decision Diagrams
The following diagrams illustrate the procedural flow for this compound disposal and spill management.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Immediate steps for managing an this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
